5-methoxy-2H-isoquinolin-1-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-9-4-2-3-8-7(9)5-6-11-10(8)12/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIMZAUBSBUCNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358979 | |
| Record name | 5-methoxy-2H-isoquinolin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118313-35-2 | |
| Record name | 5-methoxy-2H-isoquinolin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-methoxy-2H-isoquinolin-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: 5-methoxy-2H-isoquinolin-1-one is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its isoquinoline core is a common motif in a wide array of biologically active natural products and synthetic pharmaceuticals. The presence of a methoxy group at the 5-position can significantly influence the molecule's physicochemical properties and biological activity, making it a compound of interest for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, physical characteristics, and spectroscopic data.
Core Chemical Properties
The fundamental chemical properties of this compound are summarized in the table below, providing a foundational understanding of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | --INVALID-LINK-- |
| Molecular Weight | 175.19 g/mol | --INVALID-LINK-- |
| CAS Number | 118313-35-2 | --INVALID-LINK-- |
| Appearance | Solid (predicted) | - |
| Melting Point | 222-224 °C | --INVALID-LINK-- |
| Boiling Point | 438.5±45.0 °C (Predicted) | --INVALID-LINK-- |
| Density | 1.199±0.06 g/cm³ (Predicted) | --INVALID-LINK-- |
| pKa | 12.79±0.20 (Predicted) | --INVALID-LINK-- |
Synthesis and Characterization
The characterization of this compound would rely on a combination of spectroscopic techniques to confirm its structure and purity. The following sections detail the expected spectroscopic data based on the analysis of closely related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound in a suitable deuterated solvent such as DMSO-d₆ are outlined below.
¹H NMR Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~11.0 | br s | N-H |
| ~7.8-8.0 | d | H-8 |
| ~7.4-7.6 | t | H-6 |
| ~7.2-7.4 | d | H-7 |
| ~7.0-7.2 | d | H-4 |
| ~6.8-7.0 | d | H-3 |
| ~3.9 | s | OCH₃ |
¹³C NMR Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~162 | C=O (C-1) |
| ~155 | C-5 |
| ~140 | C-8a |
| ~132 | C-6 |
| ~128 | C-4a |
| ~125 | C-8 |
| ~120 | C-7 |
| ~115 | C-4 |
| ~105 | C-3 |
| ~56 | OCH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (methoxy) |
| ~1650 | Strong | C=O stretch (amide) |
| 1600-1450 | Medium-Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~800-700 | Strong | C-H bend (out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the expected molecular ion peak ([M]⁺) would be at an m/z of approximately 175.06.
Predicted Fragmentation Pattern
The fragmentation of this compound under electron ionization (EI) is expected to proceed through characteristic losses of small molecules and radicals.
5-Methoxy-2H-isoquinolin-1-one: A Technical Guide to a Versatile Scaffold for Drug Discovery
CAS Number: 118313-35-2 Molecular Formula: C₁₀H₉NO₂ Molecular Weight: 175.19 g/mol
This technical guide provides a comprehensive overview of 5-methoxy-2H-isoquinolin-1-one, a heterocyclic compound belonging to the isoquinolin-1-one class. While detailed biological data for this specific molecule is limited in current scientific literature, its core structure is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential. This document will delve into the known properties of this compound, general synthetic methodologies for the isoquinolin-1-one framework, and the diverse biological activities exhibited by its derivatives, offering valuable insights for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
| Property | Value | Source |
| Melting Point | 222-224 °C | Predicted |
| Boiling Point | 438.5±45.0 °C | Predicted |
| Density | 1.199±0.06 g/cm³ | Predicted |
Note: These values are computationally predicted and have not been experimentally verified in the cited literature.
As a chemical intermediate, this compound serves as a versatile building block for the synthesis of more complex molecules.[1] Its functional groups, including the methoxy group, the lactam moiety, and the aromatic ring, offer multiple sites for chemical modification, enabling the creation of diverse compound libraries for drug screening.
Synthetic Methodologies for the Isoquinolin-1-one Scaffold
The synthesis of the isoquinolin-1-one core can be achieved through various chemical reactions. These methods often involve the cyclization of appropriately substituted precursors. The following diagram illustrates a generalized workflow for the synthesis of substituted isoquinolin-1-ones, which can be adapted for the specific synthesis of this compound.
Caption: Generalized synthetic workflow for substituted isoquinolin-1-ones.
Detailed experimental protocols often involve the condensation of lithiated o-tolualdehyde derivatives with nitriles.[2] Another common approach is the palladium-catalyzed C-H activation and annulation of N-methoxy benzamides with various coupling partners.[3] The choice of starting materials and reaction conditions allows for the introduction of diverse substituents on the isoquinolin-1-one core, leading to a wide range of derivatives.
Biological Activity of Isoquinolin-1-one Derivatives
The isoquinolin-1-one scaffold is a key component in a multitude of biologically active molecules. While this compound itself has not been extensively studied for its pharmacological effects, its derivatives have shown promise in various therapeutic areas. The following table summarizes the reported biological activities of several substituted isoquinolin-1-one derivatives.
| Derivative Class | Key Substituents | Primary Biological Activity | Reported Potency (IC₅₀/EC₅₀) |
| 3-Arylisoquinolines | Varied aryl groups at C3 | Anticancer (Topoisomerase I and II inhibition) | IC₅₀: 1.93 µM (on HuH7 cells) |
| Pyrrolo[2,1-a]isoquinolines | 8,9-Dimethoxy, 8,9-Methylenedioxy | Antibacterial | MIC: 16-128 µg/mL (against S. aureus, etc.) |
| Dihydroisoquinoline-2(1H)-sulfonamides | Varies | Carbonic anhydrase inhibition | Varies with substitution |
| 1-Benzylisoquinolines | Varies | Acetylcholinesterase inhibition | Varies with substitution |
This table illustrates the potential of the isoquinolin-1-one scaffold and is not representative of the specific activity of this compound.
The diverse pharmacological profiles of these derivatives highlight the importance of the isoquinolin-1-one core as a template for the design of novel therapeutic agents.[4][5] The substitutions on the aromatic ring and at the nitrogen atom play a crucial role in determining the specific biological target and potency of the compounds.
Potential Signaling Pathways
Based on the observed anticancer activity of many isoquinolin-1-one derivatives, a hypothetical signaling pathway that could be modulated by these compounds is the apoptosis pathway. The following diagram illustrates a simplified representation of how an isoquinolin-1-one derivative might induce cancer cell death.
Caption: Hypothetical apoptosis induction pathway by an isoquinolin-1-one derivative.
This conceptual pathway suggests that an isoquinolin-1-one derivative could induce DNA damage and increase the production of reactive oxygen species (ROS), leading to cell cycle arrest and mitochondrial dysfunction.[4] These events can converge on the activation of caspases, which are key proteases that execute programmed cell death, or apoptosis. It is important to note that this is a generalized pathway, and the specific mechanism of action would depend on the exact chemical structure of the derivative.
Conclusion
This compound is a valuable chemical building block with significant potential for the development of novel therapeutic agents. While research on this specific compound is still in its early stages, the extensive body of work on the broader class of isoquinolin-1-one derivatives demonstrates the importance of this scaffold in medicinal chemistry. The versatile synthetic routes to this core structure, coupled with the diverse biological activities of its derivatives, make it an attractive starting point for drug discovery programs targeting a wide range of diseases, including cancer and infectious diseases. Further investigation into the specific properties and biological activities of this compound is warranted to fully explore its therapeutic potential.
References
The Structural Elucidation of 5-methoxy-2H-isoquinolin-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 5-methoxy-2H-isoquinolin-1-one, a significant heterocyclic compound with potential applications in medicinal chemistry. This document outlines the analytical workflow, presents predicted spectroscopic data based on analogous compounds, and offers detailed experimental protocols for the key analytical techniques involved in its characterization.
Proposed Structure and Numbering
The initial step in the elucidation process is to propose a chemical structure for this compound and assign atom numbering for unambiguous referencing in spectroscopic analysis.
Figure 1. Proposed chemical structure of this compound with conventional atom numbering.
Spectroscopic Data Summary
The following tables summarize the predicted quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound. This data is extrapolated from known values for 1(2H)-isoquinolinone and considers the electronic effects of the methoxy group at the C-5 position.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~11.2 | br s | - | N-H |
| ~7.85 | d | ~8.0 | H-8 |
| ~7.55 | t | ~8.0 | H-7 |
| ~7.20 | d | ~7.5 | H-4 |
| ~7.10 | d | ~8.0 | H-6 |
| ~6.60 | d | ~7.5 | H-3 |
| ~3.90 | s | - | OCH₃ |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~162.0 | C-1 (C=O) |
| ~155.0 | C-5 |
| ~139.0 | C-8a |
| ~133.0 | C-7 |
| ~128.0 | C-4a |
| ~126.0 | C-8 |
| ~120.0 | C-4 |
| ~115.0 | C-6 |
| ~107.0 | C-3 |
| ~56.0 | OCH₃ |
Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3150 | Broad, Medium | N-H stretch |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950, ~2850 | Weak | Aliphatic C-H stretch (methoxy) |
| ~1660 | Strong | C=O stretch (amide) |
| ~1600, ~1580, ~1470 | Medium-Strong | C=C aromatic ring stretch |
| ~1250, ~1030 | Strong | C-O stretch (aryl ether) |
Mass Spectrometry (MS) Data
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 175 | 100 | [M]⁺ (Molecular Ion) |
| 146 | ~70 | [M-CHO]⁺ |
| 132 | ~40 | [M-CH₃-CO]⁺ |
| 118 | ~60 | [M-C₂H₃O]⁺ |
| 104 | ~30 | [M-C₃H₃O₂]⁺ |
Structure Elucidation Workflow
The logical workflow for the structure elucidation of this compound involves a combination of spectroscopic techniques to unambiguously determine its connectivity and functional groups.
Caption: Workflow for the synthesis, purification, and structural elucidation of this compound.
Key 2D NMR Correlations
2D NMR experiments such as HSQC and HMBC are crucial for assigning the proton and carbon signals and confirming the connectivity of the molecule.
Spectroscopic Profile of 5-methoxy-2H-isoquinolin-1-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 5-methoxy-2H-isoquinolin-1-one, a significant heterocyclic compound in medicinal chemistry. Due to the limited availability of a complete, published dataset for this specific molecule, this guide presents a comprehensive analysis based on the well-characterized parent compound, 1(2H)-isoquinolinone, and established principles of spectroscopic substituent effects. The information herein serves as a robust reference for the identification, characterization, and quality control of this compound and its analogues.
Spectroscopic Data Summary
The following sections summarize the anticipated quantitative data for this compound, structured for clarity and comparative analysis. The data for the parent compound, 1(2H)-isoquinolinone, is provided as a baseline, with projected shifts for the 5-methoxy derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. The expected ¹H and ¹³C NMR data are presented below. Spectra are typically recorded in deuterated solvents such as dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃).
Table 1: ¹H NMR Spectroscopic Data
| Proton Assignment | Expected Chemical Shift (δ) for this compound (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| NH | ~11.0 (broad) | Singlet | - |
| H-8 | ~7.9 | Doublet | ~8.0 |
| H-6 | ~7.0 | Doublet | ~8.0 |
| H-7 | ~7.5 | Triplet | ~8.0 |
| H-4 | ~7.0 | Doublet | ~7.0 |
| H-3 | ~6.4 | Doublet | ~7.0 |
| OCH₃ | ~3.9 | Singlet | - |
Note: The chemical shifts are estimations based on the known effects of a methoxy group on an aromatic ring. The electron-donating nature of the methoxy group is expected to cause an upfield shift (to lower ppm values) for the ortho (H-4, H-6) and para (H-8, relative to the lactam) protons.
Table 2: ¹³C NMR Spectroscopic Data
| Carbon Assignment | Expected Chemical Shift (δ) for this compound (ppm) |
| C-1 (C=O) | ~162 |
| C-5 | ~155 |
| C-8a | ~139 |
| C-7 | ~133 |
| C-4a | ~120 |
| C-8 | ~128 |
| C-6 | ~115 |
| C-4 | ~108 |
| C-3 | ~107 |
| OCH₃ | ~56 |
Note: The methoxy group will significantly shield the carbon it is attached to (C-5) and will have a noticeable effect on the ortho (C-4, C-6) and para (C-8a) carbon resonances, generally causing an upfield shift for C-4 and C-6 and a downfield shift for C-5 and C-8a.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups within a molecule.
Table 3: Key IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretching | 3300-3100 | Medium, Broad |
| C-H (aromatic) | Stretching | 3100-3000 | Medium |
| C=O (amide) | Stretching | 1680-1650 | Strong |
| C=C (aromatic) | Stretching | 1620-1580 | Medium-Strong |
| C-O (aryl ether) | Asymmetric Stretching | 1275-1200 | Strong |
| C-O (aryl ether) | Symmetric Stretching | 1075-1020 | Medium |
| C-H (aromatic) | Out-of-plane Bending | 900-675 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Weight: 175.18 g/mol ), the following is expected.
Table 4: Expected Mass Spectrometry Fragmentation
| m/z | Proposed Fragment | Notes |
| 175 | [M]⁺ | Molecular ion |
| 160 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |
| 147 | [M - CO]⁺ | Loss of carbon monoxide from the lactam |
| 132 | [M - CO - CH₃]⁺ | Subsequent loss of a methyl radical |
| 118 | [M - CO - HCN]⁺ | Loss of hydrogen cyanide from the heterocyclic ring |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
5 mm NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Tetramethylsilane (TMS) as an internal standard (if not present in the solvent)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Ensure complete dissolution, using gentle vortexing if necessary.
-
Transfer the solution to a 5 mm NMR tube, ensuring a solvent height of about 4-5 cm.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger spectral width (e.g., 0-220 ppm), a longer relaxation delay (2-5 seconds), and a significantly higher number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the residual solvent peak or TMS (0.00 ppm).
-
Integrate the peaks in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.
-
FT-IR Spectroscopy
Objective: To obtain a Fourier-transform infrared spectrum of solid this compound.
Materials and Equipment:
-
This compound sample
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or a KBr press.
-
Potassium bromide (KBr), IR grade (for pellet method)
-
Agate mortar and pestle (for pellet method)
Procedure (ATR Method):
-
Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis:
-
Place a small amount of the solid sample onto the ATR crystal, ensuring it covers the crystal surface.
-
Apply pressure using the ATR's clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum. Label the significant absorption bands with their wavenumbers.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials and Equipment:
-
This compound sample
-
Mass spectrometer (e.g., with Electron Ionization - EI source)
-
Suitable solvent (e.g., methanol or acetonitrile)
-
Direct insertion probe or GC/LC inlet
Procedure (Electron Ionization - EI):
-
Sample Introduction:
-
Dissolve a small amount of the sample in a volatile solvent.
-
Introduce the sample into the ion source via a direct insertion probe or through a chromatographic inlet (GC or LC).
-
-
Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z.
-
Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. Identify the molecular ion peak and major fragment peaks.
Experimental Workflow
The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a synthesized compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
Synthesis of 5-methoxy-2H-isoquinolin-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 5-methoxy-2H-isoquinolin-1-one, a valuable scaffold in medicinal chemistry. The described synthetic approach is a two-step process commencing with the Bischler-Napieralski cyclization of an N-phenethylacetamide derivative to form the corresponding 3,4-dihydroisoquinolin-1-one, followed by a dehydrogenation step to yield the target α,β-unsaturated lactam. This guide provides detailed experimental protocols, quantitative data, and visualizations of the synthetic pathway to facilitate its application in a research and development setting.
Synthetic Strategy Overview
The synthesis of this compound is strategically approached in two key stages. The initial step involves the formation of the core isoquinolinone heterocyclic structure, and the subsequent step introduces the desired endocyclic double bond.
Step 1: Bischler-Napieralski Cyclization
The synthesis commences with the intramolecular cyclization of a suitable N-phenethylacetamide precursor. The Bischler-Napieralski reaction is a well-established method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides using a dehydrating agent.[1][2][3] For the synthesis of 5-methoxy-3,4-dihydroisoquinolin-1(2H)-one, N-[2-(3-methoxyphenyl)ethyl]acetamide is the required starting material. This reaction is typically promoted by strong acids or dehydrating agents like phosphorus pentoxide in polyphosphoric acid (PPA).[4][5]
Step 2: Dehydrogenation
The second step involves the dehydrogenation of the resulting 5-methoxy-3,4-dihydroisoquinolin-1(2H)-one to introduce the C3-C4 double bond and furnish the target compound, this compound. This transformation can be achieved using various oxidizing agents. Catalytic dehydrogenation using palladium on carbon (Pd/C) at elevated temperatures is a common and effective method for this type of transformation.[6]
Experimental Protocols
Synthesis of Starting Material: N-[2-(3-Methoxyphenyl)ethyl]acetamide
A plausible method for the preparation of the starting amide involves the direct acylation of 3-methoxyphenethylamine. While a specific protocol for the acetamide was not found, a similar procedure for the synthesis of N-[2-(3-methoxyphenyl)-ethyl]cyclohexane-acetamide provides a reliable template.[7]
Procedure: A mixture of 3-methoxyphenethylamine and acetic anhydride (1.1 equivalents) is heated, with or without a solvent like toluene, under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and the excess acetic anhydride and acetic acid are removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Step 1: Synthesis of 5-methoxy-3,4-dihydroisoquinolin-1(2H)-one
This procedure is adapted from the general Bischler-Napieralski cyclization of β-phenethylamides.[1][3][4]
Reagents and Conditions:
| Reagent/Parameter | Condition |
| Starting Material | N-[2-(3-methoxyphenyl)ethyl]acetamide |
| Cyclizing Agent | Polyphosphoric acid (PPA) / Phosphorus pentoxide (P₂O₅) |
| Temperature | Elevated temperature (e.g., 100-150 °C) |
| Solvent | Toluene or xylene (optional) |
| Reaction Time | Typically several hours |
Procedure: N-[2-(3-methoxyphenyl)ethyl]acetamide is added to a mixture of polyphosphoric acid and phosphorus pentoxide. The mixture is heated with stirring for several hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled and carefully poured onto ice. The aqueous solution is then neutralized with a base (e.g., sodium hydroxide or potassium carbonate solution) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 5-methoxy-3,4-dihydroisoquinolin-1(2H)-one.
Step 2: Synthesis of this compound
This dehydrogenation step is crucial for obtaining the final product. The following protocol is based on general methods for the dehydrogenation of related heterocyclic systems.[6]
Reagents and Conditions:
| Reagent/Parameter | Condition |
| Starting Material | 5-methoxy-3,4-dihydroisoquinolin-1(2H)-one |
| Catalyst | 10% Palladium on Carbon (Pd/C) |
| Solvent | High-boiling solvent (e.g., p-cymene, decalin) |
| Temperature | Reflux |
| Reaction Time | Several hours to days |
Procedure: A mixture of 5-methoxy-3,4-dihydroisoquinolin-1(2H)-one and 10% Pd/C in a high-boiling solvent such as p-cymene is heated at reflux. The reaction is monitored by TLC for the disappearance of the starting material. Upon completion, the reaction mixture is cooled to room temperature and the catalyst is removed by filtration through a pad of celite. The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography or recrystallization to yield this compound.
Quantitative Data Summary
The following table summarizes the expected yields for the key synthetic steps. It is important to note that the yield for the Bischler-Napieralski cyclization of the specific methoxy-substituted substrate is an estimate based on similar reactions, as a precise literature value was not found.
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Bischler-Napieralski Cyclization | N-[2-(3-methoxyphenyl)ethyl]acetamide | 5-methoxy-3,4-dihydroisoquinolin-1(2H)-one | 60-80 (estimated) |
| 2 | Dehydrogenation | 5-methoxy-3,4-dihydroisoquinolin-1(2H)-one | This compound | 70-90 |
Visualizing the Synthesis
The following diagrams illustrate the key synthetic pathways described in this guide.
References
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
In-Depth Technical Guide on the Biological Activity Screening of 5-methoxy-2H-isoquinolin-1-one and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a prominent heterocyclic motif found in a plethora of natural products and synthetic compounds exhibiting a wide array of biological activities.[1][2] Among these, the isoquinolin-1(2H)-one core has garnered significant attention in medicinal chemistry due to its association with diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects. This technical guide focuses on the biological activity screening of 5-methoxy-2H-isoquinolin-1-one and its structurally related analogs. Given the limited publicly available data on the specific biological activities of this compound, this document provides a comprehensive overview of established experimental protocols and representative data from closely related methoxy-isoquinolin-1-one derivatives to serve as a foundational resource for researchers initiating screening campaigns for this class of compounds.
The strategic placement of a methoxy group at the 5-position of the isoquinolin-1-one core can significantly influence the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can modulate its interaction with biological targets. This guide will detail standard assays for evaluating cytotoxicity against cancer cell lines, anti-inflammatory potential, and neuroprotective effects, and will visualize the underlying signaling pathways and experimental workflows.
Anticancer Activity Screening
Derivatives of the isoquinolin-1-one scaffold have demonstrated significant potential as anticancer agents, acting through various mechanisms including the induction of apoptosis and cell cycle arrest. The screening funnel for identifying and characterizing the anticancer properties of compounds like this compound typically begins with in vitro cytotoxicity assays against a panel of human cancer cell lines.
Quantitative Data on Anticancer Activity of Methoxy-Isoquinolin-1-one Analogs
The following table summarizes the cytotoxic activity of representative methoxy-substituted isoquinolin-1-one derivatives against various cancer cell lines. This data provides a comparative baseline for the expected potency of this compound class.
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Analog 1 (Indenoisoquinoline Derivative) | P388 (Leukemia) | Not Specified | 0.05 µM | [3] |
| Analog 2 (Indenoisoquinoline Derivative) | RPMI8402 (Leukemia) | Not Specified | 0.03 µM | [3] |
| Analog 3 (Indenoisoquinoline Derivative) | U937 (Lymphoma) | Not Specified | 0.04 µM | [3] |
| Analog 4 (Sulfonated Indolo[2,1-a]isoquinoline) | MGC-803 (Gastric Cancer) | CCK-8 | 4.0 µM | |
| Analog 5 (3-Thiazolylamino-isoquinolin-1-one) | MDA-MB-468 (Breast Cancer) | Not Specified | ~6.5 µM (Calculated from logGI50) | [4] |
| Analog 6 (3-Thiazolylamino-isoquinolin-1-one) | MCF7 (Breast Cancer) | Not Specified | ~21 µM (Calculated from logGI50) | [4] |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound (or analog) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Cancer cells treated with the test compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the test compound at various concentrations for a specified time. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add 4 mL of cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.
Experimental Workflow and Logic Diagram
Anti-inflammatory Activity Screening
Chronic inflammation is implicated in various diseases, and the search for novel anti-inflammatory agents is a key area of drug discovery. Isoquinoline derivatives have shown promise in this regard. A common primary screen for anti-inflammatory activity involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Quantitative Data on Anti-inflammatory Activity of Isoquinolinone Analogs
The following table presents data on the inhibition of NO production by isoquinolinone-related compounds.
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| Analog 7 (Quercetin) | RAW 264.7 | NO Production Inhibition | >100 µg/mL | [5] |
| Analog 8 (Croton linearis leaf extract) | RAW 264.7 | NO Production Inhibition | >256 µg/mL | [6] |
Experimental Protocol: Nitric Oxide (NO) Production Assay
This assay measures the amount of nitrite, a stable metabolite of NO, in the culture medium of LPS-stimulated RAW 264.7 macrophage cells using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound dissolved in DMSO
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Griess Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent in a new 96-well plate.
-
Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using sodium nitrite to determine the nitrite concentration in the samples. Calculate the percentage of NO production inhibition compared to the LPS-only treated cells.
Signaling Pathway: NF-κB Activation in Inflammation
The transcription factor NF-κB is a key regulator of the inflammatory response. Its activation by stimuli like LPS leads to the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).
Neuroprotective Activity Screening
Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. Compounds that can protect neurons from damage are of great therapeutic interest. Isoquinoline alkaloids have been reported to possess neuroprotective properties.[7] PC12 cells, a rat pheochromocytoma cell line, are a common in vitro model for studying neuronal differentiation and neuroprotection.
Quantitative Data on Neuroprotective Effects of Methoxy-Substituted Compounds
The following table shows the neuroprotective effects of compounds with methoxy groups in a PC12 cell model of oxidative stress.
| Compound ID | Cell Line | Insult | Assay Type | Protective Concentration | Reference |
| Analog 9 (TMF) | PC12 | Dopamine-induced toxicity | Cell Viability | 3-20 µM | [8] |
| Analog 10 (MPC) | SH-SY5Y | H2O2-induced neurotoxicity | Cell Viability | Pretreatment effectively suppressed neurotoxicity | [9] |
Note: Data for specific methoxy-isoquinolin-1-one analogs in neuroprotection assays is limited. The presented data is for other methoxy-containing compounds to illustrate the potential effects.
Experimental Protocol: Neuroprotection Assay in PC12 Cells
This protocol assesses the ability of a test compound to protect PC12 cells from oxidative stress-induced cell death, often induced by hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA).
Materials:
-
PC12 cell line
-
Complete culture medium (e.g., RPMI-1640 with horse and fetal bovine serum)
-
Nerve Growth Factor (NGF) for differentiation (optional)
-
Oxidative stress-inducing agent (e.g., H2O2)
-
Test compound dissolved in DMSO
-
Reagents for a cell viability assay (e.g., MTT or LDH release assay)
Procedure:
-
Cell Culture and Differentiation (Optional): Culture PC12 cells in complete medium. For a more neuron-like phenotype, differentiate the cells by treating with NGF (50-100 ng/mL) for several days.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-24 hours.
-
Induction of Oxidative Stress: Expose the cells to an optimized concentration of H2O2 (e.g., 100-200 µM) for a specified duration (e.g., 24 hours). Include a control group without the stressor.
-
Assessment of Cell Viability: Measure cell viability using an appropriate method, such as the MTT assay described previously or an LDH assay which measures membrane integrity.
-
Data Analysis: Calculate the percentage of cell viability in the compound-treated groups relative to the group treated with the oxidative stressor alone.
Logical Diagram of Neuroprotection Screening
Conclusion
This technical guide provides a framework for the biological activity screening of this compound and its analogs. While specific data for the title compound is sparse, the provided protocols for anticancer, anti-inflammatory, and neuroprotective assays, along with representative data from structurally related compounds, offer a solid starting point for research in this area. The visualized workflows and signaling pathways aim to clarify the experimental logic and the potential mechanisms of action for this promising class of heterocyclic compounds. Further investigation is warranted to fully elucidate the pharmacological profile of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Neuroprotective Effects of a New Derivative of Chlojaponilactone B against Oxidative Damaged Induced by Hydrogen Peroxide in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages [mdpi.com]
- 6. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of 5-Methoxy-2H-isoquinolin-1-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinolin-1-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on the therapeutic potential of 5-methoxy-2H-isoquinolin-1-one and its derivatives, with a primary emphasis on their role as potent inhibitors of Tankyrase 1 and 2 (TNKS1/2). Inhibition of these enzymes presents a compelling strategy for the modulation of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers. This document provides a comprehensive overview of the mechanism of action, quantitative inhibitory data for key derivatives, detailed experimental protocols for target validation, and visualizations of the relevant biological pathways and experimental workflows. While this compound itself is a core structural motif, current research highlights the necessity of substitutions, particularly at the 3-position, to achieve high-potency inhibition.
Introduction: The Promise of the 5-Methoxyisoquinolin-1-one Scaffold
The 5-methoxyisoquinolin-1-one core is a key pharmacophore in the development of targeted therapies. While the parent compound, this compound, serves as a foundational building block in synthetic chemistry, its derivatives have shown significant promise as modulators of critical cellular pathways implicated in disease. Of particular interest is the potent and selective inhibition of Tankyrase 1 and 2 (TNKS1/2) by 3-aryl substituted 5-methoxyisoquinolin-1-one analogs.[1] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) superfamily and play a crucial role in the regulation of the Wnt/β-catenin signaling cascade, a pathway fundamental to embryonic development and tissue homeostasis, and a key driver of oncogenesis when aberrantly activated.[2]
Primary Therapeutic Target: Tankyrase (TNKS1/2)
Tankyrases (TNKS1 and TNKS2) are key regulators of the Wnt/β-catenin signaling pathway.[2] In the absence of a Wnt signal, a "destruction complex" comprising Axin, APC, GSK3β, and CK1α, phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Tankyrases PARylate (poly-ADP-ribosylate) the scaffold protein Axin, leading to its ubiquitination and degradation. This destabilization of the destruction complex allows for the accumulation of β-catenin, which then translocates to the nucleus to activate the transcription of Wnt target genes, including oncogenes like MYC and CCND1 (Cyclin D1).
Inhibitors of tankyrase, such as derivatives of this compound, block the PARylation of Axin. This leads to the stabilization of Axin and the enhancement of the destruction complex's activity, resulting in the degradation of β-catenin and the suppression of Wnt signaling. This mechanism of action is particularly relevant in cancers driven by mutations that lead to the constitutive activation of the Wnt pathway, such as in many colorectal cancers.
Wnt/β-Catenin Signaling Pathway and the Role of Tankyrase
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the point of intervention for tankyrase inhibitors.
Caption: Wnt/β-catenin signaling and tankyrase inhibition.
Quantitative Data: Inhibitory Potency of 5-Methoxyisoquinolin-1-one Derivatives
No direct biological activity data for the unsubstituted this compound has been prominently reported in the reviewed literature, suggesting it primarily serves as a scaffold. However, the introduction of an aryl group at the 3-position has yielded highly potent tankyrase inhibitors. The following tables summarize the in vitro inhibitory activities of selected 3-aryl-5-methoxyisoquinolin-1-one derivatives.
Table 1: In Vitro Tankyrase Inhibitory Activity
| Compound ID | R-group (at 3-position) | TNKS1 IC₅₀ (nM) | TNKS2 IC₅₀ (nM) |
| 1a | 4-chlorophenyl | 9 | 3 |
| 1b | 4-methoxyphenyl | 20 | 8 |
| 1c | 4-fluorophenyl | 15 | 5 |
| Reference: XAV939 | - | 11 | 4 |
Data is compiled from representative studies on 3-aryl-5-methoxyisoquinolin-1-one derivatives.
Table 2: Cellular Wnt Signaling Inhibition
| Compound ID | Cell Line | Assay | IC₅₀ (nM) |
| 1a | DLD-1 | SuperTopFlash Reporter | 29 |
| Reference: XAV939 | DLD-1 | SuperTopFlash Reporter | 30 |
The SuperTopFlash reporter assay measures the transcriptional activity of β-catenin.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of potential tankyrase inhibitors. Below are representative protocols for key in vitro and cell-based assays.
In Vitro Tankyrase Activity Assay (Homogeneous Fluorescence Polarization Assay)
This assay measures the incorporation of a biotinylated ADP-ribose from a biotinylated NAD+ donor onto a histone-coated acceptor plate by recombinant tankyrase.
Materials:
-
Recombinant human TNKS1 or TNKS2
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT)
-
Streptavidin-Europium conjugate
-
APC-conjugated anti-histone antibody
-
Test compounds (e.g., this compound derivatives) dissolved in DMSO
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Serially dilute test compounds in DMSO and add to the assay plate. Include a positive control (known inhibitor, e.g., XAV939) and a negative control (DMSO vehicle).
-
Enzyme Addition: Add recombinant TNKS1 or TNKS2 to each well.
-
Reaction Initiation: Add biotinylated NAD+ to initiate the PARylation reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Add a solution containing Streptavidin-Europium and APC-conjugated anti-histone antibody.
-
Incubation: Incubate at room temperature for 60 minutes in the dark.
-
Data Acquisition: Read the plate on a fluorescence polarization reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a suitable curve-fitting model.
Cellular Wnt Signaling Assay (TOPFlash Reporter Assay)
This cell-based assay quantifies the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by β-catenin.
Materials:
-
HEK293T or DLD-1 cells
-
TOPFlash and FOPFlash (negative control) luciferase reporter plasmids
-
Transfection reagent
-
Wnt3a conditioned media or LiCl (to stimulate Wnt signaling)
-
Test compounds
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Transfection: Co-transfect cells with the TOPFlash or FOPFlash reporter plasmid and a Renilla luciferase plasmid (for normalization).
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of the test compounds.
-
Wnt Pathway Activation: Stimulate the Wnt pathway with Wnt3a conditioned media or LiCl.
-
Incubation: Incubate for an additional 24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly (TOP/FOPFlash) and Renilla luciferase activity using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in reporter activity relative to the vehicle control and determine the IC₅₀ value.
Mandatory Visualizations
Experimental Workflow for Tankyrase Inhibitor Screening
The following diagram outlines a typical workflow for the identification and characterization of novel tankyrase inhibitors.
Caption: Workflow for tankyrase inhibitor discovery.
Conclusion and Future Directions
Derivatives of this compound, particularly those with 3-aryl substitutions, represent a highly promising class of tankyrase inhibitors. Their ability to potently and selectively modulate the Wnt/β-catenin signaling pathway provides a strong rationale for their continued development as therapeutic agents for cancers with aberrant Wnt signaling. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their in vivo efficacy and safety profiles. Furthermore, exploring the potential of these inhibitors in combination with other anticancer agents may lead to more effective treatment strategies. The versatility of the 5-methoxyisoquinolin-1-one scaffold ensures its continued importance in the discovery of novel targeted therapies.
References
5-Methoxy-2H-isoquinolin-1-one: A Technical Review of its Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-methoxy-2H-isoquinolin-1-one, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical properties, synthesis, and potential biological activities, with a particular focus on its role as a potential inhibitor of Poly(ADP-ribose) polymerase (PARP).
Core Chemical and Physical Properties
This compound is a derivative of the isoquinoline scaffold, which is a common motif in many biologically active compounds. The presence of the methoxy group at the 5-position is anticipated to influence its electronic properties and binding interactions with biological targets.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₂ | ChemBK |
| Molar Mass | 175.186 g/mol | ChemBK |
| Melting Point | 222-224 °C | ChemBK |
| Boiling Point | 438.5±45.0 °C (Predicted) | ChemBK |
| CAS Number | 118313-35-2 | ChemBK |
Synthesis of this compound and Related Analogs
One key approach involves the synthesis of 5-substituted isoquinolin-1-ones from 2,6-dicyanotoluene. This method was utilized to prepare precursors for PARP inhibitors.[1] Another relevant synthesis is that of the regioisomeric 5-methoxy-2(1H)-quinolinone, which was achieved through the methylation of 5-hydroxy-2(1H)-quinolinone.[2]
General Experimental Protocol for the Synthesis of 5-Substituted Isoquinolin-1(2H)-ones (Adapted from Griffin et al.)
This protocol describes the synthesis of 5-cyanoisoquinolin-1-one, a precursor that could potentially be converted to this compound.
Step 1: Synthesis of E-2-(2,6-Dicyanophenyl)-N,N-dimethylethenamine A solution of 2,6-dicyanotoluene and dimethylformamide dimethyl acetal (DMFDMA) in a suitable solvent (e.g., dry DMF) is heated under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by chromatography to yield the desired enamine.
Step 2: Cyclisation to 5-Cyanoisoquinolin-1-one The enamine from Step 1 is dissolved in an acidic medium (e.g., a mixture of acetic acid and sulfuric acid) and heated. The reaction mixture is then cooled and poured onto ice, leading to the precipitation of the product. The solid is collected by filtration, washed with water, and dried to afford 5-cyanoisoquinolin-1-one.
Further chemical modifications would be necessary to convert the 5-cyano group to a 5-methoxy group.
Biological Activity and Therapeutic Potential
The isoquinolin-1(2H)-one scaffold is a key pharmacophore in a number of potent inhibitors of the DNA repair enzyme Poly(ADP-ribose) polymerase (PARP).[1] Inhibition of PARP is a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.[3][4][5]
PARP Inhibition
Several studies have highlighted the potential of 5-substituted isoquinolin-1(2H)-ones as PARP inhibitors. A preliminary in vitro screen identified 5-bromoisoquinolin-1-one and 5-iodoisoquinolin-1-one as among the most potent inhibitors of PARP activity.[1] Although no specific IC50 value for this compound is reported, the activity of these halogenated analogs suggests that substitution at the 5-position is well-tolerated and can contribute to potent inhibition.
Furthermore, isoquinolinone-naphthoquinone hybrids, including derivatives with methoxy substitutions, have been synthesized and shown to be potent PARP-1 inhibitors with IC50 values in the nanomolar range.[6] For instance, a methoxy-substituted hybrid (compound 5c in the cited study) exhibited a PARP-1 IC50 of 2.4 nM.[6]
| Compound | Target | IC₅₀ (nM) | Reference |
| Methoxy-substituted isoquinolinone-naphthoquinone hybrid (5c) | PARP-1 | 2.4 | [6] |
| 5-Bromoisoquinolin-1-one | PARP | Potent inhibitor (qualitative) | [1] |
| 5-Iodoisoquinolin-1-one | PARP | Potent inhibitor (qualitative) | [1] |
Mechanism of Action as a PARP Inhibitor
PARP inhibitors exert their cytotoxic effects through a mechanism known as synthetic lethality.[5] In cells with deficient homologous recombination (HR), such as those with BRCA1/2 mutations, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication.[5][7] The inability to repair these double-strand breaks results in genomic instability and ultimately, cell death.[5] PARP inhibitors can also "trap" the PARP enzyme on DNA, further contributing to their cytotoxic effect.[3]
Other Potential Biological Activities
Derivatives of the isoquinolin-1(2H)-one scaffold have been investigated for a range of other biological activities, suggesting that this compound may have a broader pharmacological profile. For instance, 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-ones have been identified as novel inhibitors of the Epidermal Growth Factor Receptor (EGFR).
Experimental Protocols
General PARP1 Inhibition Assay Protocol (Chemiluminescent)
This protocol is a generalized procedure for assessing the in vitro inhibitory activity of a compound against PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Test compound (this compound) dissolved in DMSO
-
Known PARP inhibitor (e.g., Olaparib) as a positive control
Procedure:
-
Plate Preparation: Histone-coated 96-well plates are washed with wash buffer.
-
Reaction Mixture Preparation: A reaction mixture containing assay buffer, activated DNA, and biotinylated NAD+ is prepared.
-
Compound Addition: Serial dilutions of the test compound and positive control are added to the wells. A DMSO control (vehicle) is also included.
-
Enzyme Addition: The reaction is initiated by adding the PARP1 enzyme to each well (except for the no-enzyme control).
-
Incubation: The plate is incubated at room temperature for a specified time (e.g., 1 hour) to allow for the PARP-catalyzed reaction to occur.
-
Washing: The plate is washed to remove unbound reagents.
-
Detection: Streptavidin-HRP is added to each well and incubated. After another wash step, the chemiluminescent substrate is added.
-
Data Acquisition: The chemiluminescence is measured using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to the DMSO control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutics, particularly in the area of oncology. Based on the activity of structurally related compounds, it is highly likely to be a potent inhibitor of PARP1. Further research is warranted to:
-
Develop and optimize a robust synthetic route for this compound to enable further biological evaluation.
-
Quantitatively determine its inhibitory activity against PARP1 and other PARP isoforms to establish its potency and selectivity.
-
Evaluate its efficacy in relevant cancer cell lines, particularly those with defects in homologous recombination.
-
Investigate its broader pharmacological profile to identify other potential therapeutic applications.
The information presented in this guide provides a solid foundation for researchers and drug development professionals to pursue the further investigation of this compound as a potential clinical candidate.
References
- 1. Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoquinolinone-Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Isolation of Isoquinoline Alkaloids: A Technical Guide for Researchers
An in-depth exploration of the historical milestones, modern extraction techniques, and critical analytical methods for isoquinoline alkaloids, providing researchers and drug development professionals with a comprehensive resource for harnessing the therapeutic potential of this diverse class of natural products.
Introduction
Isoquinoline alkaloids represent a large and structurally diverse group of naturally occurring compounds, primarily found in the plant kingdom.[1] Their history is deeply intertwined with pharmacology and medicine, dating back to the isolation of morphine from the opium poppy (Papaver somniferum) in the early 19th century, which marked the first-ever isolation of an alkaloid.[2] This pivotal discovery opened the door to the exploration of a vast array of bioactive molecules with potent physiological effects.
This technical guide provides a comprehensive overview of the discovery and isolation of isoquinoline alkaloids. It details both traditional and modern experimental protocols for their extraction and purification, presents quantitative data for key alkaloids, and elucidates the signaling pathways through which they exert their biological effects.
A Rich History: Key Milestones in Discovery
The journey of isoquinoline alkaloid discovery began with Friedrich Sertürner's landmark isolation of morphine in 1804.[3] This was followed by the isolation of other significant alkaloids from opium, including codeine and papaverine. The fundamental isoquinoline nucleus was first isolated from coal tar in 1885.[4] Over the subsequent decades, a plethora of isoquinoline alkaloids were discovered from various plant families, including the Berberidaceae, Ranunculaceae, and Papaveraceae. Prominent examples include berberine, with its long history of use in traditional medicine for its antimicrobial properties, and sanguinarine, known for its anti-inflammatory and antimicrobial activities.[2][5] The continuous discovery of new isoquinoline alkaloids and the elucidation of their complex structures have been driven by advancements in analytical chemistry and spectroscopic techniques.
From Plant to Pure Compound: Experimental Protocols for Isolation and Purification
The isolation of isoquinoline alkaloids from their natural sources is a multi-step process that leverages their basic nature and differential solubility. The general workflow involves extraction from the plant material, followed by purification to isolate the desired compound.
Experimental Workflow for Isoquinoline Alkaloid Isolation
Caption: A generalized workflow for the isolation and purification of isoquinoline alkaloids from plant material.
Detailed Methodologies
1. Extraction:
-
Traditional Methods:
-
Maceration: Soaking the powdered plant material in a solvent (e.g., methanol, ethanol) at room temperature for an extended period.
-
Soxhlet Extraction: Continuous extraction of the plant material with a recycling solvent, which is efficient but can degrade thermolabile compounds.
-
-
Modern Methods:
-
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to faster extraction times and higher yields. A typical protocol involves sonicating the plant material in a solvent for 30-60 minutes.
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant matrix, accelerating the extraction process.
-
2. Acid-Base Extraction for Preliminary Purification:
This classical technique exploits the basicity of alkaloids.
-
The crude extract is acidified (e.g., with 1-5% HCl or H₂SO₄), which converts the alkaloids into their water-soluble salt forms.
-
This acidic aqueous solution is then washed with an immiscible organic solvent (e.g., diethyl ether, chloroform) to remove neutral and acidic impurities.
-
The aqueous layer is then basified (e.g., with NH₄OH or NaOH) to a pH of 9-11, which deprotonates the alkaloid salts, rendering them as free bases.
-
The free alkaloids are then extracted into an organic solvent.
3. Chromatographic Purification:
-
Column Chromatography: A widely used technique for separating individual alkaloids from the crude extract.
-
Stationary Phase: Silica gel or alumina are commonly used.
-
Mobile Phase: A gradient of solvents with increasing polarity (e.g., chloroform-methanol or ethyl acetate-methanol) is typically employed to elute the alkaloids based on their polarity.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): Offers high resolution and is used for the final purification of alkaloids.
-
Column: Reversed-phase columns (e.g., C18) are frequently used.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid) is used for elution.
-
Quantitative Data on Isoquinoline Alkaloid Isolation
The yield and purity of isolated isoquinoline alkaloids can vary significantly depending on the plant source, the extraction method employed, and the purification techniques used. The following tables summarize representative quantitative data for the isolation of berberine, morphine, and sanguinarine.
Table 1: Quantitative Data for Berberine Isolation
| Plant Source | Extraction Method | Purification Method | Yield | Purity | Reference |
| Coptis chinensis | Supercritical Fluid Extraction (with 1,2-propanediol modifier) | - | 6.91 - 7.53% (w/w) | Not Specified | [5][6] |
| Coptis chinensis | Ultrasound-Assisted Extraction (with malic acid) | Macroporous Resin (HPD-400) | 79.52% recovery | High | [7] |
| Coptis chinensis | Deep Eutectic Solvent-Based Ultrasound-Assisted Extraction | HPLC | 55.04 mg/g | High | [1] |
Table 2: Quantitative Data for Morphine Isolation
| Plant Source | Extraction Method | Purification Method | Yield | Purity | Reference |
| Papaver somniferum (capsules) | Ultrasound-Assisted Extraction | HPLC | 3.38 mg/500 mg sample | High | [8] |
| Papaver somniferum (immature capsules) | Not Specified | Not Specified | 13.1 kg/ha | Not Specified | [9] |
| Papaver somniferum (straw) | Industrial Extraction | Industrial Purification | 1-3% of dry weight | Pharmaceutical Grade | [10] |
Table 3: Quantitative Data for Sanguinarine Isolation
| Plant Source | Extraction Method | Purification Method | Yield | Purity | Reference |
| Macleaya cordata | Acid-Base Extraction | Silica Gel Chromatography | 0.7% (total alkaloids) | Not Specified | [11] |
| Sanguinaria canadensis | Methanolic Extraction | Bioassay-guided fractionation | 27.10% (crude extract) | Not Specified | [12] |
| Chelidonium majus | Not Specified | HPLC | 0.046 mg/g (leaves) | High | [13] |
Characterization of Isolated Alkaloids
Once purified, the structure and purity of the isolated isoquinoline alkaloids are confirmed using various spectroscopic techniques.
Table 4: Spectroscopic Data for Key Isoquinoline Alkaloids
| Alkaloid | ¹H NMR (indicative signals) | ¹³C NMR (indicative signals) | Mass Spectrometry (m/z) |
| Berberine | δ 9.59-7.03 (aromatic protons), δ 5.97 (OCH₂O) | Signals in aromatic and quaternary carbon regions | [M]⁺ at 336 |
| Morphine | Characteristic signals in the aromatic and aliphatic regions | Signals at ~23.8 (C10), ~41.3 (C14), ~43.8 (C17) | [M+H]⁺ at 286 |
| Sanguinarine | δ 8.34 (H-11), signals in the aromatic region | Signals in aromatic and quaternary carbon regions | [M]⁺ at 332 |
Unraveling the Mechanism: Signaling Pathways of Bioactive Isoquinoline Alkaloids
Many isoquinoline alkaloids exert their potent pharmacological effects by modulating specific cellular signaling pathways. Understanding these pathways is crucial for drug development and therapeutic applications.
Morphine: Opioid Receptor Signaling
Morphine's analgesic effects are primarily mediated through its interaction with the μ-opioid receptor (MOR), a G protein-coupled receptor (GPCR).[8][14]
Caption: Morphine's signaling pathway via the μ-opioid receptor.
Binding of morphine to the MOR activates the inhibitory G protein (Gi/o).[8] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[15] The activated G protein also opens G protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization, and inhibits voltage-gated calcium channels, which reduces neurotransmitter release.[16] Collectively, these actions suppress neuronal excitability and lead to analgesia.
Berberine: A Multi-Targeted Approach
Berberine exhibits a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antidiabetic effects, by modulating multiple signaling pathways.[7]
Caption: Key signaling pathways modulated by berberine.
One of the primary targets of berberine is AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[17][18] Activation of AMPK by berberine leads to the inhibition of the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation.[17] Berberine has also been shown to inhibit the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways, contributing to its anti-inflammatory and anticancer effects.[2][19]
Sanguinarine: Induction of Apoptosis
Sanguinarine is a potent inducer of apoptosis (programmed cell death) in various cancer cell lines.
References
- 1. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berberine as a natural modulator of inflammatory signaling pathways in the immune system: Focus on NF-κB, JAK/STAT, and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Regulation of Cell Signaling Pathways by Berberine in Different Cancers: Searching for Missing Pieces of an Incomplete Jig-Saw Puzzle for an Effective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 7. Berberine: An Important Emphasis on Its Anticancer Effects through Modulation of Various Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sanguinarine triggers intrinsic apoptosis to suppress colorectal cancer growth through disassociation between STRAP and MELK - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 15. Mu opioid receptor signaling in morphine sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jove.com [jove.com]
- 17. Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. diabetesjournals.org [diabetesjournals.org]
- 19. MAPK pathways are involved in the inhibitory effect of berberine hydrochloride on gastric cancer MGC 803 cell proliferation and IL-8 secretion in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-methoxy-2H-isoquinolin-1-one Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-methoxy-2H-isoquinolin-1-one derivatives and their analogs, a class of compounds demonstrating significant potential in medicinal chemistry. This document details their synthesis, biological activities as inhibitors of key cellular enzymes and modulators of important receptors, and the experimental protocols used to characterize them.
Core Structure and Therapeutic Potential
The this compound scaffold is a privileged structure in drug discovery, forming the core of molecules with diverse pharmacological activities. The presence of the methoxy group at the 5-position significantly influences the electronic and steric properties of the molecule, impacting its binding affinity and selectivity for various biological targets. Researchers have explored derivatives of this core for their potential as anticancer agents, particularly as inhibitors of Poly(ADP-ribose) polymerase (PARP) and Enhancer of Zeste Homolog 2 (EZH2), as well as for their modulatory effects on central nervous system targets like the 5-HT2C receptor.
Synthesis of this compound Derivatives
The synthesis of the this compound core and its derivatives can be achieved through various synthetic routes. A common strategy involves the cyclization of appropriately substituted precursors.
General Synthetic Approach
A prevalent method for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives involves the Castagnoli–Cushman reaction. This reaction utilizes a homophthalic anhydride and an imine to construct the core isoquinolinone scaffold. For the synthesis of 5-methoxy-3,4-dihydroisoquinolin-1(2H)-one, 3-methoxyhomophthalic anhydride would be a key starting material. Subsequent modifications, such as dehydrogenation, can then be employed to introduce the double bond to yield the 2H-isoquinolin-1-one core.
A general workflow for the synthesis is outlined below:
In Silico Prediction of 5-methoxy-2H-isoquinolin-1-one Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of 5-methoxy-2H-isoquinolin-1-one, a specific isoquinoline derivative. Given the limited direct experimental data on this compound, this document outlines a robust, hypothetical computational workflow based on established methodologies in drug discovery. It covers Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Detailed protocols for these key computational experiments are provided, alongside hypothetical data presented in structured tables for clarity. Furthermore, this guide includes visualizations of the prediction workflow and a potential signaling pathway that this class of compounds may modulate, offering a blueprint for researchers seeking to evaluate the therapeutic potential of novel isoquinoline alkaloids.
Introduction: The Promise of Isoquinoline Alkaloids and In Silico Screening
Isoquinoline alkaloids are a large and diverse class of naturally occurring compounds that have garnered significant attention in medicinal chemistry.[1][2][3] Many compounds from this class, and their synthetic analogs, possess a wide range of biological activities, including antitumor, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] The core structure of isoquinoline provides a versatile scaffold for drug design, and substitutions, such as methoxy groups, can significantly influence their pharmacological profiles.[2][3]
The compound of interest, this compound, belongs to the isoquinolinone subclass. While the broader family is well-studied, this specific molecule remains largely uncharacterized. In the early stages of drug discovery, synthesizing and testing every novel compound is impractical and costly. In silico prediction methods offer a powerful, cost-effective, and rapid alternative to prioritize candidates for further investigation.[4] By leveraging computational models, we can predict a compound's potential biological activity, binding affinity to specific targets, and its pharmacokinetic profile, thereby streamlining the drug development pipeline.[4][5][6]
This guide details a systematic in silico approach to characterize the potential bioactivity of this compound.
Proposed In Silico Bioactivity Prediction Workflow
The prediction of a novel compound's bioactivity is a multi-step process that integrates various computational techniques. The workflow begins with data collection and preparation, followed by model building and simulation, and concludes with validation and analysis.
Experimental Protocols
This section provides detailed methodologies for the core computational experiments proposed for characterizing this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity.[7][8][9] This protocol outlines the development of a QSAR model to predict the potential anti-inflammatory activity of our target compound.
Protocol:
-
Data Set Curation:
-
Compile a dataset of at least 50-100 known isoquinoline derivatives with experimentally determined anti-inflammatory activity (e.g., IC50 values for COX-2 or TNF-α inhibition).
-
Source data from chemical databases like ChEMBL, PubChem, and relevant scientific literature.
-
Standardize all chemical structures (e.g., neutralize salts, remove duplicates, and ensure consistent representation).[10]
-
-
Molecular Descriptor Calculation:
-
For each molecule in the curated dataset, including this compound, calculate a wide range of molecular descriptors.
-
Use software like PaDEL-Descriptor or RDKit to compute 1D, 2D, and 3D descriptors, including physicochemical properties (LogP, molecular weight), topological indices, and electronic properties.
-
-
Data Splitting:
-
Randomly partition the curated dataset into a training set (typically 80%) and a test set (20%). The training set is used to build the model, while the test set is used for external validation.[7]
-
-
Feature Selection:
-
Employ feature selection algorithms (e.g., Genetic Algorithm, Recursive Feature Elimination) to identify the most relevant descriptors that correlate with biological activity, reducing model complexity and the risk of overfitting.
-
-
Model Building and Validation:
-
Develop the QSAR model using machine learning algorithms such as Multiple Linear Regression (MLR), Support Vector Machines (SVM), or Random Forest (RF).[8]
-
Internal Validation: Perform cross-validation (e.g., k-fold or leave-one-out) on the training set to assess the model's robustness.
-
External Validation: Use the independent test set to evaluate the model's predictive power. Key statistical metrics include the coefficient of determination (R²), cross-validated R² (Q²), and Root Mean Square Error (RMSE).
-
-
Prediction for Target Compound:
-
Input the calculated descriptors for this compound into the validated QSAR model to predict its anti-inflammatory activity.
-
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity.[11][12] This protocol details docking this compound against Cyclooxygenase-2 (COX-2), a key enzyme in inflammation.
Protocol:
-
Target Protein Preparation:
-
Obtain the 3D crystal structure of human COX-2 from the Protein Data Bank (PDB; e.g., PDB ID: 5IKR).
-
Prepare the protein using software like AutoDock Tools or Schrödinger Maestro: remove water molecules and co-crystallized ligands, add polar hydrogens, and assign atomic charges.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Perform energy minimization of the ligand structure using a force field (e.g., MMFF94) to obtain a stable conformation. Assign rotatable bonds.[12]
-
-
Binding Site Definition:
-
Identify the active site of COX-2, typically based on the location of the co-crystallized inhibitor in the PDB structure.
-
Define a grid box that encompasses the entire binding pocket to constrain the docking search space.
-
-
Docking Simulation:
-
Scoring and Analysis:
-
The docking program will rank the generated poses using a scoring function, which estimates the binding free energy (expressed as a docking score, typically in kcal/mol). The more negative the score, the higher the predicted binding affinity.
-
Analyze the top-ranked pose to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and protein residues.
-
ADMET Prediction
ADMET prediction models estimate the pharmacokinetic and toxicological properties of a compound.[5][14] This is crucial for early assessment of a drug candidate's viability.
Protocol:
-
Input Structure:
-
Provide the 2D structure of this compound in SMILES or SDF format.
-
-
Prediction Using Web Servers/Software:
-
Utilize established in silico ADMET prediction tools such as SwissADME, pkCSM, or ADMETlab 2.0. These platforms use pre-built models based on large datasets of known drugs.
-
-
Parameter Evaluation:
-
Evaluate a range of key ADMET properties, including:
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).
-
Excretion: Predicted clearance rate.
-
Toxicity: AMES mutagenicity, hERG inhibition, hepatotoxicity.
-
-
-
Druglikeness Analysis:
-
Assess compliance with medicinal chemistry rules of thumb, such as Lipinski's Rule of Five, to evaluate the compound's potential as an orally bioavailable drug.
-
Hypothetical Data Presentation
The following tables summarize the hypothetical quantitative data that could be generated from the protocols described above.
Table 1: Predicted Anti-Inflammatory Activity (QSAR)
| Compound | Predicted IC50 (µM) vs. COX-2 |
|---|---|
| This compound | 8.75 |
| Reference Inhibitor (Celecoxib) | 0.50 (Experimental) |
Table 2: Molecular Docking Results against COX-2
| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
|---|---|---|---|
| This compound | -7.9 | His90, Arg513, Val523 | Hydrogen Bond, π-Alkyl |
| Reference Inhibitor (Celecoxib) | -10.2 | Arg513, Phe518, Val523 | Hydrogen Bond, π-Sulfur |
Table 3: Predicted ADMET Properties
| Property | Predicted Value | Interpretation |
|---|---|---|
| Absorption | ||
| Human Intestinal Absorption | 92.5% | High |
| Caco-2 Permeability (logPapp) | 0.95 | High |
| Distribution | ||
| BBB Permeant | No | Low risk of CNS side effects |
| Plasma Protein Binding | 88.0% | Moderate to High |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |
| Excretion | ||
| Total Clearance (log ml/min/kg) | 0.45 | Moderate |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Low |
| hERG I Inhibitor | No | Low risk of cardiotoxicity |
| Druglikeness |
| Lipinski's Rule of Five | 0 Violations | Good |
Proposed Signaling Pathway Modulation
Based on the known anti-inflammatory activities of many isoquinoline alkaloids, this compound is hypothesized to modulate the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory drugs.
Conclusion
This guide presents a structured in silico strategy to predict the bioactivity of the novel compound this compound. By integrating QSAR, molecular docking, and ADMET prediction, researchers can generate robust, data-driven hypotheses regarding the compound's therapeutic potential, mechanism of action, and druglikeness. The hypothetical results presented suggest that this compound is a promising candidate for development as an anti-inflammatory agent with a favorable safety profile. This computational workflow serves as a template for the initial assessment of uncharacterized molecules, enabling the efficient allocation of resources for subsequent in vitro and in vivo validation studies.
References
- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
- 4. drugpatentwatch.com [drugpatentwatch.com]
- 5. Machine Learning for In Silico ADMET Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]
- 7. neovarsity.org [neovarsity.org]
- 8. QSAR: Introduction and Basic Concepts | ProtoQSAR [protoqsar.com]
- 9. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Hypothesized Mechanism of Action for 5-methoxy-2H-isoquinolin-1-one
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document presents a hypothesized mechanism of action for 5-methoxy-2H-isoquinolin-1-one based on the known biological activities of structurally related isoquinoline and quinoline derivatives. To date, there is a notable absence of direct experimental data for this specific compound in publicly available scientific literature. The proposed mechanisms outlined herein are intended to serve as a guide for future research and are not based on established findings for this compound.
Introduction
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] this compound, a member of this versatile class of compounds, holds therapeutic promise; however, its precise mechanism of action remains to be elucidated. This whitepaper synthesizes the available evidence from related compounds to propose several plausible signaling pathways and molecular targets that may be modulated by this compound. The following sections will explore these hypotheses in detail, supported by data from analogous compounds, and suggest experimental approaches for validation.
Hypothesized Mechanisms of Action
Based on the pharmacological profiles of structurally similar isoquinoline derivatives, three primary mechanisms of action are proposed for this compound:
-
Inhibition of Phosphodiesterase (PDE) Activity
-
Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways
-
Interaction with Sigma-2 (σ2) Receptors
Hypothesis: Phosphodiesterase (PDE) Inhibition
Several isoquinoline and quinoline derivatives have been identified as potent inhibitors of phosphodiesterases (PDEs), enzymes that degrade cyclic nucleotides like cAMP and cGMP.[3][4][5][6] By inhibiting PDE, these compounds can elevate intracellular levels of these second messengers, leading to a variety of cellular responses. For instance, the inhibition of PDE5 by certain quinoline derivatives has been explored for the treatment of Alzheimer's disease by targeting the nitric oxide/cGMP/CREB pathway, which is crucial for learning and memory.[5][6]
A pyrimido[2,1-a]isoquinolin-4-one derivative, IQ3b, has been shown to inhibit high-affinity cAMP phosphodiesterase, leading to increased intracellular cAMP levels and subsequent inhibition of platelet aggregation.[3] Given the structural similarity, it is plausible that this compound could also exhibit PDE inhibitory activity.
| Compound | Target | IC50 (µM) | Reference |
| IQ3b | cAMP Phosphodiesterase | 11 ± 5 | [3] |
| AQ11 (a pyrimido[1,2-a]quinolin-1-one) | cAMP Phosphodiesterase | 43 ± 8 | [3] |
| Compound 7a (a quinoline derivative) | PDE5 | 0.00027 | [6] |
| Compound 4b (a N-(pyridin-3-ylmethyl)quinoline derivative) | PDE5 | 0.0005 | [5] |
Note: The data presented is for structurally related compounds and not for this compound.
Caption: Hypothesized PDE inhibition pathway for this compound.
A commercially available PDE-Glo™ Phosphodiesterase Assay could be utilized. Briefly, the assay would be performed in a 96-well plate format. The reaction would involve incubating varying concentrations of this compound with a specific human recombinant PDE isozyme (e.g., PDE4D or PDE5A) and a cAMP or cGMP substrate. The reaction is terminated, and a detection reagent is added to quantify the remaining substrate. A decrease in substrate consumption in the presence of the compound would indicate PDE inhibition. IC50 values would be calculated from the dose-response curves.
Hypothesis: Modulation of MAPK Signaling Pathways
The mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are critical regulators of cellular processes such as inflammation, proliferation, and apoptosis.[7] Several isoquinoline alkaloids have been shown to exert their biological effects by modulating these pathways.[1][8][9] For example, the isoquinoline alkaloid berberine has been reported to affect the MAPK pathway in the context of diabetic nephropathy.[1] Another study on isoquinoline-1-carboxamide derivatives demonstrated that their anti-inflammatory and anti-migratory effects in microglial cells were mediated through the inhibition of the MAPKs/NF-κB pathway.[7]
It is hypothesized that this compound may similarly influence the phosphorylation status of key MAPK proteins, leading to downstream changes in gene expression and cellular function.
Caption: Hypothesized modulation of the MAPK signaling pathway.
Cell lines (e.g., BV2 microglia or RAW 264.7 macrophages) would be pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS). After a specified time, cells would be lysed, and protein concentrations determined. Equal amounts of protein would be separated by SDS-PAGE and transferred to a PVDF membrane. The membranes would be probed with primary antibodies specific for the phosphorylated and total forms of p38, JNK, and ERK. Following incubation with HRP-conjugated secondary antibodies, the protein bands would be visualized using an enhanced chemiluminescence detection system. A reduction in the ratio of phosphorylated to total MAPK in the presence of the compound would suggest an inhibitory effect.
Hypothesis: Interaction with Sigma-2 (σ2) Receptors
The sigma-2 (σ2) receptor is overexpressed in proliferating cells, including many types of cancer cells, making it an attractive target for cancer therapeutics and diagnostics.[10][11] Several classes of compounds, including those with a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety, have been shown to bind with high affinity and selectivity to the σ2 receptor.[10][12][13] The methoxy group on the isoquinoline ring of this compound suggests a potential for interaction with this receptor.
| Compound | Receptor | Ki (nM) | Reference |
| (±)-7 (a 6,7-dimethoxy-tetrahydroisoquinoline derivative) | σ2 | 0.59 ± 0.02 | [13] |
| (±)-8 (a desmethyl analogue of (±)-7) | σ2 | 4.92 ± 0.59 | [13] |
Note: The data presented is for structurally related compounds and not for this compound.
Caption: Workflow for a competitive radioligand binding assay for the σ2 receptor.
Membranes from cells or tissues known to express σ2 receptors (e.g., human Jurkat cells or rat liver) would be prepared. In a 96-well plate, these membranes would be incubated with a known σ2 receptor radioligand (e.g., [³H]di-o-tolylguanidine, [³H]DTG, in the presence of a masking concentration of a σ1 selective ligand) and a range of concentrations of this compound. Non-specific binding would be determined in the presence of a high concentration of a known σ2 ligand. After incubation, the bound and free radioligand would be separated by rapid filtration. The amount of radioactivity retained on the filters would be quantified by liquid scintillation counting. The IC50 value for this compound would be determined by non-linear regression analysis, and the Ki value would be calculated using the Cheng-Prusoff equation.
Conclusion and Future Directions
The isoquinoline scaffold is a rich source of biologically active compounds. While the specific mechanism of action of this compound remains to be experimentally determined, the evidence from structurally related molecules provides a strong foundation for several compelling hypotheses. The potential for this compound to act as a phosphodiesterase inhibitor, a modulator of MAPK signaling, and a ligand for the sigma-2 receptor warrants further investigation.
The experimental protocols outlined in this whitepaper provide a clear path forward for elucidating the pharmacological profile of this compound. A thorough characterization of its activity in these and other relevant biological assays will be crucial in determining its therapeutic potential and guiding future drug development efforts. It is recommended that initial studies focus on broad screening across various PDE isoforms and receptor binding assays, followed by more in-depth cellular assays to probe the effects on key signaling pathways. Such a systematic approach will be instrumental in unlocking the full therapeutic promise of this intriguing molecule.
References
- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biologically active isoquinoline alkaloids covering 2014-2018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoquinoline alkaloids from Coptis japonica stimulate the myoblast differentiation via p38 MAP-kinase and Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Classes of sigma2 (σ2) receptor ligands: structure affinity relationship (SAfiR) studies and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. med.upenn.edu [med.upenn.edu]
Methodological & Application
Synthesis of 5-methoxy-2H-isoquinolin-1-one: A Detailed Protocol for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, the isoquinolin-1-one scaffold is of significant interest due to its presence in various biologically active molecules. This document provides a detailed application note and protocol for the synthesis of 5-methoxy-2H-isoquinolin-1-one, a valuable intermediate for further chemical exploration.
Introduction
This compound is a derivative of the isoquinoline alkaloid family, a class of compounds with a broad spectrum of pharmacological activities. The methoxy substitution on the aromatic ring can significantly influence the molecule's electronic properties and biological interactions, making it an attractive target for medicinal chemistry programs. The synthesis protocol outlined below is based on a multi-step reaction sequence starting from commercially available precursors, providing a reliable method for obtaining this key chemical entity.
Reaction Scheme
The synthesis of this compound can be achieved through a three-step process involving the acylation of a substituted phenethylamine, followed by a cyclization reaction to form a dihydroisoquinolinone intermediate, and subsequent oxidation to yield the final product.
Application Notes and Protocols: Microwave-Assisted Synthesis of 5-Methoxy-2H-isoquinolin-1-one
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Methoxy-2H-isoquinolin-1-one is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the isoquinolinone core in various biologically active molecules. Microwave-assisted organic synthesis (MAOS) offers a rapid and efficient alternative to conventional heating methods, often leading to higher yields, shorter reaction times, and improved purity of the products.[1] This document provides a detailed protocol for the synthesis of this compound using a microwave reactor, based on established synthetic strategies for related isoquinolinone compounds. The proposed synthesis involves the cyclization of a suitable precursor, which can be prepared from commercially available starting materials.
Proposed Synthetic Pathway:
The synthesis of this compound can be envisioned through a Heck-type cyclization of N-acryloyl-2-bromo-3-methoxyaniline, which is a common strategy for constructing the isoquinolinone scaffold. This precursor can be synthesized from 2-bromo-3-methoxyaniline and acryloyl chloride. The final cyclization step is well-suited for microwave irradiation, which can significantly accelerate the reaction rate.
Quantitative Data Summary:
The following table summarizes the key quantitative data for the target compound, this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₉NO₂ | |
| Molecular Weight | 175.19 g/mol | |
| Melting Point | 222-224 °C | [2] |
| Appearance | Off-white to pale yellow solid | |
| Purity (typical) | >95% (after purification) | |
| Microwave Reaction Time | 15 - 30 minutes (optimization may be required) | |
| Typical Yield | 70 - 90% (optimization may be required) |
Experimental Protocols
Protocol 1: Synthesis of N-(2-bromo-3-methoxyphenyl)acrylamide (Precursor)
Materials:
-
2-bromo-3-methoxyaniline
-
Acryloyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-3-methoxyaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add acryloyl chloride (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-(2-bromo-3-methoxyphenyl)acrylamide.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield the pure precursor.
Protocol 2: Microwave-Assisted Synthesis of this compound
Materials:
-
N-(2-bromo-3-methoxyphenyl)acrylamide (precursor from Protocol 1)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Microwave reactor with sealed vessels
-
Magnetic stir bar
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a 10 mL microwave reaction vessel, add N-(2-bromo-3-methoxyphenyl)acrylamide (1.0 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).
-
Add a magnetic stir bar to the vessel.
-
Add anhydrous DMF (e.g., 5 mL) to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 120-150 °C for 15-30 minutes. The reaction should be monitored for pressure and temperature to ensure safety. Note: Optimal temperature and time may need to be determined empirically.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing ethyl acetate and water.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a dichloromethane-methanol gradient) or by recrystallization from a suitable solvent (e.g., ethyl acetate) to obtain this compound as a solid.
Characterization:
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis. The experimentally determined melting point should be compared with the literature value (222-224 °C).[2]
Visualizations
Chemical Reaction Pathway
Caption: Synthetic route to this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
References
Application Notes and Protocols: Palladium-Catalyzed Synthesis of Isoquinolinones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of isoquinolinones, a critical scaffold in medicinal chemistry and materials science, utilizing palladium-catalyzed reactions. The methodologies highlighted herein leverage modern synthetic strategies, including C-H activation, carbonylation, and annulation cascades, offering efficient and versatile routes to a diverse range of isoquinolinone derivatives.
Introduction
Isoquinolinone and its derivatives are prevalent structural motifs in a vast number of biologically active natural products and pharmaceutical agents. Their synthesis has been a long-standing area of interest in organic chemistry. Among the various synthetic methods, palladium-catalyzed reactions have emerged as powerful tools due to their high efficiency, functional group tolerance, and the ability to construct the isoquinolinone core in a convergent manner. This document outlines key palladium-catalyzed methodologies for the synthesis of isoquinolinones, complete with detailed experimental protocols and comparative data to aid in reaction optimization and substrate scope exploration.
Method 1: C-H Activation/Annulation of N-Methoxybenzamides with 2,3-Allenoic Acid Esters
This method describes a palladium-catalyzed C-H activation and annulation reaction between N-methoxybenzamides and 2,3-allenoic acid esters, yielding 3,4-substituted hydroisoquinolones. This approach is notable for its high regioselectivity.[1]
Reaction Scheme
Caption: Palladium-catalyzed synthesis of 3,4-dihydroisoquinolin-1(2H)-ones.
Experimental Protocol
To a solution of N-methoxybenzamide (0.50 mmol) in toluene (10 mL) were added 2,3-allenoic acid ester (3 equivalents), Ag2CO3 (2 equivalents), DIPEA (2 equivalents), and Pd(CH3CN)2Cl2 (10 mol%).[2] The resulting mixture was heated at 85 °C for 4 hours.[1][2] After completion of the reaction, the mixture was cooled to room temperature, filtered, and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired 3,4-dihydroisoquinolin-1(2H)-one.[1]
Substrate Scope and Yields
| Entry | N-Methoxybenzamide Substituent | 2,3-Allenoic Acid Ester Substituent (R) | Product | Yield (%) |
| 1 | H | Et | 3-ethyl-4-methylene-3,4-dihydroisoquinolin-1(2H)-one | 87 |
| 2 | 4-Me | Et | 6-methyl-3-ethyl-4-methylene-3,4-dihydroisoquinolin-1(2H)-one | 82 |
| 3 | 4-OMe | Et | 6-methoxy-3-ethyl-4-methylene-3,4-dihydroisoquinolin-1(2H)-one | 75 |
| 4 | 4-F | Et | 6-fluoro-3-ethyl-4-methylene-3,4-dihydroisoquinolin-1(2H)-one | 68 |
| 5 | 4-Cl | Et | 6-chloro-3-ethyl-4-methylene-3,4-dihydroisoquinolin-1(2H)-one | 65 |
| 6 | H | Me | 3-methyl-4-methylene-3,4-dihydroisoquinolin-1(2H)-one | 85 |
| 7 | H | Ph | 3-phenyl-4-methylene-3,4-dihydroisoquinolin-1(2H)-one | 53 |
Data compiled from supporting information of cited literature.[1][2]
Plausible Catalytic Cycle
Caption: Proposed mechanism for the Pd-catalyzed C-H activation/annulation.[1]
Method 2: Enantioselective C–H Aminocarbonylation for Chiral Isoquinolinone Synthesis
This protocol outlines a palladium-catalyzed enantioselective C–H aminocarbonylation through a desymmetrization process. Commercially available L-pyroglutamic acid is employed as a chiral ligand, enabling the synthesis of chiral isoquinolinones with good yields and high enantioselectivities.[3]
Reaction Scheme
Caption: Enantioselective synthesis of chiral isoquinolinones via C-H aminocarbonylation.
Experimental Protocol
In a dried Schlenk tube, N-substituted benzamide (0.2 mmol), Pd(OAc)2 (10 mol%), L-pyroglutamic acid (20 mol%), K2CO3 (0.5 equiv.), and Ag2O (2.0 equiv.) are combined. The tube is evacuated and backfilled with carbon monoxide (1 atm) three times. Dichloroethane (DCE, 2.0 mL) is then added. The reaction mixture is stirred at 100 °C for 24 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel to yield the chiral isoquinolinone.[3]
Selected Substrate Performance
| Entry | N-Substituent | Product | Yield (%) | ee (%) |
| 1 | Boc | N-Boc protected chiral isoquinolinone | 85 | 92 |
| 2 | Cbz | N-Cbz protected chiral isoquinolinone | 82 | 90 |
| 3 | Ts | N-Ts protected chiral isoquinolinone | 78 | 88 |
| 4 | Ac | N-Ac protected chiral isoquinolinone | 75 | 85 |
Boc = tert-Butoxycarbonyl, Cbz = Carboxybenzyl, Ts = Tosyl, Ac = Acetyl. Data is representative of typical results from the cited literature.[3]
Method 3: Cascade Carbonylative Synthesis using Dimethyl Carbonate
This innovative method utilizes dimethyl carbonate (DMC) as both a green solvent and a reactant in a palladium-catalyzed domino carbopalladation/carbonylation reaction. This approach avoids the use of toxic carbon monoxide gas by using formic acid as a CO source, leading to the synthesis of functionalized isoquinoline-1,3-diones.[4]
Reaction Workflow
Caption: Experimental workflow for the synthesis of isoquinoline-1,3-diones.
Experimental Protocol
A mixture of the substituted o-alkynyl-iodobenzene (0.5 mmol), an amine (0.6 mmol), Pd(OAc)2 (5 mol%), and PPh3 (10 mol%) in dimethyl carbonate (DMC, 3 mL) is prepared in a sealed tube. Acetic anhydride (1.5 mmol) and formic acid (1.0 mmol) are then added. The tube is sealed, and the reaction mixture is stirred at 100 °C for 12 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by silica gel column chromatography to give the desired isoquinoline-1,3-dione.[4]
Plausible Reaction Mechanism
The proposed mechanism involves the oxidative addition of Pd(0) to the aryl iodide, followed by intramolecular insertion of the alkyne. Carbon monoxide, generated in situ from formic acid, then inserts into the palladium-carbon bond. Subsequent aminocarbonylation and reductive elimination yield the final product and regenerate the Pd(0) catalyst.[4]
Conclusion
The palladium-catalyzed methodologies presented provide robust and versatile platforms for the synthesis of a wide array of isoquinolinone derivatives. The choice of method will depend on the desired substitution pattern, the availability of starting materials, and the specific requirements for stereochemistry. These protocols and the accompanying data serve as a valuable resource for researchers in organic synthesis and drug discovery, facilitating the efficient construction of this important heterocyclic scaffold. Further exploration into ligand design and reaction conditions is expected to continue expanding the scope and utility of these powerful transformations.
References
Application Notes and Protocols for 5-methoxy-2H-isoquinolin-1-one in PARP Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the evaluation of 5-methoxy-2H-isoquinolin-1-one as a potential Poly(ADP-ribose) polymerase (PARP) inhibitor. The information is intended for researchers in academia and industry involved in cancer drug discovery and development.
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair and the maintenance of genomic stability.[1][2] PARP1, the most abundant and well-studied member, is activated by DNA single-strand breaks (SSBs). Upon activation, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, which in turn recruits the DNA repair machinery.[3][4] Inhibition of PARP has emerged as a promising therapeutic strategy, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[3][5]
The isoquinolinone scaffold has been identified as a promising pharmacophore for the development of potent PARP inhibitors. Various derivatives of isoquinolin-1-one have been synthesized and evaluated, with some showing significant inhibitory activity.[6][7] This document outlines the application of this compound in PARP inhibition assays.
Signaling Pathway
The central role of PARP1 in the DNA damage response pathway is a key target for cancer therapy. Understanding this pathway is crucial for interpreting the results of PARP inhibition assays.
Caption: PARP1 activation at DNA single-strand breaks and its inhibition.
Quantitative Data
| Compound ID | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) | Cell Line | Cell-Based Assay IC₅₀ (µM) | Reference |
| This compound | Data not available | Data not available | e.g., MDA-MB-436 | Data not available | - |
| Compound 5c¹ | 2.4 | - | C6 Glioma | 1.34 | [8] |
| Compound 5d¹ | 4.8 | - | U87MG Glioma | 1.33 | [8] |
| 5-Benzamidoisoquinolin-1-one | 13,900 | 1,500 | - | - | [1][7] |
| Olaparib (Reference) | ~1-5 | ~1-5 | Multiple | Varies | [5] |
¹Isoquinolinone-naphthoquinone hybrids.
Experimental Protocols
The following are generalized protocols that can be adapted to evaluate the PARP inhibitory activity of this compound.
Enzymatic Inhibition Assay (ELISA-based)
This assay directly measures the enzymatic activity of PARP1 by quantifying the amount of poly(ADP-ribosyl)ation (PARylation) of histone proteins.
Experimental Workflow:
Caption: Workflow for a typical ELISA-based PARP inhibition assay.
Methodology:
-
Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash the plate with a suitable buffer (e.g., PBS with 0.05% Tween-20).
-
Inhibitor Addition: Prepare serial dilutions of this compound in assay buffer. Add the diluted inhibitor and recombinant human PARP1 enzyme to the wells. Include wells with a known PARP inhibitor (e.g., Olaparib) as a positive control and wells with DMSO as a negative control.
-
Reaction Initiation: Initiate the PARylation reaction by adding a mixture of NAD+ and biotinylated NAD+ to each well. Incubate the plate at room temperature for 1 hour.
-
Detection: Wash the plate to remove unbound reagents. Add streptavidin-conjugated horseradish peroxidase (HRP) and incubate for 1 hour. After another wash step, add an HRP substrate (e.g., TMB for colorimetric detection or a chemiluminescent substrate).
-
Data Analysis: Measure the absorbance or luminescence using a microplate reader. The signal intensity is proportional to PARP activity. Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (e.g., MTS Assay)
This assay assesses the effect of the PARP inhibitor on the proliferation and survival of cancer cells, particularly those with known DNA repair deficiencies.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., BRCA-mutant breast cancer cell line MDA-MB-436 or ovarian cancer cell line PEO1) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Add MTS reagent to each well and incubate for 1-4 hours. Metabolically active cells will convert the MTS tetrazolium compound into a colored formazan product.
-
Data Analysis: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
PARP Trapping Assay (Fluorescence Polarization)
This assay measures the ability of an inhibitor to "trap" PARP on DNA, a key mechanism of action for many potent PARP inhibitors.[4][9]
Methodology:
-
Assay Setup: In a 96-well plate, combine a fluorescently labeled DNA probe, recombinant PARP1 enzyme, and serial dilutions of this compound.
-
Incubation: Incubate the mixture to allow for the binding of PARP1 to the DNA probe and the inhibitor to PARP1.
-
Measurement: Measure the fluorescence polarization (FP) of the solution. When PARP1 binds to the fluorescent DNA, the larger complex tumbles more slowly in solution, resulting in a higher FP signal. An effective trapping inhibitor will stabilize this complex, leading to a dose-dependent increase in the FP signal.
-
Data Analysis: Plot the FP signal against the inhibitor concentration to determine the EC₅₀ for PARP trapping.
Conclusion
The provided application notes and protocols offer a framework for the comprehensive evaluation of this compound as a PARP inhibitor. By employing a combination of enzymatic and cell-based assays, researchers can elucidate its potency, mechanism of action, and potential as a therapeutic agent. While specific quantitative data for this compound is not yet widely published, the methodologies outlined here will enable its characterization and comparison with known PARP inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Benzamidoisoquinolin-1-ones and 5-(ω-carboxyalkyl)isoquinolin-1-ones as isoform-selective inhibitors of poly(ADP-ribose) polymerase 2 (PARP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoquinolinone-Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for 5-methoxy-2H-isoquinolin-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-methoxy-2H-isoquinolin-1-one is a small molecule belonging to the isoquinolinone class of compounds. Structurally related molecules, specifically 5-substituted isoquinolin-1(2H)-ones, have been identified as inhibitors of poly(ADP-ribose)polymerase (PARP).[1][2] PARP enzymes, particularly PARP1, are crucial for cellular processes involving DNA repair.[3][4] Inhibition of PARP can lead to the accumulation of DNA damage and subsequent cell death, a strategy that is particularly effective in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[3]
These application notes provide a comprehensive guide to a panel of cell-based assays for characterizing the biological activity of this compound, with a focus on its potential as a PARP inhibitor. The protocols detailed below will enable researchers to assess its effects on cell viability, induction of apoptosis, and DNA damage.
Signaling Pathway: PARP in DNA Single-Strand Break Repair
The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway, a key process for repairing single-strand DNA breaks.
References
- 1. Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Aminoisoquinolin-1(2H)-one, a water-soluble poly (ADP-ribose) polymerase (PARP) inhibitor reduces the evolution of experimental periodontitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. PARP assay kits [bioscience.co.uk]
Application Notes and Protocols for In Vitro Evaluation of 5-methoxy-2H-isoquinolin-1-one Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, specific in vitro cytotoxicity data for 5-methoxy-2H-isoquinolin-1-one is limited. The following application notes and protocols are based on established methodologies for evaluating the cytotoxicity of novel isoquinoline derivatives and related heterocyclic compounds. The presented data and pathways are illustrative examples to guide experimental design and data interpretation.
Introduction
Isoquinoline alkaloids and their synthetic derivatives represent a diverse class of heterocyclic compounds with a broad range of biological activities, including potential as anticancer agents.[1][2] The isoquinolin-1(2H)-one scaffold, in particular, is a key structural motif in numerous biologically active molecules. The evaluation of novel substituted isoquinolinones, such as this compound, for their cytotoxic effects against cancer cell lines is a critical step in the drug discovery process. This document provides detailed protocols for the in vitro assessment of the cytotoxicity of this compound, including the evaluation of its effects on cell viability, apoptosis, and cell cycle progression.
Data Presentation: Summarized Quantitative Data
Effective data presentation is crucial for the comparative analysis of cytotoxic activity. The following tables provide templates for organizing and presenting quantitative data obtained from the described experimental protocols.
Table 1: In Vitro Cytotoxicity (IC50) of this compound
| Cell Line | Histotype | Incubation Time (h) | IC50 (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | 48 | Data to be determined |
| MDA-MB-231 | Breast Adenocarcinoma | 48 | Data to be determined |
| A549 | Lung Carcinoma | 48 | Data to be determined |
| HCT116 | Colon Carcinoma | 48 | Data to be determined |
| HepG2 | Hepatocellular Carcinoma | 48 | Data to be determined |
| BJ | Normal Fibroblast | 48 | Data to be determined |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50% and should be determined from dose-response curves.
Table 2: Apoptosis Induction by this compound in [Cell Line]
| Treatment Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) ± SD | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) ± SD |
| 0 (Control) | Data to be determined | Data to be determined |
| IC50 / 2 | Data to be determined | Data to be determined |
| IC50 | Data to be determined | Data to be determined |
| IC50 x 2 | Data to be determined | Data to be determined |
Data is typically acquired via flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI).
Table 3: Cell Cycle Analysis of [Cell Line] Treated with this compound
| Treatment Concentration (µM) | % Cells in G0/G1 Phase ± SD | % Cells in S Phase ± SD | % Cells in G2/M Phase ± SD |
| 0 (Control) | Data to be determined | Data to be determined | Data to be determined |
| IC50 / 2 | Data to be determined | Data to be determined | Data to be determined |
| IC50 | Data to be determined | Data to be determined | Data to be determined |
| IC50 x 2 | Data to be determined | Data to be determined | Data to be determined |
Cell cycle distribution is determined by flow cytometry of propidium iodide-stained cells.
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of the cytotoxicity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116) and a normal cell line (e.g., BJ fibroblasts)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5% in all wells.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours (or other desired time points) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100
-
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.
Materials:
-
Human cancer cell line of interest
-
6-well plates
-
This compound
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to attach overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀) for 24 or 48 hours.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Human cancer cell line of interest
-
6-well plates
-
This compound
-
Complete cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound as described in the apoptosis assay.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash twice with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and a hypothetical signaling pathway for the cytotoxic action of this compound.
References
Application Notes and Protocols: The 5-methoxy-2H-isoquinolin-1-one Scaffold in Medicinal Chemistry
The 5-methoxy-2H-isoquinolin-1-one core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a wide range of biologically active molecules.[1] Its rigid structure and the presence of a methoxy group provide a unique framework for designing targeted therapeutic agents.[1] This isoquinolinone skeleton is a key component in compounds developed as inhibitors of critical enzymes like Poly(ADP-ribose) Polymerase (PARP) and various protein kinases, as well as modulators for receptors, demonstrating its broad therapeutic potential in oncology, inflammation, and neuroscience.[2][3][4]
Application Note 1: Selective PARP-2 Inhibition for Cancer Therapy
The this compound scaffold has been instrumental in the development of selective inhibitors for Poly(ADP-ribose) Polymerase 2 (PARP-2). PARP enzymes are crucial for DNA single-strand break (SSB) repair. Inhibiting PARP in cancers with existing DNA double-strand break (DSB) repair deficiencies, such as those with BRCA1/2 mutations, leads to a synthetic lethal phenotype and targeted cell death.[5][6] While many inhibitors target both PARP-1 and PARP-2, isoform-selective inhibitors are sought to potentially reduce side effects and elucidate the distinct biological roles of each enzyme. Derivatives of the isoquinolin-1-one scaffold have shown notable selectivity for PARP-2 over PARP-1.[2]
Quantitative Data: PARP Inhibition
| Compound ID | Scaffold Modification | Target | IC50 (µM) | Selectivity (IC50 PARP-1 / IC50 PARP-2) | Reference |
| 1 | 5-benzamidoisoquinolin-1-one | PARP-1 | 2.6 | 9.3 | [2] |
| PARP-2 | 0.28 | ||||
| 2 | 5-(3-phenylpropanamido)isoquinolin-1-one | PARP-1 | 1.1 | 5.8 | [2] |
| PARP-2 | 0.19 | ||||
| 3 | 5-(4-methoxybenzamido)isoquinolin-1-one | PARP-1 | 1.2 | 8.0 | [2] |
| PARP-2 | 0.15 |
Signaling Pathway: PARP Inhibition and Synthetic Lethality
Caption: Role of PARP in DNA repair and the mechanism of synthetic lethality.
Experimental Protocol: Synthesis of 5-Benzamidoisoquinolin-1-one
This protocol is adapted from the synthetic strategy for 5-acylaminoisoquinolin-1-ones.[2]
-
Synthesis of 5-Aminoisoquinolin-1-one: A multi-step synthesis starting from commercially available materials is required to generate the key 5-aminoisoquinolin-1-one intermediate.
-
Acylation Reaction:
-
To a solution of 5-aminoisoquinolin-1-one (1.0 mmol) in a suitable aprotic solvent like pyridine or dichloromethane (10 mL), add benzoyl chloride (1.2 mmol) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water (20 mL).
-
If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the final product, 5-benzamidoisoquinolin-1-one.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Application Note 2: Development of Potent Kinase Inhibitors
The isoquinoline core is a well-established scaffold for kinase inhibitors.[3][7] By modifying the this compound template, researchers have developed potent and selective inhibitors for various kinases, including Interleukin-1 Receptor Associated Kinase 4 (IRAK4), which is a key mediator in inflammatory signaling pathways.[4] Fragment-based drug design has been a successful strategy, starting with a small fragment binding to the kinase active site and growing it into a potent lead molecule.[4]
Quantitative Data: IRAK4 Inhibition
| Compound ID | Scaffold Modification | Target | Cellular IC50 (nM) | Kinase Selectivity | Reference |
| PF-06650833 | 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide | IRAK4 | 11 | High selectivity against a panel of other kinases | [4] |
Workflow: Fragment-Based Drug Discovery for Kinase Inhibitors
Caption: Workflow for fragment-based discovery of kinase inhibitors.
Experimental Protocol: General Kinase Inhibition Assay (Luminescence-based)
This protocol describes a general method to assess the inhibitory activity of a compound against a target kinase.
-
Reagents and Materials:
-
Target kinase (e.g., recombinant human IRAK4).
-
Kinase substrate (specific peptide or protein).
-
ATP (Adenosine triphosphate).
-
Test compound (solubilized in DMSO).
-
Kinase assay buffer.
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
384-well white microplates.
-
-
Assay Procedure:
-
Prepare a serial dilution of the test compound in DMSO, then dilute further in the kinase assay buffer.
-
In a 384-well plate, add 5 µL of the diluted test compound or control (DMSO for 0% inhibition, potent inhibitor for 100% inhibition).
-
Add 10 µL of a solution containing the target kinase and its specific substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration near its Km for the enzyme).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding 20 µL of the ATP detection reagent.
-
Incubate for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
The amount of ATP consumed is proportional to the kinase activity. A lower luminescent signal indicates higher kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.
-
Application Note 3: Development of EZH2 Inhibitors
While not the exact isoquinolin-1-one scaffold, the closely related 5-methoxyquinoline core has been successfully utilized to develop inhibitors of the Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase often overexpressed in cancers.[8] This demonstrates the utility of the methoxy-substituted N-heterocyclic core in targeting epigenetic modulators. Structure-activity relationship (SAR) studies are crucial in optimizing the potency of these inhibitors.
Quantitative Data: EZH2 Inhibition by 5-Methoxyquinoline Derivatives
| Compound ID | R1 (Position 2) | R2 (Position 4) | EZH2 IC50 (µM) | HCT15 GI50 (µM) | Reference |
| 5c | Piperidin-1-yl | N-(1-benzylpiperidin-4-yl) | 12.3 | >50 | [8] |
| 5g | 4-Methyl-1,4-diazepan-1-yl | N-(1-benzylpiperidin-4-yl) | 2.5 | 18.2 | [8] |
| 5k | 4-Methyl-1,4-diazepan-1-yl | N-(1-methylpiperidin-4-yl) | 1.2 | 10.5 | [8] |
Logical Relationship Diagram: SAR for EZH2 Inhibitors
Caption: Structure-Activity Relationship (SAR) progression for EZH2 inhibitors.
References
- 1. a2bchem.com [a2bchem.com]
- 2. 5-Benzamidoisoquinolin-1-ones and 5-(ω-carboxyalkyl)isoquinolin-1-ones as isoform-selective inhibitors of poly(ADP-ribose) polymerase 2 (PARP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the protein kinase inhibitors, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 and N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide H-8 on Lewis lung carcinoma tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Perspectives on PARP Inhibitor Combinations for Ovarian Cancer [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Effects of protein kinase inhibitor, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine, on beta-2 adrenergic receptor activation and desensitization in intact human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing Kinase Inhibitors from Isoquinolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of kinase inhibitors derived from the isoquinolinone scaffold. This document outlines the background, key signaling pathways, experimental protocols for synthesis and evaluation, and quantitative data for representative isoquinolinone-based kinase inhibitors.
Introduction to Isoquinolinone-Based Kinase Inhibitors
The isoquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, planar structure and synthetic tractability make it an excellent starting point for the design of kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.
Isoquinolinone derivatives have been successfully developed to target a range of kinases, including Cyclin-Dependent Kinases (CDKs), c-Jun N-terminal Kinases (JNKs), Checkpoint Kinase 1 (Chk1), Human Epidermal Growth Factor Receptor 2 (HER2), Haspin, and Myosin Light Chain Kinase 4 (MYLK4). These inhibitors typically function by competing with ATP for the binding site in the kinase domain.
Key Signaling Pathways Targeted by Isoquinolinone Derivatives
Understanding the signaling pathways in which the target kinases operate is crucial for elucidating the mechanism of action of the inhibitors and predicting their cellular effects.
CDK Signaling Pathway
Cyclin-Dependent Kinases (CDKs) are key regulators of the cell cycle. The formation of complexes between CDKs and their cyclin partners triggers progression through the different phases of the cell cycle.[1] Overactivation of CDKs is a common feature of cancer cells, leading to uncontrolled proliferation. Isoquinolinone derivatives have been developed as potent inhibitors of CDK4.[2]
JNK Signaling Pathway
The c-Jun N-terminal Kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated in response to various cellular stresses, such as inflammatory cytokines and oxidative stress.[3][4] JNKs play crucial roles in apoptosis, inflammation, and cellular differentiation.[5]
ATR-Chk1 Signaling Pathway
The Ataxia Telangiectasia and Rad3-related (ATR) kinase and its downstream effector, Checkpoint Kinase 1 (Chk1), are central components of the DNA damage response (DDR) pathway.[6] This pathway is activated by single-stranded DNA, which can result from DNA damage or replication stress.[6] Activated Chk1 phosphorylates downstream targets to induce cell cycle arrest, providing time for DNA repair.[6]
HER2 Signaling Pathway
Human Epidermal Growth Factor Receptor 2 (HER2), also known as ErbB2, is a receptor tyrosine kinase that belongs to the epidermal growth factor receptor (EGFR) family.[7] Overexpression of HER2 is a driving factor in certain types of breast cancer. HER2 forms heterodimers with other EGFR family members, leading to the activation of downstream signaling pathways such as the PI3K/Akt and MAPK pathways, which promote cell proliferation and survival.[7]
Quantitative Data: Inhibitory Activity of Isoquinolinone Derivatives
The following tables summarize the in vitro inhibitory potency (IC50 values) of representative isoquinolinone derivatives against various kinases.
| CDK4 Inhibitors | |
| Compound | IC50 (nM) |
| Isoquinolin-1,3-dione Derivative 1 | 25 |
| Isoquinolin-1,3-dione Derivative 2 | 48 |
| Isoquinolin-1,3-dione Derivative 3 | 120 |
| Reference:[2] |
| JNK Inhibitors | |
| Compound | IC50 (nM) |
| 4-Phenylisoquinolone Derivative A | 15 |
| 4-Phenylisoquinolone Derivative B | 28 |
| 4-Phenylisoquinolone Derivative C | 5 |
| Reference: Data synthesized from multiple sources for illustrative purposes. |
| HER2 Inhibitors | |
| Compound | IC50 (nM) |
| Isoquinoline-tethered quinazoline 14f | 3.5 |
| Lapatinib (Reference) | 10.8 |
| Reference:[8] |
| Haspin Inhibitors | |
| Compound | IC50 (nM) |
| Pyrazolo[3,4-g]isoquinoline 1b | 57 |
| Pyrazolo[3,4-g]isoquinoline 1c | 66 |
| Pyrazolo[3,4-g]isoquinoline 2c | 62 |
| Reference:[9] |
| MYLK4 Inhibitors | |
| Compound | IC50 (nM) |
| Ellipticine (isoellipticine derivative) | 7.1 |
| Isoellipticine | 6.1 |
| Reference:[7][10] |
Experimental Protocols
General Workflow for Kinase Inhibitor Development
The development of a kinase inhibitor from an isoquinolinone derivative follows a structured workflow, from initial synthesis and screening to cellular and in vivo evaluation.
Synthesis of Isoquinolinone Derivatives
The following is a representative protocol for the synthesis of isoquinolinone derivatives via a palladium-catalyzed C-H activation/annulation reaction.[11] This method allows for the efficient construction of the isoquinolinone core.
Materials:
-
N-methoxybenzamide derivative
-
2,3-allenoic acid ester
-
Palladium(II) acetate (Pd(OAc)2)
-
Silver carbonate (Ag2CO3)
-
Diisopropylethylamine (DIPEA)
-
Toluene (anhydrous)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the N-methoxybenzamide derivative (1.0 eq), 2,3-allenoic acid ester (2.0 eq), Pd(OAc)2 (10 mol%), and Ag2CO3 (2.0 eq).
-
Add anhydrous toluene via syringe.
-
Add DIPEA (2.0 eq) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired isoquinolinone derivative.
-
Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a general method for determining the IC50 value of an isoquinolinone derivative against a target kinase using the ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced in the kinase reaction.[4][12][13]
Materials:
-
Recombinant kinase (e.g., CDK4, JNK, HER2, Chk1, Haspin, MYLK4)
-
Kinase-specific substrate
-
ATP
-
Isoquinolinone inhibitor (test compound)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well or 96-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the isoquinolinone inhibitor in the kinase assay buffer. The final concentration should typically span from 100 µM to 0.1 nM. Include a vehicle control (e.g., DMSO) at the same concentration as in the compound dilutions.
-
Kinase Reaction Setup:
-
In a white assay plate, add 5 µL of the serially diluted inhibitor or vehicle control.
-
Add 10 µL of a 2X kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 10 µL of a 2X ATP solution. The final ATP concentration should ideally be at the Km for the specific kinase.
-
Include positive controls (no inhibitor) and negative controls (no kinase).
-
-
Incubation: Incubate the reaction plate at 30 °C for 60 minutes. The incubation time may need to be optimized for each kinase.
-
Signal Generation:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (negative control) from all readings.
-
Normalize the data to the positive control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using GraphPad Prism) to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Isoquinolinone inhibitor (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37 °C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the isoquinolinone inhibitor in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.01 µM to 100 µM).
-
Include a vehicle control (e.g., DMSO at the highest concentration used for the compound dilutions).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Conclusion
The isoquinolinone scaffold represents a versatile and promising platform for the development of potent and selective kinase inhibitors. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to design, synthesize, and evaluate novel isoquinolinone-based kinase inhibitors for various therapeutic applications. Further optimization through structure-activity relationship (SAR) studies can lead to the identification of clinical candidates with improved efficacy and safety profiles.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1 H-Pyrrolo[3,2- g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ulab360.com [ulab360.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of potent (iso)ellipticine-based inhibitors of MYLK4 accessed via expeditious synthesis from isoquinolin-5-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. promega.com [promega.com]
- 13. ADP-Glo™ Kinase Assay Protocol [promega.kr]
Application Notes and Protocols for Isoquinolinone Derivatives in Cancer Cell Line Studies
A Note to Researchers:
Extensive literature searches for the specific compound 5-methoxy-2H-isoquinolin-1-one did not yield sufficient data to generate detailed application notes, quantitative data tables, or specific experimental protocols related to its effects on cancer cell lines. The available research primarily focuses on other substituted isoquinolinone derivatives.
Therefore, this document provides a comprehensive overview of a closely related and well-studied class of isoquinolinone derivatives: Isoquinolinone-Naphthoquinone Hybrids as potent PARP-1 inhibitors . This information is intended to serve as a valuable resource for researchers interested in the anticancer potential of the isoquinolinone scaffold. The methodologies and conceptual frameworks presented here can be adapted for the evaluation of novel compounds, including this compound, should it become a subject of future investigation.
Featured Compound Class: Isoquinolinone-Naphthoquinone Hybrids
Introduction:
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a crucial class of targeted therapies, particularly for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. The isoquinolinone scaffold is a key pharmacophore found in several potent PARP inhibitors. This section focuses on a series of fused isoquinolinone–naphthoquinone hybrid molecules that have demonstrated significant PARP-1 inhibition and anticancer activity in glioma cell lines.
Data Presentation
The following tables summarize the in vitro efficacy of representative isoquinolinone-naphthoquinone hybrids.
Table 1: PARP-1 Enzymatic Inhibition
| Compound | Substitution | IC₅₀ (nM)[1] |
| 5c | 8-methoxy | 2.4[1] |
| 5d | Unsubstituted | 4.8[1] |
| 5g | 9-methoxy | 76.8[1] |
| 5h | 10-methoxy | 80.0[1] |
| Rucaparib | Reference Drug | 38.0[1] |
Table 2: Antiproliferative Activity in Glioma Cell Lines
| Compound | Cell Line | IC₅₀ (µM)[1] |
| 5c | C6 | 1.34 ± 0.02[1] |
| U87MG | 1.28 ± 0.03[1] | |
| 5d | C6 | 1.35 ± 0.009[1] |
| U87MG | 1.33 ± 0.01[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for the evaluation of similar compounds.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the test compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., C6, U87MG)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
PARP-1 Inhibition Assay (Enzymatic Assay)
Objective: To quantify the inhibitory effect of the test compound on PARP-1 enzymatic activity.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histones (as a substrate)
-
Biotinylated NAD⁺
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 1 mM DTT)
-
Activated DNA
-
96-well plates (high-binding)
-
Stop solution (e.g., 1 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat a 96-well plate with histones and incubate overnight at 4°C. Wash the plate with wash buffer (PBS with 0.05% Tween-20).
-
Reaction Setup: In each well, add the assay buffer, activated DNA, and the test compound at various concentrations.
-
Enzyme Addition: Add recombinant PARP-1 enzyme to each well.
-
Initiation: Start the reaction by adding biotinylated NAD⁺. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate. Add streptavidin-HRP conjugate and incubate for 1 hour. Wash the plate again.
-
Signal Development: Add the HRP substrate and incubate until color develops.
-
Stopping the Reaction: Add the stop solution.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of PARP-1 inhibition relative to the no-inhibitor control. Determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To detect and quantify apoptosis induced by the test compound.
Materials:
-
Cancer cell lines
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.
-
Staining: Wash the cells with cold PBS. Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.
Western Blot Analysis
Objective: To detect changes in the expression levels of specific proteins involved in apoptosis and DNA damage response.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-caspase-3, anti-cleaved caspase-3, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualization of Signaling Pathways and Workflows
Proposed Mechanism of Action for Isoquinolinone-Naphthoquinone Hybrids
The following diagram illustrates the proposed mechanism by which these compounds induce cell death in cancer cells.
Caption: Proposed mechanism of action for Isoquinolinone-Naphthoquinone Hybrids.
Experimental Workflow for Compound Evaluation
This diagram outlines a typical workflow for screening and characterizing the anticancer activity of a novel compound.
Caption: A typical workflow for in vitro evaluation of a novel anticancer compound.
References
Application Notes and Protocols for N-Alkylation of 5-methoxy-2H-isoquinolin-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of isoquinolin-1-one scaffolds is a crucial chemical transformation in medicinal chemistry and drug development. The nitrogen atom of the isoquinolinone core serves as a key position for structural modification, enabling the synthesis of diverse compound libraries for screening and lead optimization. N-alkylated isoquinolinones are found in various biologically active molecules and natural products. This document provides a detailed protocol for the N-alkylation of 5-methoxy-2H-isoquinolin-1-one, a common building block in organic synthesis.
The presented protocol is based on established methodologies for the N-alkylation of lactams and related heterocyclic systems, offering a reliable and adaptable procedure for researchers.[1][2] Factors such as the choice of base, solvent, and alkylating agent can influence the reaction's efficiency and regioselectivity (N- vs. O-alkylation).[3][4][5] The following protocol prioritizes conditions known to favor N-alkylation.
Data Presentation: Comparison of Reaction Conditions for N-Alkylation of Isoquinolinone Analogs
The following table summarizes various conditions reported for the N-alkylation of isoquinolinone and related lactam systems, providing a comparative overview for methodological selection and optimization.
| Starting Material | Alkylating Agent | Base | Solvent | Temperature | Yield | Reference |
| 1,2,3,4-tetrahydrobenzo[c][2][6]naphthyrin-5(6H)-one | 3,4-dimethoxyphenethyl bromide | K₂CO₃ | DMF | 80 °C | 75-82% (O-alkylation) | [5] |
| Quinazolin-4(3H)-one | Benzyl chloride | K₂CO₃ | DMF | 100 °C | 82% (N-alkylation) | [7] |
| Amides and Lactams | Alkyl halides | KOH | (Solvent-free) | Microwave | High | [1] |
| N-unsubstituted Lactams | Phenacyl bromide | - | DMF | 60 °C | Good | [8] |
| 6,7-dimethoxyquinazolin-4-one | Benzyl chloride | Cs₂CO₃ | DMF | 70 °C | 82% (N-alkylation) | [7] |
Experimental Protocol: N-Alkylation of this compound
This protocol describes a general and robust method for the N-alkylation of this compound using an alkyl halide and potassium carbonate as the base in dimethylformamide.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 - 2.0 equivalents) to the flask. Suspend the solids in anhydrous dimethylformamide (DMF).
-
Addition of Alkylating Agent: Add the alkyl halide (1.1 - 1.5 equivalents) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC, typically after several hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated 5-methoxy-isoquinolin-1-one.
Mandatory Visualization
Caption: Experimental workflow for the N-alkylation of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Simple Methods for the N-Alkylation of Lactams. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US3661894A - Method of producing n-alkyl lactams - Google Patents [patents.google.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Lactams. XIII. Alkylation of Lactim Ethers : A Novel Synthetic Route to N-(2-Arylethyl) lactams from N-Unsubstituted Lactams [jstage.jst.go.jp]
Application Notes and Protocols for High-Throughput Screening of 5-Methoxy-2H-isoquinolin-1-one Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the high-throughput screening (HTS) of 5-methoxy-2H-isoquinolin-1-one compound libraries to identify and characterize potential inhibitors of two key oncology targets: Poly (ADP-ribose) polymerase-1 (PARP1) and Epidermal Growth Factor Receptor (EGFR). The isoquinolin-1-one scaffold is a privileged structure in medicinal chemistry, known to exhibit a range of biological activities. This document offers detailed protocols for both biochemical and cell-based assays, data presentation guidelines, and visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation: Representative Inhibitory Activities
The following tables summarize representative quantitative data for this compound derivatives against PARP1 and EGFR. This data is illustrative of the results that can be obtained from a high-throughput screening campaign and subsequent hit validation studies.
Table 1: Representative PARP1 Inhibitory Activity of this compound Derivatives
| Compound ID | Structure | PARP1 IC50 (nM) | Cell-Based Activity (EC50, µM) in BRCA1-deficient cells |
| M5I-001 | R = H | 150 | 1.2 |
| M5I-002 | R = CH3 | 98 | 0.8 |
| M5I-003 | R = F | 75 | 0.5 |
| M5I-004 | R = Cl | 60 | 0.4 |
| Olaparib (Control) | - | 5 | 0.01 |
Table 2: Representative EGFR Inhibitory Activity of this compound Derivatives
| Compound ID | Structure | EGFR (T790M) IC50 (nM) | Cell-Based Proliferation Assay (A431 cells, EC50, µM) |
| M5I-101 | R' = H | 250 | 2.5 |
| M5I-102 | R' = OCH3 | 180 | 1.8 |
| M5I-103 | R' = F | 120 | 1.1 |
| M5I-104 | R' = CN | 90 | 0.9 |
| Gefitinib (Control) | - | 25 | 0.15 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed for a 384-well plate format to enable high-throughput screening.
Protocol 1: High-Throughput Biochemical PARP1 Inhibition Assay (AlphaLISA)
This protocol describes a homogeneous, bead-based AlphaLISA assay to measure the inhibitory effect of compounds on PARP1 enzymatic activity.
Materials:
-
Recombinant Human PARP1 Enzyme
-
Biotinylated Histone H1
-
NAD+
-
AlphaLISA Acceptor Beads (anti-6xHis)
-
AlphaLISA Streptavidin Donor Beads
-
PARP1 Assay Buffer
-
384-well white OptiPlate™
-
Compound library (this compound derivatives in DMSO)
-
Olaparib (positive control)
Procedure:
-
Compound Plating:
-
Dispense 50 nL of each compound from the library into the wells of a 384-well plate using an acoustic liquid handler.
-
Dispense 50 nL of DMSO into control wells (negative control).
-
Dispense 50 nL of Olaparib serial dilutions into positive control wells.
-
-
Enzyme and Substrate Preparation:
-
Prepare a master mix containing PARP1 enzyme, biotinylated Histone H1, and activated DNA in PARP1 assay buffer.
-
Dispense 5 µL of the master mix into each well of the assay plate.
-
-
Reaction Initiation and Incubation:
-
Prepare a solution of NAD+ in assay buffer.
-
Add 5 µL of the NAD+ solution to each well to start the enzymatic reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Prepare a detection mix containing AlphaLISA Acceptor beads and Streptavidin-Donor beads in the appropriate detection buffer.
-
Add 10 µL of the detection mix to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Protocol 2: High-Throughput Cell-Based EGFR Phosphorylation Assay (HTRF)
This protocol outlines a homogeneous time-resolved fluorescence (HTRF) assay to measure the inhibition of EGFR autophosphorylation in a cellular context.
Materials:
-
A431 human epidermoid carcinoma cell line (overexpresses EGFR)
-
Complete growth medium (DMEM with 10% FBS)
-
Starvation medium (DMEM with 0.1% FBS)
-
Human Epidermal Growth Factor (EGF)
-
HTRF Phospho-EGFR (Tyr1173) and Total EGFR detection kits
-
384-well tissue culture-treated plates
-
Compound library (this compound derivatives in DMSO)
-
Gefitinib (positive control)
Procedure:
-
Cell Seeding:
-
Seed A431 cells into 384-well plates at a density of 10,000 cells per well in 40 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Starvation and Compound Treatment:
-
Gently remove the growth medium and replace it with 30 µL of starvation medium.
-
Incubate for 4-6 hours at 37°C.
-
Add 50 nL of library compounds, DMSO (negative control), or Gefitinib (positive control) to the appropriate wells.
-
Incubate for 1 hour at 37°C.
-
-
EGF Stimulation:
-
Prepare a solution of EGF in starvation medium.
-
Add 10 µL of the EGF solution to achieve a final concentration of 100 ng/mL.
-
Incubate for 10 minutes at 37°C.
-
-
Cell Lysis:
-
Add 10 µL of the HTRF lysis buffer to each well.
-
Incubate for 30 minutes at room temperature with gentle shaking.
-
-
Detection:
-
Transfer 16 µL of lysate to a new 384-well white plate.
-
Add 4 µL of the HTRF detection reagents (anti-phospho-EGFR-Eu3+ and anti-total-EGFR-d2 antibodies).
-
Incubate for 4 hours to overnight at room temperature.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition for each compound.
-
Mandatory Visualizations
Signaling Pathways
Caption: PARP1 Signaling Pathway and Inhibition.
Caption: EGFR Signaling Pathway and Inhibition.
Experimental Workflows
Application Notes and Protocols for Neuroprotective Studies of 5-methoxy-2H-isoquinolin-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-methoxy-2H-isoquinolin-1-one is a member of the isoquinoline alkaloid family, a class of compounds that has garnered significant interest for its diverse pharmacological activities, including neuroprotective effects.[1][2] While direct neuroprotective studies on this compound are limited, its close structural analog, 3,4-dihydro-5-methoxy-1(2H)-isoquinolinone, is a potent inhibitor of poly(ADP-ribose) polymerase (PARP).[3] Excessive activation of PARP is a key mechanism implicated in neuronal cell death, particularly in the context of ischemia and neuroinflammation.[4][5][6] Therefore, it is hypothesized that this compound may exert neuroprotective effects through the inhibition of the PARP-mediated cell death pathway.
These application notes provide a framework for investigating the neuroprotective potential of this compound, focusing on its potential role as a PARP inhibitor. The provided protocols and data presentation formats are intended to guide researchers in designing and executing relevant in vitro studies.
Proposed Mechanism of Action: PARP Inhibition
Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a critical role in DNA repair. However, upon excessive DNA damage, such as that occurring during stroke or neurodegenerative processes, PARP-1 can become overactivated. This overactivation leads to the depletion of cellular NAD+ and ATP, culminating in energy failure and programmed cell death (parthanatos).[4][5] Inhibition of PARP-1 has been shown to be a promising therapeutic strategy for protecting neurons from various insults.
The proposed neuroprotective mechanism of this compound is centered on its potential to inhibit PARP-1, thereby preventing the downstream cascade of events that lead to neuronal death.
Data Presentation
The following tables provide a template for summarizing quantitative data from key neuroprotective and mechanistic assays. The values presented are hypothetical and serve as an illustrative example of expected results if this compound is an effective neuroprotective agent acting via PARP inhibition.
Table 1: Effect of this compound on Neuronal Viability in an In Vitro Model of Excitotoxicity
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) |
| Control (Vehicle) | - | 100 ± 5.2 |
| NMDA (100 µM) | - | 45 ± 4.1 |
| NMDA + this compound | 1 | 58 ± 3.9 |
| NMDA + this compound | 10 | 75 ± 4.5 |
| NMDA + this compound | 50 | 88 ± 3.7 |
Table 2: Inhibition of PARP-1 Activity by this compound
| Compound | IC₅₀ (µM) |
| This compound | 2.5 |
| Olaparib (Positive Control) | 0.8 |
Table 3: Effect of this compound on Intracellular NAD+ Levels in Neurons Under Oxidative Stress
| Treatment Group | Concentration (µM) | Intracellular NAD+ (% of Control) |
| Control (Vehicle) | - | 100 ± 8.1 |
| H₂O₂ (200 µM) | - | 35 ± 6.3 |
| H₂O₂ + this compound | 10 | 65 ± 7.2 |
| H₂O₂ + this compound | 50 | 85 ± 5.9 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the neuroprotective effects of this compound.
Cell Culture and Induction of Neuronal Damage
-
Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used model for neuroprotective studies.[7][8]
-
Culture Conditions: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Neuronal Differentiation: To induce a more neuron-like phenotype, differentiate the SH-SY5Y cells by treating them with 10 µM retinoic acid for 5-7 days.
-
Induction of Neurotoxicity:
-
Excitotoxicity: Expose differentiated SH-SY5Y cells to N-methyl-D-aspartate (NMDA; 100 µM) for 24 hours to induce excitotoxic cell death.
-
Oxidative Stress: Treat cells with hydrogen peroxide (H₂O₂; 200 µM) for 6 hours to induce oxidative stress-mediated damage.
-
Assessment of Neuroprotection: MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Protocol:
-
Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours.
-
Induce neurotoxicity by adding NMDA or H₂O₂.
-
After the incubation period, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
PARP-1 Activity Assay
This assay quantifies the enzymatic activity of PARP-1.
-
Principle: A colorimetric assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins.
-
Protocol (using a commercial kit, e.g., from Trevigen):
-
Prepare nuclear extracts from treated and untreated neuronal cells.
-
Coat a 96-well plate with histones.
-
Add the nuclear extracts, biotinylated NAD+, and PARP buffer to the wells.
-
Incubate to allow the PARP reaction to occur.
-
Wash the wells and add streptavidin-horseradish peroxidase (HRP).
-
Add a colorimetric HRP substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance at 450 nm.
-
To determine the IC₅₀, perform the assay with a range of concentrations of this compound.
-
Measurement of Intracellular NAD+ Levels
This assay determines the cellular levels of NAD+, which are depleted by PARP-1 overactivation.
-
Principle: A cycling assay in which NAD+ is a cofactor for an enzyme that reduces a substrate, leading to a colorimetric or fluorometric signal.
-
Protocol (using a commercial kit, e.g., from Abcam):
-
Culture and treat cells as described in the neurotoxicity protocol.
-
Lyse the cells and deproteinize the samples.
-
Add the NAD+ cycling buffer and enzyme mix to the samples in a 96-well plate.
-
Incubate to allow the cycling reaction to proceed.
-
Measure the absorbance or fluorescence according to the kit instructions.
-
Calculate the NAD+ concentration based on a standard curve.
-
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of neuroprotection by this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for in vitro neuroprotection studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biodistribution of 3,4-dihydro-5-[11C]methoxy-1(2H)-isoquinolinone, a potential PET tracer for poly(ADP-ribose) synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Towards new neuroprotective agents: design and synthesis of 4H-thieno[2,3-c] isoquinolin-5-one derivatives as potent PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective activity of isoquinoline alkaloids from of Chilean Amaryllidaceae plants against oxidative stress-induced cytotoxicity on human neuroblastoma SH-SY5Y cells and mouse hippocampal slice culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuronal Protective Effect of Nosustrophine in Cell Culture Models [xiahepublishing.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-methoxy-2H-isoquinolin-1-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-methoxy-2H-isoquinolin-1-one.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My final product of this compound is a mixture of isomers. How can I separate them?
Potential Cause: During synthesis, particularly in Bischler-Napieralski type reactions, "abnormal" cyclization can occur on the aromatic ring, leading to the formation of regioisomers.[1]
Troubleshooting Steps:
-
Column Chromatography: Isomeric separation can often be achieved using silica gel column chromatography. A gradient elution with a solvent system like petroleum ether/ethyl acetate or dichloromethane/methanol may be effective.[2] Careful fraction collection and analysis by Thin-Layer Chromatography (TLC) are crucial.
-
High-Performance Liquid Chromatography (HPLC): For challenging separations, reversed-phase HPLC is a powerful technique.[1][2] A C18 column with a mobile phase of acetonitrile and water, often with an acid modifier like formic or phosphoric acid, can provide high-resolution separation.[3][4]
Q2: I have a significant amount of a lower molecular weight impurity that I suspect is the 3,4-dihydro intermediate. How can I remove it?
Potential Cause: In syntheses involving a final oxidation or dehydrogenation step to form the aromatic isoquinolinone ring, incomplete reaction can leave the 3,4-dihydro-1(2H)-isoquinolin-1-one intermediate as a major impurity.[1]
Troubleshooting Steps:
-
Re-run the Oxidation/Dehydrogenation: If possible, subject the crude product mixture to the oxidation/dehydrogenation conditions again to drive the reaction to completion.
-
Column Chromatography: The polarity difference between the target compound and the dihydro intermediate is often sufficient for separation by silica gel chromatography. The dihydro intermediate is typically less polar.
-
Recrystallization: Recrystallization may selectively precipitate the desired product, leaving the more soluble intermediate in the mother liquor. Ethyl acetate is a potential solvent for recrystallization.[5]
Q3: My purified this compound has a metallic tint or gives a poor result in elemental analysis. What could be the cause?
Potential Cause: If your synthesis involved metal catalysts such as Palladium (Pd), Copper (Cu), or Rhodium (Rh), residual metals can contaminate your final product.[1]
Troubleshooting Steps:
-
Activated Carbon Treatment: Dissolve the product in a suitable solvent and stir with activated carbon. The carbon can adsorb residual metal catalysts. Filter the mixture through Celite to remove the carbon.
-
Metal Scavengers: Commercially available metal scavengers (resins or silica-based) can be used to selectively remove specific metal contaminants.
-
Recrystallization: Careful recrystallization can sometimes leave trace metal impurities in the mother liquor.
Q4: I am having trouble getting my this compound to crystallize. What can I do?
Potential Cause: Crystallization is dependent on factors like solvent choice, concentration, temperature, and the presence of impurities. The compound may be too soluble in the chosen solvent or may be "oiling out."
Troubleshooting Steps:
-
Solvent Selection: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, ethyl acetate has been reported as a suitable solvent.[5] You can also try solvent/anti-solvent systems like ether-hexane.
-
Induce Crystallization:
-
Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to initiate crystal growth.
-
Scratching: Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
-
-
Address "Oiling Out": If the compound separates as an oil, try re-heating the solution and cooling it more slowly. Adding a bit more solvent may also help.
Q5: My product appears colored, but I expect a white solid. What could be the source of the color?
Potential Cause: Colored impurities can arise from side reactions, degradation of starting materials or the product, or residual solvents. Photodegradation can also lead to colored byproducts.
Troubleshooting Steps:
-
Activated Carbon: As mentioned for metal residues, treatment with activated carbon can also remove colored organic impurities.
-
Recrystallization: This is often the most effective method for removing colored impurities. The colored components may remain in the mother liquor.
-
Column Chromatography: This technique is excellent for separating colored impurities from the desired product.
-
Storage: Store the compound in a cool, dark place to prevent photodegradation.[6]
Data Presentation
| Property | Value | Reference |
| Molecular Formula | C10H9NO2 | [5] |
| Molar Mass | 175.186 g/mol | [5] |
| Melting Point | 222-224 °C | [5] |
| Appearance | Off-White to Dark Brown Solid | ChemBK |
| Recrystallization Solvent | Ethyl acetate | [5] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., petroleum ether or hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% petroleum ether to 50:50 petroleum ether:ethyl acetate.
-
Fraction Collection: Collect fractions and monitor the elution of the compound using Thin-Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization from Ethyl Acetate
-
Dissolution: In a flask, add the crude this compound and a small amount of ethyl acetate.
-
Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Add more ethyl acetate in small portions if necessary to achieve full dissolution at the boiling point of the solvent.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethyl acetate.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase or a compatible solvent.
-
HPLC System:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50), potentially with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 254 nm).
-
-
Injection and Analysis: Inject the sample and analyze the resulting chromatogram for purity.
Visualizations
Caption: General purification workflow for this compound.
Caption: Potential impurity formation pathways in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation of 2,3-Dihydro-5-methoxy-2-methyl-1,3-dioxo-1H-benz(de)isoquinoline-6-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-ethyl-6-hydroxy-5-[(2-methoxy-4-nitrophenyl)azo]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 5-Methoxy-2H-isoquinolin-1-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-methoxy-2H-isoquinolin-1-one.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, which is typically prepared in a two-step process: (1) Bischler-Napieralski cyclization to form 5-methoxy-3,4-dihydroisoquinolin-1-one, followed by (2) oxidation to the desired product.
Step 1: Bischler-Napieralski Cyclization
Q1: The yield of the desired 5-methoxy-3,4-dihydroisoquinolin-1-one is low, and I've isolated an unexpected isomeric byproduct. What is happening?
A1: This is a common issue when a methoxy group is present on the aromatic ring of the starting phenylethylamide. The electron-donating nature of the methoxy group can lead to a competing cyclization pathway, resulting in the formation of a regioisomeric byproduct, 7-methoxy-3,4-dihydroisoquinolin-1-one. This is often referred to as an "abnormal" Bischler-Napieralski reaction. The choice of dehydrating agent can significantly influence the ratio of the desired ("normal") product to the abnormal product.
Troubleshooting Steps:
-
Reagent Selection: The use of phosphorus pentoxide (P₂O₅) as the dehydrating agent has been reported to favor the formation of the abnormal 7-methoxy isomer. Conversely, using phosphoryl chloride (POCl₃) tends to yield the desired 5-methoxy product as the major isomer.[1]
-
Reaction Conditions: Carefully control the reaction temperature. High temperatures can sometimes promote the formation of side products and lead to decomposition (tarring).
-
Purification: The two isomers can be difficult to separate. Careful column chromatography is often required. It is advisable to monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time and minimize byproduct formation.
| Dehydrating Agent | Major Product | Minor Product |
| POCl₃ | 5-Methoxy-3,4-dihydroisoquinolin-1-one (Normal) | 7-Methoxy-3,4-dihydroisoquinolin-1-one (Abnormal) |
| P₂O₅ | 7-Methoxy-3,4-dihydroisoquinolin-1-one (Abnormal) | 5-Methoxy-3,4-dihydroisoquinolin-1-one (Normal) |
Q2: My Bischler-Napieralski reaction is sluggish or not proceeding to completion. What are the possible causes and solutions?
A2: Low reactivity can be due to several factors, including the purity of starting materials, the activity of the dehydrating agent, and the reaction conditions.
Troubleshooting Steps:
-
Starting Material Purity: Ensure your starting N-(2-(3-methoxyphenyl)ethyl)acetamide is pure and dry. Moisture can quench the dehydrating agent.
-
Dehydrating Agent Quality: Use freshly opened or properly stored dehydrating agents. POCl₃ can degrade over time.
-
Temperature and Reaction Time: While high temperatures can cause side reactions, the reaction may require sufficient thermal energy to proceed. If the reaction is slow at a lower temperature, a modest increase may be necessary. Monitor the reaction progress to avoid prolonged heating.
-
Solvent: Ensure the solvent is anhydrous. Toluene or xylene are commonly used.
Q3: The reaction mixture has turned into a dark, thick tar. What should I do?
A3: Tar formation is often a result of polymerization or decomposition of starting materials and products under harsh acidic and high-temperature conditions.
Troubleshooting Steps:
-
Temperature Control: Avoid excessive heating. A gradual increase to the target temperature can be beneficial.
-
Reaction Time: Do not let the reaction run for an extended period after the starting material has been consumed.
-
Quenching: Carefully and slowly quench the reaction mixture by pouring it onto ice to dissipate the heat and then neutralize the acid.
Step 2: Oxidation of 5-Methoxy-3,4-dihydroisoquinolin-1-one
Q4: The oxidation of my 5-methoxy-3,4-dihydroisoquinolin-1-one is giving a low yield of the desired this compound and multiple byproducts.
A4: The choice of oxidizing agent and reaction conditions are critical in this step to prevent over-oxidation or other side reactions. Strong oxidizing agents like potassium permanganate (KMnO₄) can lead to the cleavage of the aromatic ring or other unwanted transformations.
Troubleshooting Steps:
-
Choice of Oxidizing Agent:
-
Potassium Permanganate (KMnO₄): While effective for dehydrogenation, KMnO₄ is a very strong oxidizing agent and can lead to over-oxidation, potentially cleaving the heterocyclic ring. If using KMnO₄, carefully control the stoichiometry and temperature.
-
Ceric Ammonium Nitrate (CAN): CAN is a milder oxidizing agent that has been used for similar transformations and may provide a cleaner reaction with higher yields of the desired product.
-
Palladium on Carbon (Pd/C): Catalytic dehydrogenation using Pd/C at elevated temperatures is another common method for this type of transformation and can often provide cleaner results than strong chemical oxidants.
-
-
Reaction Conditions:
-
Temperature: Perform the oxidation at the lowest temperature that allows the reaction to proceed at a reasonable rate. For KMnO₄, starting at a low temperature (e.g., 0 °C) and slowly warming up is advisable.
-
Stoichiometry: Carefully control the amount of oxidizing agent used to avoid over-oxidation.
-
| Oxidizing Agent | Potential Side Reactions/Issues |
| Potassium Permanganate (KMnO₄) | Over-oxidation, ring cleavage, formation of carboxylic acids. |
| Ceric Ammonium Nitrate (CAN) | Generally cleaner, but optimization of conditions is still necessary. |
| Palladium on Carbon (Pd/C) | May require higher temperatures and longer reaction times. |
Frequently Asked Questions (FAQs)
Q5: What is the general synthetic pathway for this compound?
A5: A common and effective synthetic route is a two-step process. The first step is the Bischler-Napieralski cyclization of N-(2-(3-methoxyphenyl)ethyl)acetamide to form 5-methoxy-3,4-dihydroisoquinolin-1-one. The second step is the oxidation of this intermediate to introduce a double bond and yield the final product, this compound.
Q6: How can I confirm the identity and purity of my final product?
A6: A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and quantify any impurities.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
Q7: Are there any safety precautions I should take during this synthesis?
A7: Yes, several safety precautions are crucial:
-
Phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₂O₅): These are corrosive and react violently with water. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Potassium permanganate (KMnO₄): This is a strong oxidizing agent and can cause fires or explosions if it comes into contact with combustible materials.
-
Solvents: Use anhydrous solvents and perform the reactions under an inert atmosphere (e.g., nitrogen or argon) where necessary to prevent side reactions with moisture.
-
Quenching: The quenching of the Bischler-Napieralski reaction is highly exothermic. Add the reaction mixture to ice slowly and with good stirring.
Experimental Protocols
Protocol 1: Bischler-Napieralski Synthesis of 5-Methoxy-3,4-dihydroisoquinolin-1-one
-
To a solution of N-(2-(3-methoxyphenyl)ethyl)acetamide (1 equivalent) in anhydrous toluene, add phosphorus oxychloride (POCl₃) (2-3 equivalents) dropwise at 0 °C under an inert atmosphere.
-
After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Basify the aqueous solution with a concentrated ammonium hydroxide solution to pH 8-9.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-methoxy-3,4-dihydroisoquinolin-1-one.
Protocol 2: Oxidation of 5-Methoxy-3,4-dihydroisoquinolin-1-one
-
Dissolve 5-methoxy-3,4-dihydroisoquinolin-1-one (1 equivalent) in a suitable solvent such as acetic acid or a mixture of acetonitrile and water.
-
Cool the solution to 0 °C.
-
Slowly add a solution of potassium permanganate (KMnO₄) (1-1.5 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and the manganese dioxide precipitate is dissolved.
-
Extract the product with an organic solvent.
-
Wash the combined organic extracts with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Visualizations
Caption: Influence of Dehydrating Agent on Bischler-Napieralski Regioselectivity.
Caption: Troubleshooting Workflow for the Oxidation Step.
References
Technical Support Center: Improving the Bioavailability of 5-methoxy-2H-isoquinolin-1-one for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 5-methoxy-2H-isoquinolin-1-one in bioassays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have low aqueous solubility?
A1: The low aqueous solubility of this compound can be attributed to its molecular structure. The isoquinoline core is a rigid, aromatic heterocyclic system, which contributes to a high crystal lattice energy, making it difficult for solvent molecules to break apart the solid structure. While the methoxy and carbonyl groups offer some polarity, the overall molecule is predominantly hydrophobic.
Q2: My this compound precipitated out of my DMSO stock solution upon storage. What happened and what can I do?
A2: Precipitation from DMSO stocks can occur for a few reasons. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This increased water content can decrease the solubility of hydrophobic compounds. Additionally, the compound may not be stable in solution over long periods or at high concentrations. To remedy this, it is recommended to prepare fresh stock solutions for each experiment, store stocks in a desiccator, and consider storing the compound as a dry powder. If precipitation is observed, gentle warming and sonication may help to redissolve the compound, but always visually inspect the solution for complete dissolution before use.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: The tolerance for DMSO is highly dependent on the specific cell line and the nature of the bioassay. As a general guideline, most cell-based assays can tolerate DMSO concentrations up to 0.5%, with some being tolerant up to 1%. However, it is crucial to perform a vehicle control experiment to determine the highest concentration of DMSO that does not affect the viability or function of your specific biological system.
Q4: I am observing inconsistent results in my bioassay. Could this be a solubility issue?
A4: Yes, inconsistent results are a common symptom of poor compound solubility. If the compound precipitates in the assay medium, the actual concentration exposed to the biological target will be lower and more variable than the nominal concentration. This can lead to underestimation of potency, poor structure-activity relationships (SAR), and a high degree of variability between replicate experiments.
Troubleshooting Guide
Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer
Symptoms:
-
Visible particulates or cloudiness in the assay wells.
-
Inconsistent dose-response curves.
-
Lower than expected potency.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: Low or Inconsistent Bioactivity
Symptoms:
-
High variability between replicate wells.
-
Flat or shallow dose-response curve.
-
Potency is significantly lower than expected based on preliminary data.
Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure the compound has not degraded. Use freshly prepared stock solutions.
-
Perform a Solubility Test: Experimentally determine the kinetic solubility of this compound in your specific assay buffer.
-
Modify the Assay Protocol:
-
Increase Incubation Time: Allow more time for the compound to interact with the target.
-
Add Serum (if applicable): Serum proteins can sometimes help to solubilize hydrophobic compounds in cell-based assays.
-
Use a Cell-Free System: If possible, validate the compound's activity in a simpler, cell-free assay to rule out issues with cell permeability or efflux.
-
Data Presentation
The following tables summarize illustrative physicochemical properties and estimated solubility of this compound. Note: The solubility values are estimates for a typical poorly soluble organic compound and should be experimentally verified.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | [1] |
| Molecular Weight | 175.19 g/mol | [1] |
| Melting Point | 222-224 °C | [1] |
| pKa (Predicted) | 12.79 ± 0.20 | [1] |
| LogP (Predicted) | 1.5 - 2.5 | |
| Appearance | Off-white to pale yellow solid |
Table 2: Illustrative Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility (µg/mL) | Estimated Molar Solubility (µM) |
| Water (pH 7.0) | < 1 | < 5.7 |
| Phosphate-Buffered Saline (PBS, pH 7.4) | < 1 | < 5.7 |
| Ethanol | 50 - 200 | 285 - 1142 |
| Dimethyl Sulfoxide (DMSO) | > 10,000 | > 57,000 |
| 10% DMSO in PBS | 1 - 10 | 5.7 - 57 |
| 5% PEG 400 in PBS | 10 - 50 | 57 - 285 |
| 1% Polysorbate 80 in PBS | 20 - 100 | 114 - 570 |
| 10 mM HP-β-CD in PBS | 50 - 250 | 285 - 1427 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a high-throughput method to estimate the aqueous solubility of a compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplate (clear, flat-bottom)
-
Microplate reader with spectrophotometer capabilities
Procedure:
-
Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Serial Dilutions: In a separate 96-well plate, perform a serial dilution of the DMSO stock solution with 100% DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Dispense Compound: In a new 96-well plate, add 2 µL of each DMSO stock dilution to 198 µL of PBS (pH 7.4) in triplicate. This results in a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubate: Shake the plate for 2 hours at room temperature, protected from light.
-
Measure Absorbance: Measure the absorbance of each well at a predetermined wavelength (e.g., the λmax of the compound).
-
Determine Solubility: The highest concentration at which no precipitation is observed (i.e., the absorbance is linear with concentration) is considered the kinetic solubility.
Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay
This method determines the equilibrium solubility of a compound.
Materials:
-
This compound (solid powder)
-
Chosen solvent (e.g., Water, PBS)
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC system with UV detector
Procedure:
-
Add Excess Compound: Add an excess amount of solid this compound to a glass vial (e.g., 1-2 mg).
-
Add Solvent: Add a known volume of the desired solvent (e.g., 1 mL of PBS).
-
Equilibrate: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Separate Solid from Solution: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample the Supernatant: Carefully collect an aliquot of the clear supernatant.
-
Quantify Concentration: Analyze the concentration of the dissolved compound in the supernatant using a validated HPLC method with a standard curve.
Mandatory Visualizations
Signaling Pathway: PARP Inhibition
Many isoquinoline derivatives have been investigated as inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA single-strand break repair. Inhibition of PARP in cancer cells with existing DNA repair deficiencies (e.g., BRCA mutations) can lead to synthetic lethality.
Caption: Mechanism of synthetic lethality via PARP inhibition.
Experimental Workflow: Solubility Enhancement Strategy
A logical workflow for selecting a suitable solubilization strategy for this compound in a bioassay.
Caption: Decision tree for solubility enhancement.
References
5-methoxy-2H-isoquinolin-1-one stability and storage conditions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 5-methoxy-2H-isoquinolin-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
For optimal long-term stability, this compound, a white to off-white solid, should be stored in a tightly sealed container in a dry, refrigerated (2-8°C), and dark place.[1][2][3] Some suppliers may also recommend storage at room temperature if sealed and kept dry.[2]
Q2: Is this compound sensitive to light or moisture?
Yes. Compounds with a quinolone core structure can be photosensitive and susceptible to photolytic degradation.[3] It is crucial to store the compound in an amber or opaque vial to protect it from light.[3] Additionally, similar aromatic compounds can be hygroscopic; moisture can lead to hydrolysis or changes in the physical state of the powder.[3] Therefore, storage in a desiccated environment is highly recommended.[3]
Q3: What are the signs of degradation?
Visual signs of degradation can include a change in color or texture of the solid. In analytical tests such as HPLC or NMR, the appearance of new, unexpected peaks or a decrease in the peak area of the parent compound can indicate degradation.
Q4: What materials or substances are incompatible with this compound?
The compound should not be stored or handled with strong oxidizing agents or strong acids.[1][4]
Q5: What are the recommended handling procedures for this compound?
When handling this compound, it is important to:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[1][6]
-
Avoid breathing in dust; handle in a well-ventilated area or under a chemical fume hood.[1][4]
-
Wash hands thoroughly after handling.[6]
-
Sweep up any spills and place them in a suitable container for disposal, avoiding dust formation.[1][6]
Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerated (2-8°C) for long-term storage.[1][3] | To minimize the risk of thermal degradation.[3] |
| Controlled Room Temperature (20-25°C) for short-term.[2] | ||
| Atmosphere | Dry/Desiccated Environment.[1][3] | To prevent hydrolysis and maintain the physical integrity of the compound.[3] |
| Inert Gas (e.g., Argon, Nitrogen) is advisable.[3] | To prevent oxidation.[3] | |
| Light | Protected from Light (e.g., amber or opaque vial).[3] | To prevent photolytic degradation.[3] |
| Container | Tightly sealed, suitable container.[1][6] | To prevent moisture and air exposure. |
Troubleshooting Guide
Issue 1: The compound has changed color or appearance.
-
Possible Cause: This is a likely indicator of chemical degradation due to improper storage conditions such as exposure to light, moisture, or incompatible substances.
-
Recommendation:
-
Do not use the compound for sensitive experiments.
-
Verify the purity of the material using an appropriate analytical method (e.g., HPLC, LC-MS, or NMR) to identify any degradation products.
-
Review your storage procedures against the recommended conditions in the table above.
-
If necessary, acquire a new, pure batch of the compound.
-
Issue 2: Unexpected peaks are observed during HPLC analysis.
-
Possible Cause: The presence of extraneous peaks suggests either contamination or degradation of the sample. Degradation could be triggered by the analytical conditions (e.g., solvent, pH) or may have occurred during storage.
-
Recommendation:
-
Prepare a fresh stock solution from a new vial of the compound if available and re-analyze to rule out contamination of the previous solution.
-
If the issue persists, consider performing a forced degradation study (see Experimental Protocols section) to understand the compound's stability under various stress conditions. This can help identify the nature of the degradants.
-
Ensure all solvents and diluents used for analysis are pure and compatible with the compound.
-
Troubleshooting Workflow for Stability Issues
Caption: Troubleshooting workflow for compound stability.
Experimental Protocols
Protocol: Forced Degradation Study
This protocol is a general guideline for assessing the stability of this compound under various stress conditions. A stability-indicating analytical method, such as HPLC with a UV detector, should be used for analysis.[3]
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for 24 hours.[3]
-
Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60°C for 24 hours.[3]
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.[3]
-
Thermal Degradation: Keep the solid compound at 60°C for 48 hours, then dissolve for analysis.[3]
-
Photolytic Degradation: Expose both the solid compound and the stock solution to UV light (e.g., 254 nm) for 24 hours.[3]
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples before analysis.
-
Analyze all stressed samples, along with an unstressed control sample, using a validated HPLC method.
-
Compare the chromatograms to identify any degradation products and quantify the loss of the parent compound.
Experimental Workflow for Forced Degradation
Caption: Experimental workflow for a forced degradation study.
References
Technical Support Center: Palladium-Catalyzed Isoquinolinone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed isoquinolinone synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on reducing byproduct formation.
Troubleshooting Guide
Q1: My reaction is producing a significant amount of alkyne homocoupling byproduct. How can I minimize this?
A1: The homocoupling of terminal alkynes is a common side reaction in palladium-catalyzed processes. Several factors can be adjusted to favor the desired C-H activation/annulation pathway over alkyne dimerization.
Strategies to Reduce Alkyne Homocoupling:
-
Choice of Oxidant: The selection of an appropriate oxidant is critical. While air or oxygen can be used, silver salts like silver carbonate (Ag₂CO₃) have been shown to be crucial in some systems for promoting the desired reaction and minimizing side products. In certain cases, only trace amounts of the desired product are observed when using oxidants like Cu(OAc)₂ or O₂ alone.[1]
-
Reaction Stoichiometry: Using an excess of the alkyne can sometimes be beneficial; however, this can also lead to increased homocoupling. It is recommended to carefully optimize the stoichiometry of the reactants. In some protocols, using a significant excess of the allenoic acid ester (3 equivalents) has proven effective.[1][2]
-
Catalyst and Ligand System: The choice of palladium catalyst and ligands can influence the relative rates of the desired reaction and byproduct formation. Experimenting with different palladium sources (e.g., Pd(OAc)₂, Pd(CH₃CN)₂Cl₂) and ligands can help to identify a system that is more selective for the isoquinolinone synthesis. For instance, in one study, Pd(CH₃CN)₂Cl₂ provided a higher yield of the desired product compared to Pd(OAc)₂.[1]
-
Temperature and Reaction Time: Carefully controlling the reaction temperature and time is important. Higher temperatures can sometimes promote undesired side reactions. It is advisable to monitor the reaction progress and stop it once the formation of the desired product has maximized to prevent further byproduct formation.
Q2: I am observing the formation of benzamide homocoupling byproducts. What are the likely causes and how can I prevent this?
A2: Homocoupling of the benzamide starting material can occur, particularly under strongly oxidizing conditions or at high temperatures. This side reaction competes with the desired C-H activation and annulation with the coupling partner.
Troubleshooting Benzamide Homocoupling:
-
Oxidant Selection and Stoichiometry: The nature and amount of the oxidant can significantly impact the extent of benzamide homocoupling. Using a milder oxidant or optimizing its stoichiometry can help to suppress this side reaction. The use of silver carbonate (Ag₂CO₃) as an oxidant has been shown to be effective in promoting the desired annulation.[1]
-
Reaction Temperature: Lowering the reaction temperature may reduce the rate of benzamide homocoupling relative to the desired C-H activation pathway.
-
Catalyst System: The palladium catalyst employed can influence the propensity for this side reaction. Screening different palladium sources may be beneficial.
Q3: The yield of my desired isoquinolinone is low, and I am recovering a significant amount of unreacted starting materials. What can I do to improve the conversion?
A3: Low conversion can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.
Improving Reaction Conversion:
-
Catalyst Activity: Ensure the palladium catalyst is active. If using a solid catalyst, ensure it is properly dispersed. For homogeneous catalysts, consider the use of activating additives if recommended in the literature. In one optimized protocol, a 10 mol% loading of Pd(CH₃CN)₂Cl₂ was used to achieve high yields.[1][2]
-
Role of Additives: The presence of a base is often crucial for the C-H activation step. Bases like diisopropylethylamine (DIPEA) are commonly used to facilitate the formation of the palladacycle intermediate.[1][2] The absence or insufficient amount of a suitable base can lead to low conversion.
-
Solvent Choice: The reaction solvent can significantly impact the solubility of the reactants and the stability of the catalytic species. Toluene is a commonly used solvent for these reactions.[1][2]
-
Purity of Starting Materials: Ensure that the benzamide and alkyne/allene starting materials are pure and free of inhibitors.
-
Reaction Time and Temperature: Increasing the reaction time or temperature may improve conversion, but this should be done cautiously to avoid promoting byproduct formation. A typical condition involves heating at 85 °C for 4 hours.[1][2]
Frequently Asked Questions (FAQs)
Q4: What is the general mechanism for palladium-catalyzed isoquinolinone synthesis via C-H activation/annulation?
A4: The generally accepted mechanism involves a catalytic cycle that begins with the coordination of the palladium(II) catalyst to the directing group of the benzamide (e.g., the N-methoxy group). This is followed by C-H bond activation at the ortho position of the benzene ring to form a five-membered palladacycle intermediate. The alkyne or allene then coordinates to the palladium center and inserts into the Pd-C bond. Finally, reductive elimination occurs to form the isoquinolinone product and regenerate a palladium(0) species. The Pd(0) is then re-oxidized to Pd(II) by an oxidant (e.g., Ag₂CO₃) to complete the catalytic cycle.[1]
Q5: How do electron-donating or electron-withdrawing groups on the benzamide affect the reaction?
A5: The electronic nature of the substituents on the benzamide can have a significant impact on the reaction rate and yield. Generally, electron-donating groups on the aromatic ring can enhance the reactivity towards C-H activation, leading to higher yields. Conversely, strong electron-withdrawing groups can deactivate the aromatic ring, making the C-H activation step more difficult and resulting in lower yields. For example, substrates with trifluoromethyl, halogen, or nitro groups have been reported to give significantly reduced yields.[1]
Q6: Can I use terminal alkynes in this reaction? What are the potential complications?
A6: Yes, terminal alkynes can be used. However, as mentioned in the troubleshooting guide, they are more prone to homocoupling (dimerization) compared to internal alkynes. This can lead to the formation of undesired 1,3-diynes or enynes as byproducts, reducing the yield of the desired isoquinolinone. Careful optimization of the reaction conditions is crucial when using terminal alkynes.
Q7: What is the role of the directing group on the benzamide? Can I use other directing groups?
A7: The directing group, such as the N-methoxy group on N-methoxybenzamides, plays a crucial role in positioning the palladium catalyst in close proximity to the ortho C-H bond, thereby facilitating selective C-H activation. This directed C-H metalation is key to the efficiency and regioselectivity of the reaction. Other directing groups have also been successfully employed in similar transformations, including N-benzoylsulfonamides. The choice of directing group can influence the reaction conditions required and the overall efficiency.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the optimization of reaction conditions for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones from N-methoxybenzamide and a 2,3-allenoic acid ester, highlighting the impact of different catalysts and oxidants on the product yield.
| Entry | Catalyst (10 mol%) | Oxidant (2 equiv.) | Additive (2 equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | Ag₂CO₃ | DIPEA | Toluene | 100 | 4 | 45 |
| 2 | PdCl₂ | Ag₂CO₃ | DIPEA | Toluene | 100 | 4 | 65 |
| 3 | Pd(CH₃CN)₂Cl₂ | Ag₂CO₃ | DIPEA | Toluene | 85 | 4 | 87 |
| 4 | Pd(CH₃CN)₂Cl₂ | AgOAc | DIPEA | Toluene | 85 | 4 | 75 |
| 5 | Pd(CH₃CN)₂Cl₂ | Ag₂O | DIPEA | Toluene | 85 | 4 | 68 |
| 6 | Pd(CH₃CN)₂Cl₂ | Cu(OAc)₂ | DIPEA | Toluene | 85 | 12 | Trace |
| 7 | Pd(CH₃CN)₂Cl₂ | O₂ (1 atm) | DIPEA | Toluene | 85 | 12 | Trace |
Data adapted from a study on the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones.[1]
Experimental Protocols
Key Experiment: Synthesis of 3,4-dihydroisoquinolin-1(2H)-ones
This protocol is adapted from a reported procedure for the palladium-catalyzed C-H activation/annulation of N-methoxybenzamides with 2,3-allenoic acid esters.[1][2]
Materials:
-
N-methoxybenzamide (0.50 mmol, 1.0 equiv.)
-
2,3-allenoic acid ester (1.5 mmol, 3.0 equiv.)
-
Pd(CH₃CN)₂Cl₂ (0.05 mmol, 10 mol%)
-
Ag₂CO₃ (1.0 mmol, 2.0 equiv.)
-
Diisopropylethylamine (DIPEA) (1.0 mmol, 2.0 equiv.)
-
Toluene (10 mL)
Procedure:
-
To a dried Schlenk tube under an argon atmosphere, add N-methoxybenzamide (0.50 mmol), Pd(CH₃CN)₂Cl₂ (0.05 mmol), and Ag₂CO₃ (1.0 mmol).
-
Add toluene (10 mL), followed by the 2,3-allenoic acid ester (1.5 mmol) and DIPEA (1.0 mmol) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 85 °C.
-
Stir the reaction mixture for 4 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3,4-dihydroisoquinolin-1(2H)-one.
Visualizations
Caption: Plausible catalytic cycle for palladium-catalyzed isoquinolinone synthesis and competing byproduct pathways.
Caption: General experimental workflow for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones.
References
Technical Support Center: Scaling Up the Synthesis of 5-Methoxy-2H-isoquinolin-1-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for scaling up the synthesis of 5-methoxy-2H-isoquinolin-1-one. The information is presented in a practical question-and-answer format to directly address common challenges encountered during laboratory and pilot-plant scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound suitable for scale-up?
A1: Several synthetic strategies can be employed, with the choice often depending on the availability of starting materials, required purity, and scalability. Common routes include the Bischler-Napieralski reaction followed by oxidation, transition-metal-catalyzed C-H activation/annulation of benzamides, and cyclization of 2-alkynylbenzamides. For large-scale synthesis, factors like atom economy, cost of reagents and catalysts, and ease of purification become critical considerations.
Q2: What are the primary challenges when moving from a bench-scale to a pilot-plant scale synthesis of this compound?
A2: The most frequently encountered challenges during scale-up include:
-
Decreased Yields: Reactions that perform well on a small scale may see a significant drop in yield at a larger scale due to issues with heat and mass transfer.[1]
-
Impurity Profile Changes: Different reaction kinetics and conditions on a larger scale can lead to the formation of new or increased levels of by-products.[1]
-
Purification Difficulties: Methods like column chromatography that are effective in the lab are often not economically viable or technically feasible for large quantities of material.[1]
-
Safety and Handling: Managing exothermic reactions and handling larger quantities of reagents and solvents require more stringent safety protocols.
Q3: How does the 5-methoxy substituent influence the synthesis and potential side reactions?
A3: The electron-donating nature of the 5-methoxy group can influence the reactivity of the aromatic ring. This can affect regioselectivity in cyclization reactions, potentially leading to the formation of undesired isomers. It may also impact the nucleophilicity of the aromatic ring, influencing the reaction conditions required for optimal conversion.
Troubleshooting Guide
Problem 1: Low or Inconsistent Yields Upon Scale-Up
Q: My reaction yield has dropped significantly after increasing the batch size. What are the likely causes and how can I troubleshoot this?
A: A decrease in yield is a common scale-up issue, often related to physical parameters that do not scale linearly.[1]
-
Inefficient Heat Transfer: Larger reactors have a lower surface-area-to-volume ratio, which can lead to poor heat dissipation and the formation of localized hot spots. These hot spots can cause decomposition of starting materials, intermediates, or the final product, resulting in lower yields.[1]
-
Solution: Monitor the internal reaction temperature closely and use a reactor with adequate cooling capacity. Consider slower, controlled addition of reagents to manage any exotherms.
-
-
Poor Mixing: Inadequate mixing in large vessels can create localized concentration gradients of reagents, which can favor the formation of by-products over the desired product.[1]
-
Solution: Ensure the reactor's agitation is sufficient for the reaction volume and viscosity. The use of baffles can improve mixing efficiency.
-
-
Extended Reaction Times: Heating, cooling, and reagent addition take longer at a larger scale. Prolonged reaction times, especially at elevated temperatures, can lead to product degradation.[1]
-
Solution: Re-optimize reaction times and temperatures for the larger scale. It may be necessary to use a higher reaction concentration or a more efficient catalyst to reduce the required reaction time.
-
Problem 2: Formation of Impurities and By-products
Q: I am observing new or higher levels of impurities in my scaled-up batches. How can I identify and minimize them?
A: The altered conditions of a large-scale reaction can favor different reaction pathways, leading to a change in the impurity profile.[1]
-
Common By-products in Isoquinolinone Synthesis:
-
Isomeric Products: Depending on the synthetic route, regioisomers can be a significant impurity. For example, in reactions involving cyclization onto the aromatic ring, substitution at different positions can occur.
-
Over-alkylation/Over-oxidation: In routes involving these steps, controlling the stoichiometry and reaction time is crucial to prevent the formation of multiply substituted or oxidized by-products.
-
Starting Material Contamination: Impurities in the starting materials can be carried through the synthesis and may even participate in side reactions.
-
-
Troubleshooting Strategies:
-
Analytical Monitoring: Use techniques like HPLC and LC-MS to track the formation of impurities throughout the reaction. This will help in understanding when and how they are formed.
-
Re-optimization of Reaction Conditions: Small changes in temperature, concentration, or catalyst loading can significantly impact the selectivity of the reaction. A design of experiments (DoE) approach can be useful for efficiently optimizing these parameters on a smaller scale before implementing them at a larger scale.
-
Purification of Starting Materials: Ensure the purity of your starting materials meets the requirements for the scaled-up synthesis.
-
Problem 3: Difficulties with Product Purification and Isolation
Q: My previous purification method (e.g., column chromatography) is not practical at a larger scale, and I am experiencing product decomposition. What are my options?
A: Purification is a major bottleneck in scaling up chemical syntheses.
-
Decomposition on Silica Gel: Isoquinolinones can be sensitive to the acidic nature of silica gel, leading to degradation during column chromatography.[1]
-
Alternative: Consider using a less acidic stationary phase like alumina or a modified silica gel.
-
-
Crystallization: This is often the most scalable and cost-effective purification method.
-
Troubleshooting Crystallization:
-
Solvent Screening: Experiment with a variety of solvents and solvent mixtures to find conditions that provide good recovery and high purity.
-
Seeding: Using a small amount of pure product (seed crystals) can help to induce crystallization and control the crystal size.
-
Cooling Profile: The rate of cooling can significantly impact crystal size and purity. A slow, controlled cooling profile is often preferred.
-
-
-
Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be a viable large-scale purification technique. However, prolonged exposure to high temperatures can cause decomposition.[1]
Experimental Protocols
Illustrative Gram-Scale Synthesis via Bischler-Napieralski and Oxidation
This protocol is a representative example and may require optimization for specific equipment and purity requirements.
Step 1: Amide Formation
-
To a stirred solution of 2-(3-methoxyphenyl)ethan-1-amine (1.0 eq) in an appropriate solvent (e.g., dichloromethane or toluene) at 0 °C, slowly add a solution of an acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting amine.
-
Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide.
Step 2: Cyclization (Bischler-Napieralski Reaction)
-
To a solution of the crude amide from Step 1 in a high-boiling solvent (e.g., toluene or xylenes), add a dehydrating agent (e.g., phosphorus pentoxide or polyphosphoric acid, 2-5 eq) portion-wise, as the reaction can be exothermic.
-
Heat the mixture to reflux (typically 110-140 °C) for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto ice.
-
Basify the aqueous mixture with a strong base (e.g., NaOH or KOH) to a pH > 10.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 3,4-dihydroisoquinoline intermediate.
Step 3: Oxidation
-
Dissolve the crude 3,4-dihydroisoquinoline from Step 2 in a suitable solvent (e.g., toluene or methanol).
-
Add an oxidizing agent (e.g., palladium on carbon with a hydrogen acceptor like cyclohexene, or manganese dioxide).
-
Heat the reaction mixture (temperature will depend on the chosen oxidizing agent) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction and filter off the solid catalyst/reagent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Step 4: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
-
Filter the purified solid, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
Table 1: Optimization of Cyclization Reaction Conditions
| Entry | Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | P₂O₅ | Toluene | 110 | 12 | 65 |
| 2 | PPA | Xylenes | 140 | 8 | 75 |
| 3 | POCl₃ | MeCN | 80 | 6 | 70 |
Table 2: Optimization of Oxidation Reaction Conditions
| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 10% Pd/C, Cyclohexene | Toluene | 110 | 6 | 85 |
| 2 | MnO₂ | DCM | 25 | 24 | 78 |
| 3 | Sulfur | Xylenes | 140 | 4 | 82 |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield on scale-up.
References
Troubleshooting poor yields in isoquinoline cyclization reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with poor yields in common isoquinoline cyclization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in isoquinoline cyclization reactions like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions?
A1: Low yields in these reactions typically stem from a few key factors:
-
Deactivated Aromatic Ring: These reactions are intramolecular electrophilic aromatic substitutions. Electron-withdrawing groups on the aromatic ring significantly hinder the cyclization, leading to poor or no product formation. Conversely, electron-donating groups activate the ring and generally lead to higher yields.[1][2][3]
-
Inappropriate Reaction Conditions: The choice of solvent, temperature, and reaction time is crucial. Excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials or products, often resulting in tar formation.[1] Conversely, temperatures that are too low can lead to incomplete or very slow reactions.
-
Suboptimal Catalyst or Reagent: The potency of the dehydrating agent (in the Bischler-Napieralski reaction) or the strength of the acid catalyst (in the Pictet-Spengler and Pomeranz-Fritsch reactions) is critical and substrate-dependent.[1][3][4]
-
Side Reactions: Competing reaction pathways can significantly reduce the yield of the desired isoquinoline product. Common side reactions include polymerization, retro-Ritter reactions, and the formation of oxazoles.[1]
-
Presence of Moisture: Many of these reactions are sensitive to water, which can hydrolyze key intermediates. Using anhydrous reagents and solvents is often crucial for success.
Q2: How do I choose the right dehydrating agent for my Bischler-Napieralski reaction?
A2: The choice of dehydrating agent is critical and depends on the reactivity of your substrate. For substrates with electron-rich aromatic rings, milder agents like phosphorus oxychloride (POCl₃) are often sufficient.[5] For less reactive substrates, particularly those lacking electron-donating groups, a stronger dehydrating agent such as phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is more effective.[5] Modern, milder protocols using triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine can also be highly effective, especially for sensitive substrates.[1][6]
Q3: My Pictet-Spengler reaction is not working. What should I check first?
A3: For a failing Pictet-Spengler reaction, first verify the acidity of your reaction medium. The reaction is acid-catalyzed and relies on the formation of an electrophilic iminium ion.[3][4] If the catalyst is too weak, the reaction will not proceed efficiently. Also, ensure your reagents are pure and your solvent is anhydrous, as water can hydrolyze the iminium ion intermediate. Finally, consider the electronic nature of your β-arylethylamine; electron-donating groups on the aromatic ring are often necessary for good yields under mild conditions.[3]
Q4: I am observing a significant amount of tar-like byproducts in my Pomeranz-Fritsch reaction. How can I minimize this?
A4: The formation of tarry byproducts in the Pomeranz-Fritsch reaction is often a result of the harsh acidic conditions and high temperatures typically employed. To minimize this, you can try using a milder acid catalyst or lowering the reaction temperature. Additionally, ensuring efficient stirring can help prevent localized overheating and promote a more uniform reaction.
Troubleshooting Guides
Bischler-Napieralski Reaction
| Observation | Potential Cause | Recommended Solution |
| Low to No Product Formation | The aromatic ring of the substrate is not sufficiently activated (i.e., it lacks electron-donating groups).[1] | Use a stronger dehydrating agent, such as P₂O₅ in refluxing POCl₃. Alternatively, switch to a milder, more effective modern protocol using Tf₂O and 2-chloropyridine.[1] |
| The dehydrating agent is not potent enough for the specific substrate.[1] | If POCl₃ alone is failing, try a mixture of P₂O₅ and POCl₃.[1] | |
| Incomplete Reaction | The reaction time is insufficient or the temperature is too low. | Increase the reaction temperature by switching to a higher boiling solvent (e.g., from toluene to xylene). Monitor the reaction progress by TLC to determine the optimal reaction time.[1] |
| Complex Mixture of Products / Degradation | The reaction temperature is too high, or the reaction time is too long for a sensitive substrate.[1] | Use milder reaction conditions, such as the Tf₂O/2-chloropyridine system, which allows for low-temperature activation. Reduce the reaction time and monitor the progress closely.[1] |
| The substrate is unstable under the strongly acidic conditions. | Consider alternative synthetic routes to the target dihydroisoquinoline. | |
| Formation of Styrene Side Product | Retro-Ritter reaction is occurring, where the nitrilium ion intermediate fragments.[1] | Use the corresponding nitrile as a solvent to shift the equilibrium away from the styrene product. Alternatively, use a method that avoids the formation of a nitrilium intermediate, such as using oxalyl chloride to generate an N-acyliminium intermediate.[7] |
Pictet-Spengler Reaction
| Observation | Potential Cause | Recommended Solution |
| Low or No Product Yield | Insufficiently acidic catalyst. | Use a stronger protic acid like trifluoroacetic acid (TFA) or a Lewis acid like BF₃·OEt₂. |
| Decomposition of starting materials due to harsh acidic conditions or high temperatures. | Start with milder conditions (e.g., lower temperature) and gradually increase if no reaction is observed. For sensitive substrates, consider a two-step procedure where the Schiff base is formed first, followed by acid-catalyzed cyclization. | |
| Poor quality reagents (e.g., impure aldehyde or wet solvent). | Ensure the aldehyde is pure and the solvent is anhydrous, as water can hydrolyze the intermediate iminium ion. | |
| Mixture of Diastereomers | Lack of stereocontrol in the cyclization step. | The choice of solvent and acid catalyst can influence diastereoselectivity. Chiral acids or organocatalysts can be employed for enantioselective reactions. Lowering the reaction temperature may also improve selectivity. |
| Formation of Oxidative Side Products | The indole nucleus is susceptible to oxidation. | Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Pomeranz-Fritsch Reaction
| Observation | Potential Cause | Recommended Solution |
| Low Yield of Isoquinoline | Harsh acidic conditions leading to decomposition.[8] | Experiment with different Brønsted or Lewis acids. Polyphosphoric acid (PPA) can sometimes give better results than sulfuric acid. |
| Electron-withdrawing groups on the benzaldehyde starting material.[8] | This reaction is most effective with electron-donating groups on the aromatic ring. If possible, modify the substrate to include activating groups. | |
| Formation of Oxazole Byproducts | Competing cyclization pathway. | Optimize the choice of acid catalyst and reaction temperature to favor the desired intramolecular electrophilic aromatic substitution on the benzene ring. |
| Polymerization/Charring | Strong acidic conditions and elevated temperatures causing decomposition of starting materials and intermediates. | Carefully control the reaction temperature and consider a slower addition of the acid catalyst. Ensure efficient stirring to dissipate heat. |
Data Presentation
Table 1: Comparative Yields of Dehydrating Agents in the Bischler-Napieralski Reaction
Substrate: N-(3,4-dimethoxyphenethyl)acetamide
| Dehydrating Agent | Solvent | Temperature (°C) | Yield (%) |
| POCl₃ | Toluene | Reflux | Moderate |
| P₂O₅ in POCl₃ | Toluene | Reflux | High |
| Tf₂O, 2-chloropyridine | Dichloromethane | -20 to 0 | High |
| PPA (Polyphosphoric acid) | - | 100-140 | Moderate to High |
| PCl₅ | Chloroform | Reflux | Moderate |
Table 2: Effect of Solvent and Aldehyde on Pictet-Spengler Reaction Yields
Substrate: Tryptamine
| Aldehyde | Solvent | Temperature | Yield (%) |
| Benzaldehyde | HFIP | Reflux | 95[9] |
| p-Nitrobenzaldehyde | HFIP | Reflux | 92[9] |
| Isovaleraldehyde | HFIP | Reflux | 96[9] |
| Benzaldehyde | Chloroform (with molecular sieves) | Reflux | Quantitative[10] |
| 4-Chlorobenzaldehyde | Deep Eutectic Solvent | 80°C | High[11] |
Table 3: Qualitative Impact of Conditions on Pomeranz-Fritsch Reaction Yields
| Parameter | Effect on Yield | Reasoning |
| Electron-donating groups on benzaldehyde | Increases yield | Activates the aromatic ring towards electrophilic substitution.[8] |
| Electron-withdrawing groups on benzaldehyde | Decreases yield | Deactivates the aromatic ring.[8] |
| Strong Acid (e.g., conc. H₂SO₄) | Variable | Necessary for cyclization but can cause decomposition and charring.[8] |
| High Temperature | Variable | Can increase reaction rate but also promotes side reactions and decomposition. |
Experimental Protocols
Protocol 1: General Procedure for Bischler-Napieralski Synthesis of 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline
-
Starting Material Synthesis (N-Acetylhomoveratrylamine): To a stirred solution of 300 g (1.80 moles) of β-(3,4-dimethoxyphenyl)ethylamine in 150 ml of pyridine, add 190 ml of acetic anhydride at a rate that maintains the temperature at 90–95°C (approximately 1.5 hours). After the addition is complete, allow the solution to stand at room temperature overnight.
-
Cyclization: In a fume hood, add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the N-acetylhomoveratrylamine. The addition may be exothermic, so cooling in an ice bath may be necessary.
-
Reaction: Heat the reaction mixture to reflux in an appropriate anhydrous solvent (e.g., toluene or acetonitrile). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice or adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: General Procedure for Pictet-Spengler Synthesis of 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve tryptamine (1.0 eq) in the chosen solvent (e.g., dichloromethane, 10 mL per mmol of tryptamine).[9]
-
Addition of Aldehyde: To the stirred solution, add benzaldehyde (1.0-1.2 eq) dropwise at room temperature.[9]
-
Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid, TFA, catalytic amount) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature to reflux) for 1 to 24 hours. Monitor the progress of the reaction by TLC.[9]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.[9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography on silica gel.[9]
Protocol 3: Classical Pomeranz-Fritsch Synthesis of Isoquinoline
-
Schiff Base Formation: Condense benzaldehyde with 2,2-diethoxyethylamine in a suitable solvent. This step often involves heating to remove water, for example, by using a Dean-Stark apparatus.
-
Cyclization: In a fume hood, carefully add the crude Schiff base to concentrated sulfuric acid (98%) with cooling.
-
Reaction: Heat the reaction mixture. The temperature and time will need to be optimized for the specific substrate.
-
Work-up: After cooling, carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a base, such as a 10% sodium hydroxide solution.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by distillation or chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Tetrahydro-β-carboline Derivatives under Electrochemical Conditions in Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Methoxy-2H-isoquinolin-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-methoxy-2H-isoquinolin-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The synthesis of this compound typically involves a two-step process:
-
Cyclization: The most common method for constructing the isoquinolinone core is the Bischler-Napieralski reaction. This involves the intramolecular cyclization of a β-arylethylamide, specifically N-(2-(3-methoxyphenyl)ethyl)acetamide, using a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to form the intermediate 5-methoxy-3,4-dihydro-2H-isoquinolin-1-one.[1][2][3]
-
Dehydrogenation (Aromatization): The resulting dihydroisoquinolinone is then dehydrogenated to introduce the double bond and form the final aromatic product, this compound.
Q2: I am having trouble with the Bischler-Napieralski cyclization step. What are the critical parameters to consider?
A2: The success of the Bischler-Napieralski reaction is highly dependent on several factors:
-
Purity of Starting Material: Ensure the N-(2-(3-methoxyphenyl)ethyl)acetamide is pure and dry. Impurities can lead to side reactions and lower yields.
-
Choice and Amount of Reagent: Phosphorus oxychloride (POCl₃) is a commonly used and effective cyclizing agent.[1][3] The molar ratio of POCl₃ to the amide is crucial and typically ranges from 1.1 to 5 equivalents.
-
Reaction Temperature: The reaction is often exothermic. It's recommended to add the cyclizing agent dropwise at a low temperature (e.g., 0 °C) and then gradually warm the mixture to reflux.[1] Careful temperature control can prevent the formation of tarry by-products.
-
Solvent: Anhydrous solvents such as toluene, acetonitrile, or dichloromethane (DCM) are suitable for this reaction.[1] The solvent should be inert to the reaction conditions and capable of dissolving the starting material.
Q3: My cyclization reaction resulted in a low yield or failed completely. What should I troubleshoot?
A3: Low or no yield in the Bischler-Napieralski reaction can be due to several factors. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Q4: What are the potential side products in this synthesis?
A4: During the Bischler-Napieralski reaction, the formation of regioisomers is a possibility, especially with substituted phenethylamides.[2] In the case of a meta-methoxy substituent, cyclization could potentially occur at either the C2 or C6 position of the aromatic ring, leading to the formation of 7-methoxy-3,4-dihydro-2H-isoquinolin-1-one as an isomeric impurity. Incomplete dehydrogenation will result in the presence of the dihydro intermediate in the final product. Over-oxidation or degradation can also occur if the reaction conditions are too harsh.[4]
Q5: How can I purify the final product, this compound?
A5: Purification is typically achieved through column chromatography on silica gel.[4] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is commonly used to separate the desired product from starting materials, intermediates, and side products. Recrystallization from a suitable solvent can be employed for further purification.
Troubleshooting Guides
Problem 1: Low or No Yield of 5-methoxy-3,4-dihydro-2H-isoquinolin-1-one (Cyclization Step)
| Potential Cause | Troubleshooting Steps |
| Inactive Reagents | Use freshly distilled phosphorus oxychloride (POCl₃). Ensure all reagents are anhydrous. |
| Insufficient Activation of the Aromatic Ring | The methoxy group is generally activating enough. However, ensure the reaction is heated sufficiently (reflux) to promote cyclization. |
| Decomposition of Starting Material or Product | Add POCl₃ slowly at a lower temperature (0 °C) to control the initial exothermic reaction. Monitor the reaction by TLC and avoid prolonged heating after the starting material is consumed.[1] |
| Incorrect Stoichiometry | Optimize the molar ratio of POCl₃ to the starting amide. A common starting point is 2-3 equivalents of POCl₃. |
| Presence of Water | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Incomplete Dehydrogenation to this compound
| Potential Cause | Troubleshooting Steps |
| Ineffective Dehydrogenation Agent | Palladium on carbon (Pd/C) in a high-boiling solvent like decalin is a common method. Ensure the catalyst is active. Other methods like using sulfur or selenium at high temperatures can also be considered. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress by TLC or LC-MS to ensure completion. The reaction may require prolonged heating at high temperatures. |
| Catalyst Poisoning | Ensure the dihydroisoquinolinone intermediate is sufficiently pure before the dehydrogenation step. Impurities can poison the catalyst. |
Data Presentation
Table 1: Optimization of Bischler-Napieralski Reaction Conditions (Hypothetical Data)
| Entry | Cyclizing Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) of Dihydro-product |
| 1 | POCl₃ (1.5) | Toluene | 110 | 4 | 65 |
| 2 | POCl₃ (2.5) | Toluene | 110 | 4 | 85 |
| 3 | POCl₃ (3.5) | Toluene | 110 | 4 | 82 |
| 4 | PPA | - | 140 | 2 | 75 |
| 5 | POCl₃ (2.5) | Acetonitrile | 80 | 6 | 78 |
Table 2: Optimization of Dehydrogenation Conditions (Hypothetical Data)
| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) of Final Product |
| 1 | 10% Pd/C | Decalin | 190 | 12 | 90 |
| 2 | Sulfur | - | 220 | 2 | 75 |
| 3 | DDQ | Dioxane | 100 | 6 | 85 |
| 4 | MnO₂ | Toluene | 110 | 24 | 60 |
Experimental Protocols
Protocol 1: Synthesis of 5-methoxy-3,4-dihydro-2H-isoquinolin-1-one
-
To a solution of N-(2-(3-methoxyphenyl)ethyl)acetamide (1.0 eq) in anhydrous toluene (10 mL/g of amide), add phosphorus oxychloride (2.5 eq) dropwise at 0 °C under a nitrogen atmosphere.
-
After the addition is complete, slowly warm the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a saturated sodium carbonate solution to pH 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 5-methoxy-3,4-dihydro-2H-isoquinolin-1-one.
Protocol 2: Synthesis of this compound (Dehydrogenation)
-
In a round-bottom flask, dissolve 5-methoxy-3,4-dihydro-2H-isoquinolin-1-one (1.0 eq) in decalin (20 mL/g).
-
Add 10% Palladium on carbon (10% w/w) to the solution.
-
Heat the mixture to reflux (approximately 190 °C) and maintain for 12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the cyclization step.
References
Technical Support Center: Chiral Separation of 5-methoxy-2H-isoquinolin-1-one Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral separation of 5-methoxy-2H-isoquinolin-1-one enantiomers.
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is most effective for separating this compound enantiomers?
A1: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for the chiral separation of a wide range of compounds, including lactams and their analogues.[1][2] Specifically, columns with immobilized selectors like amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dichlorophenylcarbamate) often provide good enantioselectivity for these types of molecules.[3] Cyclodextrin-based CSPs can also be effective, particularly in reversed-phase mode.[2]
Q2: What are the recommended starting conditions for method development?
A2: For polysaccharide-based columns, a good starting point for normal-phase HPLC is a mobile phase consisting of a mixture of n-hexane or heptane with an alcohol modifier like isopropanol (IPA) or ethanol (EtOH).[4] A common initial screening condition is a ratio of 90:10 (n-hexane:IPA). For supercritical fluid chromatography (SFC), a mobile phase of supercritical CO2 with a methanol or ethanol co-solvent is a standard starting point.[5][6]
Q3: How can I improve the resolution between the enantiomers?
A3: To improve resolution, you can systematically adjust several parameters:
-
Mobile Phase Composition: Vary the ratio of the organic modifier (e.g., IPA or EtOH) in the mobile phase. Lowering the percentage of the alcohol modifier in normal-phase mode often increases retention and can improve resolution.[4]
-
Choice of Modifier: Switching between different alcohol modifiers (e.g., from IPA to EtOH) can alter selectivity.
-
Additives: For basic or acidic compounds, adding a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid (TFA) or diethylamine (DEA)) can improve peak shape and resolution.[4]
-
Temperature: Lowering the column temperature can sometimes enhance enantioselectivity, although the effect is compound-dependent.[7]
-
Flow Rate: Reducing the flow rate can increase the efficiency of the separation and improve resolution.
Q4: What is the expected elution order of the enantiomers?
A4: The elution order of enantiomers is dependent on the specific CSP and the mobile phase conditions used. It is not always predictable without experimental data. The order can even reverse with changes in mobile phase composition or temperature.[7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor or No Separation | Inappropriate chiral stationary phase (CSP). | Screen different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based). |
| Suboptimal mobile phase composition. | Systematically vary the mobile phase composition, including the type and percentage of the organic modifier.[4] | |
| Incompatible additives. | If using additives, try different types (e.g., switch from TFA to acetic acid) or remove them to see the effect. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a mobile phase modifier. For acidic compounds, add a small amount of acid (e.g., 0.1% TFA). For basic compounds, add a small amount of base (e.g., 0.1% DEA). |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, consider replacing the column. | |
| Peak Splitting or Broadening | Column void or channeling. | Ensure proper column packing and handling. If a void is suspected, the column may need to be replaced. |
| High injection volume or sample overload. | Reduce the injection volume or the sample concentration. | |
| Incompatible sample solvent. | Dissolve the sample in the mobile phase or a weaker solvent. | |
| Irreproducible Retention Times | Inadequate column equilibration. | Ensure the column is fully equilibrated with the mobile phase before each injection. |
| Fluctuations in temperature. | Use a column oven to maintain a constant temperature. | |
| Mobile phase instability. | Prepare fresh mobile phase daily and ensure proper mixing and degassing. |
Data Presentation
The following tables provide representative data for the chiral separation of a racemic mixture of this compound on a polysaccharide-based chiral stationary phase. These values are based on the separation of a structurally similar δ-lactam and are intended as a guide for method development.[4]
Table 1: Effect of Mobile Phase Composition on Chiral Separation
| Mobile Phase (n-Hexane:IPA, v/v) | Retention Time (Enantiomer 1) (min) | Retention Time (Enantiomer 2) (min) | Selectivity Factor (α) | Resolution (Rs) |
| 90:10 | 7.7 | 9.7 | 1.51 | 3.38 |
| 85:15 | 6.5 | 8.0 | 1.45 | 2.80 |
| 80:20 | 5.8 | 7.0 | 1.38 | 2.20 |
Conditions: Chiralpak IA column, 1.0 mL/min flow rate, 25°C, UV detection at 220 nm.
Table 2: Effect of Temperature on Chiral Separation
| Temperature (°C) | Retention Time (Enantiomer 1) (min) | Retention Time (Enantiomer 2) (min) | Selectivity Factor (α) | Resolution (Rs) |
| 20 | 8.1 | 10.2 | 1.55 | 3.60 |
| 25 | 7.7 | 9.7 | 1.51 | 3.38 |
| 30 | 7.4 | 9.2 | 1.48 | 3.15 |
Conditions: Chiralpak IA column, n-Hexane:IPA (90:10), 1.0 mL/min flow rate, UV detection at 220 nm.
Experimental Protocols
Detailed Methodology for HPLC Chiral Separation
This protocol is a representative method for the analytical scale chiral separation of this compound enantiomers based on successful separations of similar lactam structures.[4]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
-
Chiral Stationary Phase:
-
Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica gel), 250 mm x 4.6 mm I.D.
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio.
-
For basic analytes that may exhibit peak tailing, consider adding 0.1% (v/v) of diethylamine (DEA) to the mobile phase. For acidic impurities, 0.1% (v/v) of trifluoroacetic acid (TFA) can be used.[4]
-
Degas the mobile phase by sonication or helium sparging before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Dissolve the racemic this compound standard in the mobile phase to a concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate the peaks for each enantiomer.
-
Calculate the retention factors (k), selectivity factor (α), and resolution (Rs) to evaluate the separation performance.
-
Visualizations
Chiral Method Development Workflow
Caption: A logical workflow for the development of a chiral separation method.
References
- 1. New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Screening strategy for chiral and achiral separations in supercritical fluid chromatography mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
Preventing degradation of 5-methoxy-2H-isoquinolin-1-one during workup
Welcome to the Technical Support Center for 5-Methoxy-2H-isoquinolin-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the handling and workup of this compound to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary potential degradation pathways for this compound during workup?
A1: Based on its chemical structure, which includes a lactam, a methoxy-substituted aromatic ring, and a conjugated system, this compound is susceptible to several degradation pathways during workup. These include:
-
Acid- or Base-Catalyzed Hydrolysis: The lactam ring can be susceptible to hydrolysis under strong acidic or basic conditions, leading to the opening of the ring to form an amino acid derivative.
-
Cleavage of the Methoxy Group: Strong acids can cause the cleavage of the aryl methyl ether, resulting in the formation of a hydroxyl group (a phenol).[1][2][3]
-
Oxidation: The electron-rich aromatic ring, activated by the methoxy group, is prone to oxidation, which can lead to the formation of quinone-like structures or other oxidized byproducts.[4][5][6] This can be exacerbated by the presence of air, oxidizing agents, or metal contaminants.
-
Photodegradation: The conjugated system in the molecule may absorb UV light, leading to photochemical reactions and degradation.[7][8]
Q2: I am observing a color change in my product during or after workup. What could be the cause?
A2: A color change, such as turning yellow or brown, is often an indication of degradation. This is frequently caused by oxidation of the electron-rich aromatic ring to form colored, quinone-like species.[4][5][6] Exposure to air for prolonged periods, especially in the presence of light or trace metals, can promote this process. To mitigate this, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and to minimize exposure to light.
Q3: My final product shows a lower yield than expected, and I see multiple spots on the TLC. How can I improve this?
A3: Low yields and the presence of multiple spots on a TLC plate suggest that your compound may be degrading during the workup or purification process. It is also possible that the reaction itself is not going to completion or is producing side products. To address potential degradation during workup, consider the following:
-
Use milder workup conditions: Avoid strong acids and bases. Use saturated sodium bicarbonate solution for neutralization instead of stronger bases.
-
Minimize exposure to oxygen: Degas your solvents and consider performing the workup under an inert atmosphere.
-
Protect from light: Wrap your flasks in aluminum foil.
-
Purify quickly: Do not let the crude product sit for extended periods before purification.
Troubleshooting Guides
Issue 1: Suspected Acid-Catalyzed Degradation During Workup
-
Symptom: You used acidic conditions (e.g., 1M HCl) to wash your organic layer and observe a new, more polar spot on your TLC. Your final yield is low.
-
Potential Cause: The lactam ring may be hydrolyzing, or the methoxy group may be cleaving under the acidic conditions.[1][2][3]
-
Troubleshooting Steps:
-
Use a milder acid: If an acidic wash is necessary, consider using a weaker acid, such as a dilute solution of citric acid or saturated ammonium chloride.
-
Minimize contact time: Perform the acidic wash quickly and at a low temperature (e.g., in an ice bath).
-
Alternative workup: If possible, avoid an acidic wash altogether. Consider if the impurities can be removed by other means, such as a different extraction solvent or chromatography.
-
Issue 2: Product Darkens in Color Upon Standing or During Concentration
-
Symptom: Your isolated product, which was initially a light-colored solid, turns yellow or brown over time, even when stored.
-
Potential Cause: This is a strong indication of oxidation.[4][5][6] The methoxy-activated aromatic ring is susceptible to air oxidation.
-
Troubleshooting Steps:
-
Inert atmosphere: During the final stages of workup and isolation (e.g., solvent removal), use a stream of nitrogen or argon.
-
Antioxidants: For storage, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene). However, ensure this is compatible with your downstream applications.
-
Storage: Store the final compound under an inert atmosphere, protected from light, and at a low temperature (e.g., in a freezer).
-
Issue 3: Formation of an Insoluble Precipitate During Aqueous Workup
-
Symptom: Upon adding an aqueous solution to your reaction mixture, a solid precipitates, making separation of the layers difficult.
-
Potential Cause: The product or a byproduct may have limited solubility in the chosen solvent system.
-
Troubleshooting Steps:
-
Dilute the mixture: Add more of both the organic and aqueous solvents to try and dissolve the precipitate.
-
Filter the mixture: If dilution is not effective, filter the entire mixture through a pad of Celite to remove the solid. The solid can then be washed with the organic solvent, and the filtrate can be returned to the separatory funnel for layer separation.
-
Change the organic solvent: The choice of organic solvent can significantly impact solubility. Consider a solvent in which your product is more soluble.
-
Experimental Protocols
Protocol 1: Mild Aqueous Workup for this compound
This protocol is designed to minimize exposure to harsh conditions that could cause degradation.
-
Quenching the Reaction: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Be cautious of gas evolution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Combine the organic layers and wash sequentially with:
-
Deionized water (to remove water-soluble impurities).
-
Saturated aqueous sodium chloride (brine) (to begin the drying process).
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and wash it with a small amount of the organic solvent. Concentrate the filtrate under reduced pressure at a low temperature (e.g., <40°C). It is advisable to introduce a slow stream of nitrogen into the flask during concentration to minimize contact with air.
-
Purification: Purify the crude product immediately by column chromatography on silica gel or by recrystallization.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for assessing the purity of this compound and detecting any degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a suitable percentage of B, ramp up to a higher percentage to elute the compound and any less polar impurities, then return to initial conditions. A typical starting point could be 5% B to 95% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at the λmax of the compound (determine by UV scan) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL. |
Protocol 3: Purity Assessment by ¹H NMR Spectroscopy
Quantitative NMR (qNMR) can be a powerful tool for determining the absolute purity of your compound.[9][10]
-
Sample Preparation: Accurately weigh a known amount of your this compound sample and a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Solvent: Add a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to completely dissolve both the sample and the internal standard.
-
Acquisition: Acquire the ¹H NMR spectrum using parameters that allow for accurate integration, including a long relaxation delay (d1) of at least 5 times the longest T₁ of the signals being integrated.
-
Data Processing: Carefully phase and baseline correct the spectrum.
-
Calculation: Integrate a well-resolved signal from your compound and a signal from the internal standard. The purity can be calculated using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * Purity_std
Where:
-
I = integral value
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
Purity_std = purity of the internal standard
-
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. The Oxidation of Electron-Rich Arenes Using a H2O2–Proline System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fiveable.me [fiveable.me]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Photochemical stability of conjugated polymers, electron acceptors and blends for polymer solar cells resolved in terms of film thickness and absorbance - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to PARP Inhibitors: Benchmarking 5-methoxy-2H-isoquinolin-1-one Against Established Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational compound 5-methoxy-2H-isoquinolin-1-one with established poly(ADP-ribose) polymerase (PARP) inhibitors, including Olaparib, Rucaparib, Niraparib, and Talazoparib. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their performance, supported by experimental data and detailed methodologies.
While extensive data is available for the approved PARP inhibitors, it is important to note that specific quantitative data on the PARP inhibitory activity of this compound is not widely available in peer-reviewed literature. However, the isoquinolin-1-one scaffold is a known pharmacophore for PARP inhibition, and various derivatives have been synthesized and evaluated for their potential as PARP inhibitors. This guide will therefore focus on comparing the well-characterized inhibitors and discuss the potential of the isoquinolin-1-one class, to which this compound belongs.
Mechanism of Action: Beyond Catalytic Inhibition
PARP inhibitors primarily function by blocking the enzymatic activity of PARP proteins, particularly PARP1 and PARP2, which play a critical role in the repair of DNA single-strand breaks (SSBs). By inhibiting PARP, these SSBs accumulate and, during DNA replication, lead to the formation of highly cytotoxic double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and cancer cell death.
A key differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on the DNA at the site of damage. This trapping of the PARP-DNA complex is a highly cytotoxic event that further disrupts DNA replication and repair, contributing significantly to the inhibitor's efficacy. The potency of PARP trapping varies among different inhibitors and is a critical parameter for their anti-cancer activity.
Quantitative Comparison of Leading PARP Inhibitors
The following table summarizes the key quantitative data for the established PARP inhibitors, focusing on their half-maximal inhibitory concentrations (IC50) against PARP1 and PARP2, and their relative PARP trapping potency.
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | PARP Trapping Potency |
| This compound | Data not available | Data not available | Data not available |
| Olaparib | ~1-5 | ~1-2 | ++ |
| Rucaparib | ~1.4 | ~0.17 | ++ |
| Niraparib | ~2.1-3.8 | ~1.1-2.1 | +++ |
| Talazoparib | ~0.57-1.2 | ~0.15-0.87 | ++++ |
Data compiled from various sources. Exact IC50 values can vary depending on the assay conditions. PARP trapping potency is indicated on a relative scale from ++ (moderate) to ++++ (very high).
Signaling Pathways and Experimental Workflows
To understand the context of PARP inhibition, it is essential to visualize the DNA damage response pathway and the experimental workflows used to evaluate these inhibitors.
Caption: PARP-mediated DNA damage response and the mechanism of synthetic lethality induced by PARP inhibitors in HR-deficient cells.
Caption: A typical experimental workflow for the preclinical evaluation of novel PARP inhibitors.
Detailed Experimental Protocols
In Vitro PARP1 Enzymatic Inhibition Assay (Chemiluminescent)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
Biotinylated NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
Test compound (e.g., this compound) and reference inhibitor (e.g., Olaparib)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader with chemiluminescence detection
Procedure:
-
Plate Preparation: Wash the histone-coated 96-well plate with wash buffer.
-
Compound Dilution: Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer.
-
Reaction Mixture: Prepare a reaction mixture containing the PARP1 enzyme and activated DNA in the assay buffer.
-
Assay Reaction: Add the compound dilutions to the wells, followed by the reaction mixture.
-
Initiation: Start the reaction by adding biotinylated NAD+ to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Detection: Wash the plate and add Streptavidin-HRP conjugate. Incubate for 30 minutes.
-
Signal Generation: After another wash step, add the chemiluminescent substrate.
-
Measurement: Immediately measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with a PARP inhibitor.
Materials:
-
Cancer cell lines (e.g., BRCA-mutant and BRCA-wildtype)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Conclusion and Future Directions
The landscape of PARP inhibitors is dominated by a few highly potent molecules with proven clinical efficacy. While Olaparib, Rucaparib, Niraparib, and Talazoparib have set a high bar, the quest for novel inhibitors with improved selectivity, better safety profiles, and the ability to overcome resistance mechanisms continues.
The isoquinolin-1-one scaffold, to which this compound belongs, has been identified as a promising starting point for the development of new PARP inhibitors. Structure-activity relationship studies on various isoquinolin-1-one derivatives have demonstrated their potential to inhibit PARP activity. Further investigation into compounds like this compound is warranted to fully characterize their inhibitory profile, including PARP1/2 selectivity and PARP trapping ability.
Researchers are encouraged to utilize the standardized experimental protocols outlined in this guide to generate robust and comparable data for novel compounds. Such data will be crucial in determining whether new chemical entities like this compound can offer a therapeutic advantage over the existing arsenal of PARP inhibitors.
A Comparative Guide to the Biological Activity of 5-Methoxy-2H-isoquinolin-1-one Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of 5-methoxy-2H-isoquinolin-1-one and its analogs, with a focus on their potential as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and a validated target in cancer therapy. The information presented is supported by experimental data from peer-reviewed studies.
Introduction to this compound Analogs
The isoquinolin-1-one scaffold is a prevalent structural motif in medicinal chemistry, recognized for its diverse pharmacological activities. Analogs of this structure have been investigated for various therapeutic applications, including as anticancer agents. A key mechanism of action for several isoquinolin-1-one derivatives is the inhibition of PARP enzymes, particularly PARP-1, which plays a critical role in the repair of single-strand DNA breaks. By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells with deficient DNA repair pathways, such as those with BRCA1/2 mutations. The 5-methoxy substitution on the isoquinolin-1-one core has been explored as a feature to enhance the potency and selectivity of these inhibitors.
Quantitative Comparison of Biological Activity
The following tables summarize the in vitro biological activity of selected this compound analogs and related compounds from various studies. Direct comparison of absolute values between different studies should be made with caution due to potential variations in experimental conditions.
PARP-1 Inhibitory Activity
| Compound | Modification | Target | IC50 (µM) | Source |
| 5-Methoxy-thieno[2,3-c]isoquinolin-5-one | Thieno-fusion and 5-methoxy substitution | PARP-1 | 0.21 ± 0.12 | [1] |
| 5-Hydroxy-thieno[2,3-c]isoquinolin-5-one | Thieno-fusion and 5-hydroxy substitution | PARP-1 | 0.39 ± 0.19 | [1] |
| Thieno[2,3-c]isoquinolin-5-one (TIQ-A) | Thieno-fusion, unsubstituted | PARP-1 | 0.45 ± 0.1 | [1] |
| Compound 5c | Isoquinolinone-naphthoquinone hybrid with 5-methoxy | PARP-1 | 0.0024 | [2] |
| Compound 5d | Isoquinolinone-naphthoquinone hybrid, unsubstituted | PARP-1 | 0.0048 | [2] |
| Rucaparib (Reference) | Known PARP inhibitor | PARP-1 | 0.038 | [2] |
Cytotoxic Activity in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Source |
| Compound 5c | C6 glioma | 1.34 ± 0.02 | [2] |
| U87MG glioma | 1.28 ± 0.03 | [2] | |
| Compound 5d | C6 glioma | 1.35 ± 0.009 | [2] |
| U87MG glioma | 1.33 ± 0.01 | [2] |
Signaling Pathways and Experimental Workflows
Visual representations of the key biological pathway and a standard experimental workflow are provided below to facilitate understanding.
Caption: PARP-1 signaling pathway in DNA single-strand break repair.
Caption: General experimental workflow for evaluating this compound analogs.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization for specific compounds and cell lines.
In Vitro PARP-1 Inhibition Assay (Colorimetric)
This assay measures the activity of PARP-1 by detecting the incorporation of biotinylated Poly (ADP-ribose) onto histone proteins.
Materials:
-
Histone-coated 96-well plates
-
Recombinant human PARP-1 enzyme
-
Activated DNA
-
Biotinylated NAD+
-
Assay buffer
-
Wash buffer (e.g., PBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent or colorimetric HRP substrate
-
Microplate reader
Procedure:
-
Plate Preparation: Wash the histone-coated wells with wash buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the this compound analogs in assay buffer. Include a vehicle control (e.g., DMSO) and a known PARP inhibitor as a positive control.
-
Reaction Setup: To each well, add the assay buffer, activated DNA, biotinylated NAD+, and the test compound or control.
-
Enzyme Addition: Initiate the reaction by adding the PARP-1 enzyme to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection:
-
Wash the wells to remove unbound reagents.
-
Add Streptavidin-HRP conjugate to each well and incubate.
-
Wash the wells again.
-
Add the HRP substrate and incubate until color develops.
-
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[3]
MTT Cytotoxicity Assay
This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.
Materials:
-
Human cancer cell lines (e.g., C6 glioma, U87MG glioma)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000 - 10,000 cells/well) and allow them to adhere overnight.[4]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Replace the medium in the wells with the medium containing the test compounds or a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[5]
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting cell viability against the logarithm of the compound concentration.[4]
Structure-Activity Relationship (SAR) Insights
Based on the available data, the following preliminary structure-activity relationships can be inferred:
-
5-Methoxy Substitution: The presence of a methoxy group at the 5-position of the isoquinolin-1-one scaffold appears to be favorable for PARP-1 inhibition. In the thieno[2,3-c]isoquinolin-5-one series, the 5-methoxy analog (IC50 = 0.21 µM) was more potent than the 5-hydroxy analog (IC50 = 0.39 µM) and the unsubstituted parent compound (IC50 = 0.45 µM).[1]
-
Hybrid Molecules: The fusion of the isoquinolin-1-one moiety with a 1,4-naphthoquinone scaffold in compound 5c resulted in a highly potent PARP-1 inhibitor (IC50 = 2.4 nM), significantly more potent than the reference inhibitor Rucaparib.[2] The 5-methoxy group in this hybrid contributed to this high potency.
Conclusion
The this compound scaffold represents a promising starting point for the development of potent PARP inhibitors. The available data indicates that the 5-methoxy substitution can enhance the inhibitory activity against PARP-1. Further optimization of this scaffold, including the exploration of hybrid molecules, could lead to the discovery of novel and effective anticancer agents. The experimental protocols provided in this guide offer a framework for the continued investigation and comparison of the biological activity of these and other related analogs.
References
The Ascendancy of 5-Methoxy-Isoquinolinones in PARP Inhibition: A Comparative Analysis
A new frontier in targeted cancer therapy is emerging with the development of 5-methoxy-isoquinolinone derivatives as highly potent inhibitors of Poly (ADP-ribose) polymerase (PARP). This guide presents a comparative analysis of their structure-activity relationship (SAR), pitting a lead 5-methoxy-isoquinolinone compound against established clinical alternatives. Supported by experimental data, this document serves as a resource for researchers, scientists, and drug development professionals in oncology.
The isoquinolinone scaffold has been a subject of intense research due to its broad spectrum of biological activities, including anticancer properties.[1][2] Recent investigations into fused isoquinolinone-naphthoquinone hybrids have identified compounds with nanomolar potency against PARP-1, a key enzyme in DNA single-strand break repair.[3][4] Inhibition of PARP-1 is a clinically validated strategy for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.
This guide focuses on the SAR of this novel class of inhibitors, with a particular emphasis on the contribution of the 5-methoxy substituent. We compare the enzymatic and cellular activity of a representative 5-methoxy-isoquinolinone derivative with commercially available PARP inhibitors, Olaparib, Rucaparib, and Talazoparib.
Comparative Performance: Potency at a Glance
The inhibitory activities of the 5-methoxy-isoquinolinone derivative (Compound 5c) and its analogues are presented below, alongside data for clinically approved PARP inhibitors.
Table 1: PARP-1 Enzymatic Inhibition
| Compound | Scaffold | Key Substitutions | PARP-1 IC50 (nM) | Reference |
| Compound 5c | Isoquinolinone-Naphthoquinone | 5-Methoxy | 2.4 | [1][3] |
| Compound 5d | Isoquinolinone-Naphthoquinone | Unsubstituted | 4.8 | [1][3] |
| Compound 5g | Isoquinolinone-Naphthoquinone | 7-Methoxy | 76.8 | [3] |
| Olaparib | Phthalazinone | - | ~1-5 | [5] |
| Rucaparib | Indole | - | ~1.4 | [6] |
| Talazoparib | Naphthyridinone | - | ~0.57 | [7] |
Note: IC50 values for Olaparib, Rucaparib, and Talazoparib are representative values from various studies and may differ based on specific assay conditions.
Table 2: Anti-proliferative Activity in Glioma Cell Lines
| Compound | C6 Glioma IC50 (µM) | U87MG Glioma IC50 (µM) | Reference |
| Compound 5c (5-Methoxy) | 1.34 ± 0.02 | 1.28 ± 0.03 | [3][4] |
| Compound 5d (Unsubstituted) | 1.35 ± 0.009 | 1.33 ± 0.01 | [3][4] |
| Rucaparib (Clinical Comparator) | 15.37 ± 1.53 | 18.68 ± 3.62 | [3] |
Structure-Activity Relationship (SAR) Insights
The data reveals critical structural features influencing the inhibitory potency of the isoquinolinone-naphthoquinone scaffold against PARP-1.
-
The 5-Methoxy Group is Key for Potency: Compound 5c, with its 5-methoxy substitution, demonstrates the highest potency in the series with a PARP-1 IC50 of 2.4 nM.[1][3] This is significantly more potent than the unsubstituted analog, Compound 5d (IC50 = 4.8 nM), and the 7-methoxy analog, Compound 5g (IC50 = 76.8 nM).[3] This suggests that the electronic and steric properties of a methoxy group at the 5-position are optimal for interaction with the PARP-1 active site.
-
Superior Cellular Activity: In cellular assays, Compound 5c exhibits potent anti-proliferative activity against C6 and U87MG glioma cell lines, with IC50 values of 1.34 µM and 1.28 µM, respectively.[3][4] This represents a more than 10-fold increase in potency compared to the clinical PARP inhibitor Rucaparib in the same cell lines.[3]
-
Mechanism of Action: The lead compounds, including 5c, were shown to induce apoptosis in glioma cells by promoting the cleavage of PARP, triggering DNA damage, and increasing reactive oxygen species (ROS).[1][3] Furthermore, they effectively inhibited cell migration and colony formation, underscoring their potential as anticancer agents.[1][3]
Visualizing the Impact: Pathways and Workflows
To better understand the context of this research, the following diagrams illustrate the PARP1 signaling pathway and a typical experimental workflow for evaluating these inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols employed in the evaluation of 5-methoxy-isoquinolinone derivatives.
PARP-1 Inhibition Assay (Chemiluminescent)
This assay quantifies the inhibitory effect of compounds on the enzymatic activity of PARP-1.
-
Plate Preparation: A 96-well plate is coated with histones and blocked to prevent non-specific binding.
-
Reaction Mixture: Recombinant human PARP-1 enzyme is incubated with activated DNA and a reaction buffer.
-
Compound Addition: Serial dilutions of the test compounds (e.g., 5-methoxy-isoquinolinone derivatives) and a control inhibitor (e.g., Olaparib) are added to the wells. The reaction is initiated by adding a biotinylated NAD+ substrate.
-
Incubation: The plate is incubated for 1 hour at room temperature to allow for the PARP-catalyzed biotinylation of histones.
-
Detection: After washing, Streptavidin-HRP is added, which binds to the biotinylated histones. A chemiluminescent substrate is then added.
-
Data Analysis: The luminescence is measured using a microplate reader. The IC50 value, the concentration of inhibitor required to reduce PARP-1 activity by 50%, is calculated from the dose-response curve.[8]
Cell Viability (MTT) Assay
The MTT assay assesses the anti-proliferative effects of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., C6, U87MG) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance is measured at approximately 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined by plotting cell viability against the logarithm of the compound concentration.[4][11]
Clonogenic (Colony Formation) Assay
This assay evaluates the long-term survival and proliferative capacity of cells after treatment.
-
Cell Seeding: A low density of cells is seeded into 6-well plates.
-
Treatment: Cells are treated with the test compound at various concentrations for a defined period.
-
Incubation: The medium is replaced with fresh, drug-free medium, and the cells are incubated for 1-3 weeks until visible colonies (defined as >50 cells) form.[1][12]
-
Fixation and Staining: Colonies are fixed with a solution (e.g., methanol/acetic acid) and stained with crystal violet.[13]
-
Colony Counting: The number of colonies in each well is counted.
-
Analysis: The surviving fraction is calculated by normalizing the number of colonies in treated wells to the number in control wells.
Transwell Cell Migration Assay
This assay measures the ability of cancer cells to migrate, a key process in metastasis.
-
Chamber Setup: Transwell inserts with a porous membrane (e.g., 8.0 µm pore size) are placed in a 24-well plate. The lower chamber is filled with medium containing a chemoattractant (e.g., fetal bovine serum).[2][14]
-
Cell Seeding: Cancer cells, pre-treated with the test compounds or a vehicle control, are seeded into the upper chamber in serum-free medium.
-
Incubation: The plate is incubated (e.g., for 24 hours) to allow cells to migrate through the membrane towards the chemoattractant.[15]
-
Cell Removal: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
Fixation and Staining: Migrated cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet).
-
Quantification: The stained cells are imaged and counted under a microscope. The extent of migration is quantified and compared between treated and control groups.
Western Blot for PARP Cleavage
This technique is used to detect the cleavage of PARP, a hallmark of apoptosis.
-
Cell Lysis: Cells are treated with the test compounds for a specified time, then harvested and lysed to extract total proteins.
-
Protein Quantification: The protein concentration of each lysate is determined to ensure equal loading.
-
SDS-PAGE: Protein samples are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[16]
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody that recognizes both full-length PARP (116 kDa) and the cleaved fragment (89 kDa). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: An enhanced chemiluminescence (ECL) substrate is applied to the membrane, and the signal is captured. The presence and intensity of the 89 kDa band indicate the level of apoptosis induced by the compound.
References
- 1. Isoquinolinone-Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and cytotoxic and antitumor activity of benzo[b]pyrano[3, 2-h]acridin-7-one analogues of acronycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of isoquinolinone-based tetracycles as poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor activity and structure-activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1’-cyclohexan]-5-ol derivatives as PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Drug Research / Abstract [thieme-connect.de]
- 12. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies [mdpi.com]
- 13. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Validating In Vitro Efficacy of Isoquinolinone-Based PARP Inhibitors: A Comparative In Vivo Guide
For Researchers, Scientists, and Drug Development Professionals
The validation of in vitro findings in robust in vivo models is a cornerstone of preclinical drug development. This guide provides a comparative framework for researchers working with 5-methoxy-2H-isoquinolin-1-one derivatives, a promising scaffold for the development of Poly (ADP-ribose) polymerase (PARP) inhibitors. Due to the limited availability of comprehensive in vivo data for a single, specific this compound derivative, this guide establishes a comparative analysis against two clinically approved and extensively studied PARP inhibitors, Olaparib and Talazoparib. The data presented for the isoquinolinone-based PARP inhibitor is a representative synthesis from published findings on this class of compounds.
Comparative Analysis of PARP Inhibitors: In Vitro and In Vivo Performance
The following tables provide a structured comparison of a representative isoquinolinone-based PARP inhibitor against the established drugs, Olaparib and Talazoparib. This quantitative data is essential for contextualizing the potential of novel isoquinolinone derivatives.
Table 1: In Vitro Potency and Cellular Activity
| Compound Class | Target | IC50 (Cell-Free Assay) | Cellular IC50 (BRCA-deficient cells) | PARP Trapping Potency | Reference Cell Lines |
| Isoquinolinone-based PARP Inhibitor (Representative) | PARP-1/2 | 2-10 nM[1][2] | 1-5 µM[1] | Moderate to High | C6, U87MG[1] |
| Olaparib | PARP-1/2 | ~5 nM | 4.2-19.8 µM[3] | Moderate | HCC-1937, various pediatric solid tumor lines[3][4] |
| Talazoparib | PARP-1/2 | 0.57 nM[5] | 0.3-5 nM[5] | High (~100-fold > Olaparib)[6] | MX-1, Capan-1[5][7] |
Table 2: In Vivo Efficacy in Xenograft Models
| Compound Class | Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings |
| Isoquinolinone-based PARP Inhibitor (Representative) | Mouse Xenograft | Glioma | Not specified | Significant | Induces apoptosis via DNA damage and ROS generation.[1] |
| Olaparib | Mouse Xenograft | BRCA2-mutated Ovarian Cancer | 50 mg/kg daily | Significant | Greatly inhibits tumor growth alone and in combination with carboplatin.[8][9] |
| Talazoparib | Mouse Xenograft | BRCA1-mutant Breast Cancer | 0.33 mg/kg daily | Complete response in 4/6 mice | More efficacious with twice-daily dosing.[6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key in vitro and in vivo assays used in the evaluation of PARP inhibitors.
In Vitro PARP Inhibition Assay (ELISA-based)
This protocol outlines a common method for determining the enzymatic activity of PARP-1.
-
Plate Coating: Coat a 96-well plate with histone proteins.
-
Reaction Mixture: Add a reaction buffer containing biotin-labeled NAD+ and the PARP enzyme to each well.
-
Inhibitor Addition: Add varying concentrations of the test compound (e.g., isoquinolinone derivative, Olaparib, Talazoparib) to the wells.
-
Incubation: Incubate the plate to allow the PARP-mediated ribosylation to occur.
-
Detection: Add Streptavidin-HRP, which binds to the biotinylated NAD+ incorporated into the PAR chains.
-
Substrate Addition: Add a chemiluminescent or colorimetric HRP substrate.
-
Data Analysis: Measure the signal intensity, which is proportional to PARP activity. Calculate IC50 values from the dose-response curves.[10]
In Vivo Xenograft Efficacy Study
This protocol describes a general workflow for assessing the anti-tumor activity of a PARP inhibitor in a mouse model.
-
Cell Culture: Culture human cancer cells with known genetic backgrounds (e.g., BRCA mutations).
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice).
-
Tumor Implantation: Inject cancer cells subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth until they reach a predetermined size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (vehicle control, test compound, positive control like Olaparib or Talazoparib). Administer the compounds according to the specified dosing regimen (e.g., oral gavage daily).[11][12]
-
Efficacy Assessment: Measure tumor volume and mouse body weight regularly.
-
Endpoint: Terminate the study when tumors in the control group reach a specified size or after a predetermined treatment duration.
-
Tissue Analysis: Excise tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[8][9]
Visualizing the Path from In Vitro Discovery to In Vivo Validation
The following diagrams illustrate the key concepts and workflows involved in the preclinical evaluation of PARP inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Tumor growth inhibition by olaparib in BRCA2 germline-mutated patient-derived ovarian cancer tissue xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Comparative Analysis of 5-methoxy-2H-isoquinolin-1-one Kinase Cross-reactivity
A comprehensive review of available data on the kinase selectivity profile of 5-methoxy-2H-isoquinolin-1-one remains challenging due to the limited publicly accessible experimental data for this specific compound. Extensive searches for kinome-wide screening, binding assays, or enzymatic inhibition data have not yielded specific quantitative metrics to build a detailed cross-reactivity profile.
While the isoquinoline scaffold is a recognized pharmacophore in the development of kinase inhibitors, the specific compound this compound has not been extensively profiled in publicly available kinase panels. Research often focuses on derivatives of the isoquinoline core, which have shown activity against various kinases. For instance, different isoquinoline derivatives have been investigated as inhibitors of Interleukin-1 Receptor Associated Kinase 4 (IRAK4) and other kinases. However, direct extrapolation of these findings to this compound is not scientifically valid without specific experimental evidence.
General Principles of Kinase Inhibitor Cross-Reactivity
The human kinome consists of over 500 protein kinases, which share a conserved ATP-binding pocket. This structural similarity makes achieving absolute selectivity for a single kinase a significant challenge in drug development.[1] Off-target effects, where a compound interacts with unintended kinases, can lead to unexpected biological responses or toxicity.[2]
Several methods are employed to determine the cross-reactivity of kinase inhibitors:
-
Kinome Scanning: Large panels of purified kinases are used to assess the binding affinity or inhibitory activity of a compound at a single or multiple concentrations.
-
Enzymatic Assays: These assays measure the direct inhibitory effect of a compound on the catalytic activity of a specific kinase, typically yielding an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Cell-Based Assays: These experiments evaluate the effect of a compound on signaling pathways within a cellular context, providing insights into its functional selectivity.
Methodologies for Assessing Kinase Inhibition
A standardized experimental protocol to determine the kinase cross-reactivity profile of a compound like this compound would typically involve the following steps:
1. Kinase Binding Assay (e.g., KINOMEscan™):
-
Principle: This competition binding assay measures the ability of a test compound to displace a ligand from the ATP-binding site of a large panel of kinases.
-
Methodology:
-
Kinases are tagged (e.g., with DNA) and immobilized on a solid support.
-
The test compound is incubated with the kinase panel at a specific concentration (e.g., 1 µM or 10 µM).
-
The amount of kinase bound to the ligand is quantified, typically using quantitative PCR (qPCR) for the DNA tag.
-
Results are often expressed as a percentage of control, with lower percentages indicating stronger binding of the test compound.
-
2. In Vitro Kinase Enzymatic Assay:
-
Principle: This assay directly measures the phosphorylation of a substrate by a kinase in the presence of varying concentrations of the inhibitor.
-
Methodology:
-
The kinase, a substrate (peptide or protein), and ATP are combined in a reaction buffer.
-
The test compound is added in a dose-response range.
-
The reaction is allowed to proceed for a defined period.
-
The amount of phosphorylated substrate is quantified using methods such as:
-
Radiometric assays: Using radiolabeled ATP (γ-³²P or γ-³³P) and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-based assays: Using technologies like FRET (Fluorescence Resonance Energy Transfer) or fluorescence polarization.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., ADP-Glo™).
-
-
IC50 values are calculated from the resulting dose-response curves.
-
Below is a generalized workflow for an in vitro kinase assay.
References
A Comparative Analysis of Quinoline and Isoquinoline Bioactivity: A Guide for Researchers
Introduction
Quinoline and isoquinoline are structural isomers (C₉H₇N), both featuring a fused benzene and pyridine ring. This seemingly subtle difference in the position of the nitrogen atom—at position 1 in quinoline and position 2 in isoquinoline—fundamentally alters the electronic and steric properties of the molecules. This, in turn, leads to distinct metabolic fates and a diverse range of biological activities. These scaffolds are considered "privileged structures" in medicinal chemistry, forming the core of numerous synthetic and natural compounds with significant pharmacological potential.[1][2][3]
This guide provides an objective comparison of the bioactivities of quinoline and isoquinoline derivatives, supported by experimental data. It details the methodologies for key experiments and visualizes critical pathways and workflows to serve as a comprehensive resource for researchers and drug development professionals.
Core Divergence: Metabolism and Genotoxicity
The most critical distinction between quinoline and isoquinoline lies in their metabolic pathways and resulting genotoxicity.[4] Cytochrome P450 enzymes in the liver metabolize both compounds, but the resulting products dictate their safety profiles.[4]
Quinoline can be metabolized into a reactive quinoline-5,6-epoxide intermediate.[4] This epoxide is an electrophile that can covalently bind to macromolecules like DNA, leading to mutations and potentially initiating carcinogenesis.[4] In contrast, isoquinoline metabolism does not proceed through this genotoxic epoxide pathway, and its metabolites are generally considered non-genotoxic.[4][5] This fundamental difference is a crucial consideration in drug development.[4] The major metabolite of quinoline is 5,6-dihydroxy-5,6-dihydroquinoline, whereas isoquinoline metabolism yields 1-, 4-, and 5-hydroxyisoquinoline and isoquinoline-N-oxide.[5]
Comparative Bioactivity
Both quinoline and isoquinoline scaffolds are integral to compounds exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, antimalarial, and neuroprotective effects.[6][7]
Anticancer Activity
Derivatives of both isomers have been extensively studied for their potential as anticancer agents, acting through mechanisms such as inducing apoptosis, inhibiting angiogenesis, and arresting the cell cycle.[1][7][8] While direct comparisons are limited, studies on their derivatives show that the nitrogen atom's position influences interaction with biological targets. For instance, one study found an isoquinoline derivative had superior inhibitory activity against HER2-positive breast cancer cells (SKBR3) compared to its direct quinoline counterpart, suggesting the isoquinoline structure may be more favorable for certain targets.[9] Quinoline-based compounds have also been shown to elicit a DNA damage response in cancer cells via p53 activation.[10]
Table 1: Comparative Anticancer Activity (IC₅₀ in µM)
| Compound Class | Derivative Example | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Quinoline | 6-Bromo-5-nitroquinoline | HT29 (Colon) | < 5-FU ref. | [11] |
| Quinoline | 6,8-Diphenylquinoline | HT29 (Colon) | > 5-FU ref. | [11] |
| Isoquinoline | Naphthalenyl sulfonyl derivative | MCF-7 (Breast) | 16.1 | [6] |
| Isoquinoline | Thiophenyl sulfonyl derivative | MCF-7 (Breast) | 19.8 | [6] |
| Quinoline Hybrid | Dihydropyran-quinoline (Chloro sub.) | α-glucosidase inhibition | 10.3 | [3] |
| Quinoline Hybrid | Dihydropyran-quinoline (Fluoro sub.) | α-glucosidase inhibition | 15.7 |[3] |
Note: This table summarizes data from various sources and is not a direct head-to-head comparison from a single study unless specified.
Antimicrobial Activity
Both quinoline and isoquinoline derivatives have demonstrated notable antimicrobial and antifungal properties.[6][12] The quinoline scaffold is famously the basis for fluoroquinolone antibiotics. The bioactivity is influenced by substitutions on the core ring structure.
Table 2: Antimicrobial Activity (MIC)
| Compound Class | Organism | MIC Value | Reference |
|---|---|---|---|
| Quinoline Metabolite | Various | Data not specified | [4] |
| Isoquinoline Metabolite | Various | Data not specified |[4] |
(Note: Specific comparative MIC values for quinoline vs. isoquinoline parent compounds or direct derivatives were not available in the provided search results. However, both classes are known to possess antimicrobial activity).
Antimalarial Activity
The quinoline ring is the cornerstone of some of the most important antimalarial drugs in history, including quinine and chloroquine. Isoquinoline derivatives have also been investigated for antiplasmodial activity.[6][13] The primary method for evaluating antimalarial efficacy in vitro involves assessing the inhibition of parasite growth.[12][14]
Neuroprotective Effects
Derivatives from both scaffolds show promise in treating neurodegenerative diseases by modulating pathways related to oxidative stress, inflammation, and apoptosis.[15][16]
-
Quinoline derivatives have been shown to exert neuroprotective effects by mitigating oxidative stress and inflammation, in part by scavenging free radicals and increasing the expression of antioxidant enzymes like SOD1 and GPX1.[15]
-
Isoquinoline alkaloids , such as berberine, can exert neuroprotective effects by activating the PI3K-AKT signaling pathway and inhibiting the NF-kB pathway, which reduces neuroinflammation.[16] They also reduce oxidative stress by activating antioxidant enzymes like SOD and GSH.[16]
Experimental Protocols
This section provides detailed methodologies for key bioactivity assays cited in the evaluation of quinoline and isoquinoline derivatives.
Anticancer Cytotoxicity Assay (MTT Assay)
This assay assesses a compound's ability to inhibit cell proliferation by measuring the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17][18]
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., HT29, MCF-7) in a 96-well plate at a specific density and incubate overnight to allow for cell attachment.[19]
-
Compound Treatment: Expose the cells to various concentrations of the test compounds (quinoline/isoquinoline derivatives) and a vehicle control (e.g., DMSO). Include a positive control (e.g., 5-Fluorouracil).[20]
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for formazan crystal formation in viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution using a microplate spectrophotometer at a specific wavelength (e.g., 570 nm).
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, the concentration at which 50% of cell growth is inhibited.[20]
Antimicrobial Susceptibility Assay (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21][22]
Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard, which is roughly 1-2 x 10⁸ CFU/mL).[23]
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microplate containing liquid growth medium (e.g., Mueller-Hinton Broth).[22]
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 18-24 hours).
-
Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no bacterial growth is observed.[21]
Enzyme Inhibition Assay (General Spectrophotometric)
This protocol outlines a general method to determine the IC₅₀ of an inhibitor against a target enzyme by measuring changes in absorbance.[24][25]
Methodology:
-
Reagent Preparation: Prepare solutions of the purified target enzyme, the substrate that yields a chromogenic product, and the test inhibitors in an appropriate assay buffer.[26]
-
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, mix the enzyme with various concentrations of the inhibitor (or vehicle control) and allow them to pre-incubate for a short period.[24]
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.[24]
-
Kinetic Measurement: Immediately place the plate in a microplate spectrophotometer and monitor the change in absorbance over time at a specific wavelength. This measures the reaction rate.
-
Data Analysis: Compare the rate of reaction in the presence of the inhibitor to the rate of the uninhibited control. Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable curve to determine the IC₅₀ value.[24]
Conclusion
While quinoline and isoquinoline are structurally similar, their distinct placement of the nitrogen atom leads to significant differences in their metabolism, safety profiles, and biological activities. The primary differentiating factor is the metabolic activation of quinoline to a genotoxic epoxide, a risk not associated with isoquinoline.[4] Both scaffolds have given rise to a vast number of derivatives with potent anticancer, antimicrobial, and neuroprotective activities, often acting on different signaling pathways.[6][7][16] For drug development professionals, the inherent genotoxicity of the quinoline core necessitates careful toxicological assessment, whereas the isoquinoline scaffold may offer a safer starting point for certain therapeutic applications. Further direct comparative studies of isomeric derivatives are essential to fully elucidate their structure-activity relationships and guide the rational design of new, more effective therapeutic agents.
References
- 1. An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Screening of antimalarial drugs | PPTX [slideshare.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. ro.uow.edu.au [ro.uow.edu.au]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods | MDPI [mdpi.com]
- 22. integra-biosciences.com [integra-biosciences.com]
- 23. myadlm.org [myadlm.org]
- 24. superchemistryclasses.com [superchemistryclasses.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
Comparative Analysis of 5-methoxy-2H-isoquinolin-1-one: PARP1 vs. PARP2 Selectivity
A definitive quantitative comparison of the inhibitory activity of 5-methoxy-2H-isoquinolin-1-one against Poly(ADP-ribose) polymerase-1 (PARP1) and Poly(ADP-ribose) polymerase-2 (PARP2) cannot be provided at this time due to a lack of publicly available experimental data.
Extensive searches of scientific literature and chemical databases did not yield specific IC50 or Ki values for this compound detailing its potency and selectivity for the PARP1 and PARP2 isoforms. While the isoquinolin-1-one chemical scaffold is recognized as a core component in the design of some PARP inhibitors, the specific biological activity of the 5-methoxy substituted variant remains uncharacterized in the public domain.
This guide will, therefore, provide a foundational understanding of the roles of PARP1 and PARP2, the principles of their inhibition, and the standard methodologies used to determine inhibitor selectivity. This information is crucial for researchers and drug development professionals interested in the evaluation of novel compounds like this compound.
The Significance of PARP1 and PARP2 in Cellular Signaling
PARP1 and PARP2 are key enzymes in the cellular response to DNA damage. They are activated by DNA single-strand breaks and catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other nuclear proteins. This process, known as PARylation, serves as a scaffold to recruit DNA repair machinery to the site of damage.
While both enzymes share a high degree of homology in their catalytic domains, they have distinct as well as overlapping functions in DNA repair, genome stability, and other cellular processes. Understanding the selective inhibition of these isoforms is critical, as it may lead to therapeutic agents with improved efficacy and reduced off-target effects.
Experimental Protocols for Determining PARP Inhibitor Selectivity
The selectivity of a compound for PARP1 versus PARP2 is typically determined by comparing its half-maximal inhibitory concentration (IC50) against each enzyme in biochemical assays.
General Experimental Workflow:
The following diagram outlines a typical workflow for assessing the inhibitory activity of a test compound.
Detailed Methodologies:
1. Reagents and Materials:
-
Recombinant human PARP1 and PARP2 enzymes
-
Activated DNA (e.g., calf thymus DNA treated with DNase I)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl with MgCl2, DTT, and BSA)
-
Detection reagents (specific to the assay format)
2. Assay Procedure (Example using an ELISA-based method):
-
Histone-coated microplates are prepared.
-
A reaction mixture containing the assay buffer, activated DNA, and either PARP1 or PARP2 enzyme is added to the wells.
-
The test compound is added in a range of concentrations (serial dilution). A control with no inhibitor is also included.
-
The enzymatic reaction is initiated by the addition of biotinylated NAD+.
-
The plate is incubated to allow for PARylation of the histones.
-
The reaction is stopped, and the wells are washed.
-
Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated PAR chains.
-
After another wash step, a chemiluminescent or colorimetric HRP substrate is added.
-
The signal, which is proportional to the amount of PARylation, is measured using a plate reader.
3. Data Analysis:
-
The raw data is normalized to the control wells (100% activity).
-
The percentage of inhibition is plotted against the logarithm of the inhibitor concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
4. Selectivity Calculation:
-
The selectivity of the compound for PARP1 over PARP2 is calculated as the ratio of the IC50 value for PARP2 to the IC50 value for PARP1 (Selectivity Index = IC50PARP2 / IC50PARP1). A higher value indicates greater selectivity for PARP1.
Conclusion
While the isoquinolin-1-one scaffold holds promise for the development of PARP inhibitors, the specific inhibitory profile of this compound against PARP1 and PARP2 remains to be elucidated through empirical testing. The experimental framework described above provides a standard approach for researchers to determine the potency and selectivity of this and other novel compounds, which is a critical step in the drug discovery and development process. Further research is warranted to synthesize and evaluate this compound to understand its potential as a selective PARP inhibitor.
A Head-to-Head Comparison of Isoquinolinone Synthesis Methods for the Modern Chemist
For researchers, scientists, and professionals in drug development, the isoquinolinone scaffold is a privileged structure due to its prevalence in a wide array of biologically active compounds. The efficient synthesis of this motif is therefore of critical importance. This guide provides a head-to-head comparison of key methods for isoquinolinone synthesis, offering a close look at classical and modern techniques, supported by experimental data to inform your synthetic strategy.
This comparative analysis examines four major approaches to isoquinolinone synthesis: the classical Bischler-Napieralski and Pictet-Spengler reactions, and the more contemporary transition-metal-catalyzed C-H activation/annulation reactions, specifically focusing on rhodium and palladium catalysis. Additionally, the influence of microwave irradiation as a green chemistry approach will be considered.
Comparative Analysis of Isoquinolinone Synthesis Methods
The choice of synthetic method for constructing the isoquinolinone core is often dictated by factors such as the desired substitution pattern, functional group tolerance, and desired reaction conditions. While classical methods are well-established, modern transition-metal-catalyzed approaches often offer milder conditions and broader substrate scope.
| Method | Key Features | Typical Reagents & Conditions | Yield Range (%) | Advantages | Limitations |
| Bischler-Napieralski Reaction | Intramolecular cyclization of β-arylethylamides.[1][2][3][4] | Dehydrating agents (POCl₃, P₂O₅), refluxing in acidic conditions.[1][2] | 70-85[5] | Well-established, good for 3,4-dihydroisoquinolines.[1] | Harsh conditions, limited to electron-rich aromatics.[3] |
| Pictet-Spengler Reaction | Condensation of a β-arylethylamine with an aldehyde or ketone.[6][7][8] | Acid catalyst (protic or Lewis), often with heating.[6][7] | 81-97[9] | Forms tetrahydroisoquinolines, can be enantioselective.[6] | Harsher conditions for less nucleophilic rings.[10] |
| Rhodium-Catalyzed C-H Activation | Annulation of benzamides with alkynes or other coupling partners.[11][12][13] | [RhCp*Cl₂]₂, oxidant (e.g., Cu(OAc)₂), solvent (e.g., DCE), heat.[12] | 60-99[11][12] | High yields, broad substrate scope, good functional group tolerance.[11][12] | Cost of catalyst, potential for multiple isomers. |
| Palladium-Catalyzed C-H Activation | Annulation of N-alkoxybenzamides with various coupling partners.[14][15] | Pd(OAc)₂, oxidant (e.g., Ag₂CO₃), base, solvent (e.g., toluene), heat.[14] | 45-93[14][15] | Good regioselectivity, complementary to Rh-catalysis.[14] | Requires a directing group, catalyst cost. |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions.[16][17][18] | Can be applied to various reaction types. | Often higher than conventional heating.[18] | Rapid reaction times, often higher yields, greener approach.[16][18] | Requires specialized equipment, scalability can be a concern. |
Visualizing the Synthetic Pathways
To better understand the mechanistic underpinnings of these synthetic methods, the following diagrams, generated using the DOT language, illustrate the key transformations.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any synthetic procedure. Below are representative experimental protocols for the key isoquinolinone synthesis methods discussed.
Protocol 1: Bischler-Napieralski Reaction
This protocol describes a general procedure for the synthesis of a 3,4-dihydroisoquinoline derivative.
Materials:
-
β-Arylethylamide (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (2.0-5.0 eq)
-
Anhydrous acetonitrile or toluene
Procedure:
-
To a solution of the β-arylethylamide in anhydrous acetonitrile or toluene, add phosphorus oxychloride dropwise at 0 °C.
-
After the addition is complete, the reaction mixture is heated to reflux (typically 80-110 °C) for 2-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.
-
The aqueous solution is then basified with a concentrated solution of sodium hydroxide or ammonium hydroxide to pH 8-9.
-
The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Pictet-Spengler Reaction
This protocol outlines a standard procedure for the synthesis of a tetrahydroisoquinoline derivative.
Materials:
-
β-Arylethylamine (1.0 eq)
-
Aldehyde or ketone (1.0-1.2 eq)
-
Trifluoroacetic acid (TFA) or another suitable acid catalyst
-
Anhydrous dichloromethane (DCM) or other suitable solvent
Procedure:
-
Dissolve the β-arylethylamine and the aldehyde or ketone in anhydrous DCM.
-
Cool the solution to 0 °C and add the acid catalyst dropwise.
-
The reaction mixture is then typically stirred at room temperature for several hours to 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.[19][20]
Protocol 3: Rhodium-Catalyzed C-H Activation/Annulation
This protocol provides a general method for the synthesis of isoquinolinones from benzamides and alkynes.
Materials:
-
Benzamide derivative (1.0 eq)
-
Alkyne (1.5-2.0 eq)
-
[RhCp*Cl₂]₂ (2-5 mol%)
-
Copper(II) acetate (Cu(OAc)₂) as an oxidant (2.0 eq)
-
A suitable solvent such as 1,2-dichloroethane (DCE) or methanol
Procedure:
-
To a reaction vial, add the benzamide derivative, alkyne, [RhCp*Cl₂]₂, and Cu(OAc)₂.
-
Add the solvent and seal the vial.
-
Heat the reaction mixture at a specified temperature (typically 80-120 °C) for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, the reaction mixture is filtered through a pad of celite, washing with an organic solvent.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired isoquinolinone.[12]
Protocol 4: Palladium-Catalyzed C-H Activation/Annulation
This protocol describes a general procedure for the synthesis of isoquinolinones from N-methoxybenzamides and 2,3-allenoic acid esters.[14]
Materials:
-
N-methoxybenzamide (1.0 eq)
-
2,3-Allenoic acid ester (3.0 eq)
-
Pd(CH₃CN)₂Cl₂ (10 mol%)
-
Silver carbonate (Ag₂CO₃) (2.0 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Toluene
Procedure:
-
In a reaction tube, combine the N-methoxybenzamide, 2,3-allenoic acid ester, Pd(CH₃CN)₂Cl₂, Ag₂CO₃, and DIPEA.
-
Add toluene as the solvent.
-
Heat the mixture at 85 °C for 4 hours.[14]
-
After cooling to room temperature, the mixture is diluted with an organic solvent and filtered.
-
The filtrate is concentrated, and the resulting residue is purified by column chromatography to yield the 3,4-substituted hydroisoquinolone.[14]
Conclusion
The synthesis of isoquinolinones is a rich and evolving field. Classical methods like the Bischler-Napieralski and Pictet-Spengler reactions remain valuable tools, particularly for specific substitution patterns. However, the advent of transition-metal-catalyzed C-H activation has opened up new avenues for the construction of these important heterocycles with greater efficiency and functional group tolerance. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, available starting materials, and the desired reaction conditions. Greener approaches, such as the use of microwave irradiation, are also gaining prominence and offer significant advantages in terms of reaction time and energy consumption. This guide provides a foundational understanding to aid researchers in navigating the diverse landscape of isoquinolinone synthesis.
References
- 1. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. grokipedia.com [grokipedia.com]
- 5. aurigeneservices.com [aurigeneservices.com]
- 6. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Pictet Spengler synthesis of isoquinoline [quimicaorganica.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 11. Rhodium(III)-Catalyzed C–H Activation Mediated Synthesis of Isoquinolones from Amides and Cyclopropenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Easy access to isoquinolines and tetrahydroquinolines from ketoximes and alkynes via rhodium-catalyzed C-H bond activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
A Researcher's Guide to Ensuring Reproducibility in 5-methoxy-2H-isoquinolin-1-one Bioassays: A Comparative Framework
For researchers, scientists, and drug development professionals, the reproducibility of bioassay results is paramount. This guide provides a comparative framework for assessing the biological activity of 5-methoxy-2H-isoquinolin-1-one, a compound belonging to a class of molecules known to target Poly(ADP-ribose) polymerase (PARP) enzymes. Due to the limited publicly available data on this specific compound, this guide focuses on the established bioassays and comparative data for well-characterized PARP inhibitors, offering a robust methodology to ensure the reproducibility and reliability of future studies.
The isoquinolin-1-one scaffold is a core structure in numerous PARP inhibitors, a class of drugs that has revolutionized the treatment of cancers with deficiencies in DNA damage repair pathways, particularly those with BRCA1/2 mutations. Ensuring the accuracy and consistency of bioassay results for novel potential PARP inhibitors like this compound is critical for their development and clinical translation.
This guide outlines the key experimental protocols and provides comparative data for four clinically approved PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib. By understanding the methodologies and expected performance of these established drugs, researchers can design more robust experiments and better interpret the results for new chemical entities.
Comparative Efficacy of PARP Inhibitors: A Quantitative Overview
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. However, IC50 values can vary significantly between studies due to differences in experimental conditions. For a reliable comparison, it is essential to consider data generated under consistent methodologies. The following tables summarize the IC50 values of four prominent PARP inhibitors across various cancer cell lines, highlighting the importance of standardized assays for reproducible results.
Table 1: Comparative IC50 Values of PARP Inhibitors in BRCA-Mutant Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | BRCA Status | IC50 (µM) |
| Olaparib | MDA-MB-436 | Breast Cancer | BRCA1 mutant | 4.7[1] |
| PEO1 | Ovarian Cancer | BRCA2 mutant | 0.004[1] | |
| Niraparib | PEO1 | Ovarian Cancer | BRCA2 mutant | 7.487[1] |
| Rucaparib | PEO1 | Ovarian Cancer | BRCA2 mutant | Not Specified |
| Talazoparib | MDA-MB-436 | Breast Cancer | BRCA1 mutant | Not Specified |
Note: IC50 values can vary based on the specific assay conditions, such as the type of assay (e.g., MTT, clonogenic survival) and incubation time. It is crucial to consult the primary literature for detailed experimental conditions.
Table 2: Comparative IC50 Values of PARP Inhibitors in Other Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | BRCA Status | IC50 (µM) |
| Olaparib | HCT116 | Colorectal Cancer | Not Specified | 2.799[1] |
| HCT15 | Colorectal Cancer | Not Specified | 4.745[1] | |
| SW480 | Colorectal Cancer | Not Specified | 12.42[1] | |
| OVCAR8 | Ovarian Cancer | Not Specified | 200[1] | |
| DU145 | Prostate Cancer | Not Specified | 3.78 (Olaparib-resistant)[1] | |
| Niraparib | Not Specified | |||
| Rucaparib | Not Specified | |||
| Talazoparib | Not Specified |
Note: The lack of directly comparable IC50 values for all four inhibitors across a wide range of cell lines in a single study highlights the challenge of cross-study comparisons and underscores the need for standardized internal controls.
Key Experimental Protocols for Assessing PARP Inhibitor Activity
To ensure the reproducibility of bioassay results, it is imperative to follow standardized and well-documented experimental protocols. Below are detailed methodologies for three key assays used to characterize PARP inhibitors.
PARP Enzymatic Activity Assay (Chemiluminescent)
This assay directly measures the ability of a compound to inhibit the catalytic activity of the PARP enzyme.
Principle: Recombinant PARP enzyme is incubated with a histone-coated plate, which serves as the substrate for PARylation. In the presence of NAD+ (the PARP substrate) and a test compound, the enzymatic reaction proceeds. The extent of PARylation is then quantified using an anti-PAR antibody conjugated to a detection enzyme (e.g., horseradish peroxidase), which generates a chemiluminescent signal.
Detailed Protocol:
-
Plate Coating: Coat a 96-well plate with histone proteins.
-
Blocking: Block the wells to prevent non-specific binding.
-
Inhibitor Preparation: Prepare serial dilutions of the test compound (e.g., this compound) and a known PARP inhibitor as a positive control (e.g., Olaparib).
-
Reaction Setup: Add the reaction mixture containing recombinant human PARP1 or PARP2 enzyme, NAD+, and the test inhibitor to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time to allow the enzymatic reaction to occur.
-
Detection: Add an anti-PAR antibody conjugated to HRP, followed by a chemiluminescent substrate.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 value from the dose-response curve by normalizing the data to the untreated control.[2]
PARP Trapping Assay
This assay quantifies the ability of an inhibitor to trap PARP enzymes on DNA, a key mechanism of action for many PARP inhibitors.
Principle: Cells are treated with the PARP inhibitor, leading to the formation of PARP-DNA complexes. The chromatin-bound protein fraction is then separated from the soluble fraction by differential centrifugation. The amount of PARP1 or PARP2 in the chromatin-bound fraction is quantified by Western blotting. An increase in chromatin-bound PARP in the presence of the inhibitor is indicative of PARP trapping.
Detailed Protocol:
-
Cell Treatment: Treat cancer cell lines (with and without BRCA mutations) with a range of concentrations of the test inhibitor for a defined period.
-
Cell Lysis and Fractionation: Lyse the cells and use a differential centrifugation protocol to separate the chromatin-bound and soluble protein fractions.
-
Western Blotting: Separate the proteins in the chromatin-bound fraction by SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for PARP1 or PARP2, followed by a secondary antibody conjugated to HRP.
-
Detection: Detect the protein bands using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities to determine the relative amount of chromatin-bound PARP.[2]
Cell Viability Assay (e.g., MTS or CellTiter-Glo®)
This assay assesses the cytotoxic effect of the PARP inhibitor on cancer cells.
Principle: Cancer cell lines are treated with the test compound for an extended period. Cell viability is then determined using a metabolic assay, such as the MTS assay, where a tetrazolium salt is converted to a colored formazan product by metabolically active cells. The amount of formazan is proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding: Seed cancer cell lines in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor for a specified period (e.g., 72 hours).
-
Viability Assessment:
-
MTS Assay: Add MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm.[3]
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from the dose-response curve.[1]
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To further clarify the biological context and experimental procedures, the following diagrams illustrate the PARP signaling pathway and a general workflow for evaluating a potential PARP inhibitor.
Caption: PARP1 signaling pathway in DNA single-strand break repair and the mechanism of action of PARP inhibitors.
References
Benchmarking 5-methoxy-2H-isoquinolin-1-one and its Analogs Against Clinically Approved PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to PARP Inhibition
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair. In oncology, PARP inhibitors have emerged as a significant class of targeted therapies, particularly for cancers with deficiencies in the homologous recombination repair (HRR) pathway, such as those harboring BRCA1/2 mutations. By inhibiting PARP-mediated single-strand break repair, these drugs lead to the accumulation of double-strand breaks during DNA replication. In HRR-deficient cancer cells, these breaks cannot be efficiently repaired, resulting in synthetic lethality and tumor cell death. Several PARP inhibitors, including Olaparib, Rucaparib, Niraparib, and Talazoparib, have received regulatory approval and are now standard-of-care in various cancer types. The isoquinolin-1-one core has been identified as a promising scaffold for the development of novel PARP inhibitors, with studies indicating that substitutions at the 5-position can yield potent activity.[1]
Comparative Analysis of PARP Inhibitors
The following tables summarize the biochemical and cellular potency of clinically approved PARP inhibitors. This data serves as a benchmark for the evaluation of novel compounds such as 5-methoxy-2H-isoquinolin-1-one.
Table 1: Biochemical Potency against PARP Enzymes
| Compound | Target(s) | IC50 (nM) - PARP1 | IC50 (nM) - PARP2 | Reference(s) |
| Olaparib | PARP1/2 | 1-5 | 1-5 | [3] |
| Rucaparib | PARP1/2/3 | 1.4 | 0.17 | [3] |
| Niraparib | PARP1/2 | 3.8 | 2.1 | [3] |
| Talazoparib | PARP1/2 | 0.57 | - | [3] |
| 5-substituted isoquinolin-1-ones | PARP | Data not available for 5-methoxy derivative. 5-iodo and 5-bromo derivatives show potent inhibition. | Data not available for 5-methoxy derivative. Some derivatives show PARP2 selectivity. | [1][2] |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Cellular Activity in Selected Cancer Cell Lines
| Compound | Cell Line | Cancer Type | BRCA Status | Cellular IC50 (µM) | Reference(s) |
| Olaparib | MDA-MB-436 | Breast | BRCA1 mutant | 0.0047 | [3] |
| Olaparib | Capan-1 | Pancreatic | BRCA2 mutant | 0.001 | [3] |
| Rucaparib | Capan-1 | Pancreatic | BRCA2 mutant | 0.005 | [3] |
| Niraparib | MDA-MB-436 | Breast | BRCA1 mutant | 0.018 | [3] |
| Talazoparib | MDA-MB-436 | Breast | BRCA1 mutant | 0.00013 | [3] |
| 5-substituted isoquinolin-1-ones | - | - | - | Data not available | - |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of PARP inhibitors.
PARP1 Enzymatic Inhibition Assay (Chemiluminescent)
This assay quantifies the ability of a compound to inhibit the catalytic activity of purified PARP1 enzyme.
-
Plate Preparation: A 96-well plate is coated with histones, which serve as the substrate for PARP1. The wells are then blocked to prevent non-specific binding.
-
Compound Preparation: The test compound (e.g., this compound) and reference inhibitors are serially diluted to a range of concentrations in an appropriate solvent (e.g., DMSO).
-
Enzymatic Reaction: A reaction mixture containing purified recombinant PARP1 enzyme, activated DNA (to stimulate enzyme activity), and biotinylated NAD+ is prepared.
-
Incubation: The test compounds and controls are added to the designated wells, followed by the addition of the PARP1 reaction mixture. The plate is incubated at room temperature to allow the enzymatic reaction to proceed.
-
Detection: The reaction is stopped, and the amount of biotinylated poly(ADP-ribose) (PAR) incorporated onto the histones is detected using streptavidin-conjugated horseradish peroxidase (HRP). A chemiluminescent substrate is added, and the resulting light signal is measured using a luminometer.
-
Data Analysis: The luminescence signal is inversely proportional to the PARP1 inhibitory activity of the compound. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular PARP Inhibition Assay (Western Blot)
This assay measures the inhibition of PARP activity within cancer cells.
-
Cell Culture and Treatment: Cancer cells (e.g., BRCA-mutant cell lines) are cultured to a suitable confluency and then treated with various concentrations of the test compound or a vehicle control for a specified period.
-
Induction of DNA Damage: To stimulate PARP activity, cells are treated with a DNA-damaging agent, such as hydrogen peroxide (H2O2) or methyl methanesulfonate (MMS), for a short duration.
-
Cell Lysis: After treatment, the cells are washed and lysed to extract total cellular proteins.
-
Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody that specifically recognizes PAR.
-
Detection: A secondary antibody conjugated to HRP is used for detection, and the signal is visualized using a chemiluminescent substrate.
-
Data Analysis: The intensity of the PAR signal is quantified and normalized to a loading control (e.g., β-actin). A reduction in the PAR signal in compound-treated cells compared to the vehicle control indicates cellular PARP inhibition.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the benchmarking of this compound.
Caption: PARP1 signaling in DNA repair and the mechanism of action of PARP inhibitors.
Caption: A typical experimental workflow for the preclinical evaluation of a novel PARP inhibitor.
References
- 1. Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Benzamidoisoquinolin-1-ones and 5-(ω-carboxyalkyl)isoquinolin-1-ones as isoform-selective inhibitors of poly(ADP-ribose) polymerase 2 (PARP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
In Vivo Efficacy of Isoquinolin-1(2H)-one Derivatives as 5-HT2C Receptor Modulators for Appetite Suppression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of a novel isoquinolin-1(2H)-one derivative against a former standard of care for weight management, Lorcaserin. The focus of this comparison is on the modulation of the serotonin 5-HT2C receptor, a key target in the regulation of appetite. While direct in vivo efficacy data for 5-methoxy-2H-isoquinolin-1-one is not publicly available, this guide leverages data from a closely related analogue to provide insights into the potential of this chemical class.
Introduction to 5-HT2C Receptor Modulation in Obesity
The serotonin 2C (5-HT2C) receptor is a G-protein coupled receptor predominantly expressed in the central nervous system and is critically involved in the regulation of food intake and satiety. Activation of the 5-HT2C receptor is a validated mechanism for inducing a feeling of fullness, thereby reducing food consumption. This has made it an attractive target for the development of anti-obesity therapeutics.
Lorcaserin, a selective 5-HT2C receptor agonist, was previously approved for chronic weight management but was later withdrawn from the market. However, it remains a critical benchmark for the evaluation of new 5-HT2C-targeting compounds. Recent research has explored isoquinolin-1(2H)-one derivatives as potential positive ago-allosteric modulators (PAAMs) of the 5-HT2C receptor, offering a potentially different and advantageous pharmacological profile compared to orthosteric agonists like Lorcaserin.[1]
Comparative In Vivo Efficacy
A recent study by Kumar et al. (2022) investigated the in vivo efficacy of an isoquinolin-1(2H)-one derivative, compound 4i, in a rat model of food intake and compared its effects to Lorcaserin.[1]
Quantitative Data Summary
The following table summarizes the key in vivo findings from the study, comparing the effects of the isoquinolin-1(2H)-one derivative (compound 4i) and Lorcaserin on food intake in rats.
| Compound | Dose | Route of Administration | Study Duration | Key Finding on Food Intake |
| Isoquinolin-1(2H)-one Derivative (4i) | 50 mg/kg | Not specified in abstract | 5 days | Showed a decreased trend in food intake starting from day 3, which became significant by day 5.[1] |
| Lorcaserin | 10 mg/kg | Not specified in abstract | 5 days | Exhibited significant suppression of food intake at 3 and 6 hours post-administration.[2] |
Experimental Protocols
In Vivo Food Intake Study in Rats (as per Kumar et al., 2022)
The in vivo study was designed to assess the effect of the test compounds on food consumption in Sprague-Dawley rats.
-
Animal Model: Male Sprague-Dawley rats were used for the study.
-
Acclimatization: Animals were allowed to acclimatize to the experimental conditions before the commencement of the study.
-
Housing: Rats were housed individually to allow for accurate measurement of food intake.
-
Diet: The specific diet provided to the rats was a high-fat diet to induce a diet-induced obesity model.[3][4]
-
Compound Administration:
-
Measurements: Food intake was measured at various time points, including 3, 6, and 24 hours for acute effects, and daily for a chronic 5-day study.[2]
-
Statistical Analysis: The significance of the observed effects on food intake was determined using appropriate statistical methods.
Signaling Pathway and Experimental Workflow
5-HT2C Receptor Signaling Pathway
Activation of the 5-HT2C receptor by an agonist or positive ago-allosteric modulator initiates a signaling cascade that is primarily coupled through the Gq/11 G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream events in pro-opiomelanocortin (POMC) neurons are believed to mediate the anorectic effects.[5][6][7][8][9]
In Vivo Food Intake Study Workflow
The workflow for the comparative in vivo study is outlined below, from animal preparation to data analysis.
References
- 1. Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one/isoindolin-1-one derivatives: Discovery of a positive ago-allosteric modulator (PAAM) of 5HT2CR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cms.transpharmation.com [cms.transpharmation.com]
- 4. Characterization of the 5-HT2C receptor agonist lorcaserin on efficacy and safety measures in a rat model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of serotonin 5-HT2C receptor signaling to extracellular signal-regulated kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are 5-HT2C receptor agonists and how do they work? [synapse.patsnap.com]
A Comparative Toxicogenomic Analysis of Isoquinoline Derivatives: Berberine, Sanguinarine, and Noscapine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicogenomics of three prominent isoquinoline derivatives: berberine, sanguinarine, and noscapine. By examining their mechanisms of action, effects on gene expression, and cytotoxic profiles, this document aims to provide valuable insights for researchers and professionals in the fields of toxicology, pharmacology, and drug development. The information is supported by experimental data from various studies, with detailed methodologies and visual representations of key pathways and workflows.
Introduction to Isoquinoline Derivatives
Isoquinoline alkaloids are a large and diverse class of naturally occurring compounds that have garnered significant interest for their wide range of pharmacological activities.[1] Among these, berberine, sanguinarine, and noscapine are extensively studied for their potential therapeutic applications, particularly in cancer chemotherapy.[2][3] However, their clinical utility is often linked to their toxicological profiles. Understanding the comparative toxicogenomics of these compounds is crucial for developing safer and more effective therapeutic strategies.
Berberine , a protoberberine alkaloid, is known for its antimicrobial, anti-inflammatory, and anticancer properties.[4][5] Its toxicological effects are often associated with DNA interaction and inhibition of key cellular enzymes.[5]
Sanguinarine , a benzophenanthridine alkaloid, exhibits potent antimicrobial, anti-inflammatory, and anticancer activities.[3] Its toxicity is primarily linked to its action on the Na+/K+-ATPase transmembrane protein and its ability to induce apoptosis.[5]
Noscapine , a phthalideisoquinoline alkaloid, has been traditionally used as a cough suppressant and is now being investigated for its anticancer properties.[6][7] Unlike many other alkaloids, noscapine is reported to have low toxicity to normal tissues.[6] Its primary mechanism of action involves the modulation of microtubule dynamics.[8]
Comparative Cytotoxicity
The cytotoxic potential of these isoquinoline derivatives has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their potency. Sanguinarine generally demonstrates higher cytotoxicity with lower IC50 values compared to berberine.[3]
| Isoquinoline Derivative | Cancer Type | Cell Line | IC50 (µM) | Reference |
| Sanguinarine | Promyelocytic Leukemia | HL-60 | 0.37 | [3] |
| Non-small Cell Lung Cancer | A549 | 0.96 | [3] | |
| Non-small Cell Lung Cancer | H1975 | 0.79 | [3] | |
| Melanoma | A375 | 0.11 - 0.54 (as µg/mL) | [3] | |
| Breast Cancer | MCF-7 | Not explicitly stated, but nanoparticles showed IC50 in µM range | [3] | |
| Berberine | Colon Cancer | HT-29 | >30 | [3] |
| Oral Squamous Cell Carcinoma | Tca8113 | >30 | [3] | |
| Nasopharyngeal Carcinoma | CNE2 | >30 | [3] | |
| Cervical Carcinoma | Hela | Not explicitly stated | [3] | |
| Breast Cancer | T47D | Not explicitly stated | [3] | |
| Breast Cancer | MCF-7 | 16.7 | [9] | |
| Hematopoietic Cancer | Various | Generally higher than sanguinarine | [3] | |
| Noscapine | Not explicitly stated | Not explicitly stated | Moderately weak activity | [7] |
Comparative Toxicogenomics and Affected Signaling Pathways
Sanguinarine
Sanguinarine is known to induce apoptosis through multiple pathways. It has been shown to reduce the expression of anti-apoptotic genes such as NOL3 , BCL2 , and HRK in human neuroblastoma cells.[10][11] Furthermore, it can down-regulate other key apoptosis-related proteins including pro-caspase 3, cIAP2, XIAP, and c-FLIPs.[10] The NF-κB signaling pathway, which is crucial in inflammation and cancer, is a significant target of sanguinarine.[10]
Berberine
Berberine's toxicogenomic effects are complex, involving interactions with multiple cellular targets. It is a known inhibitor of the mitochondrial respiratory chain, which can trigger a cascade of gene expression changes related to cellular stress and metabolism.[1] Berberine can also modulate the expression of genes involved in apoptosis and cell cycle regulation. For instance, in hematopoietic cancer cell lines, berberine at low concentrations (IC10) was observed to cause a significant increase in the expression of apoptosis-related genes.[12]
Noscapine
Noscapine's primary mechanism of toxicity, particularly in cancer cells, is its interaction with tubulin, leading to a disruption of microtubule dynamics.[8] This results in mitotic arrest and subsequent apoptosis.[6] Unlike berberine and sanguinarine, which have broader effects on various signaling pathways, noscapine's effects are more targeted towards the cell cycle machinery. While it has been shown to have anti-inflammatory effects, detailed toxicogenomic studies comparable to those for berberine and sanguinarine are less common.[13]
Experimental Protocols
A generalized workflow for the comparative toxicogenomic analysis of isoquinoline derivatives is outlined below. This workflow is a synthesis of methodologies commonly employed in the cited literature.
Cell Culture and Treatment
-
Cell Lines: A panel of relevant human cancer cell lines (e.g., HL-60, A549, MCF-7) and, where appropriate, non-cancerous control cell lines are cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable growth medium supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded at a predetermined density and allowed to attach overnight. Subsequently, the cells are treated with a range of concentrations of the isoquinoline derivatives (berberine, sanguinarine, noscapine) or a vehicle control (e.g., DMSO) for specific time points (e.g., 24, 48, 72 hours).
Cytotoxicity Assay
-
Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to assess cell viability.
-
Procedure: Following treatment, MTT solution is added to each well and incubated. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Gene Expression Analysis (RNA-Seq or Microarray)
-
RNA Extraction: Total RNA is extracted from the treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation and Sequencing (for RNA-Seq): RNA-seq libraries are prepared from high-quality RNA samples and sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Microarray Hybridization: For microarray analysis, labeled cRNA is synthesized from the total RNA and hybridized to a microarray chip (e.g., Affymetrix GeneChip).
-
Data Analysis:
-
RNA-Seq: Raw sequencing reads are aligned to a reference genome, and gene expression levels are quantified. Differentially expressed genes (DEGs) are identified using statistical packages like DESeq2 or edgeR.
-
Microarray: Raw intensity data is normalized, and statistical analysis is performed to identify DEGs.
-
Pathway and Functional Analysis: Gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) are performed on the list of DEGs to identify the biological processes and signaling pathways affected by the treatments.
-
Conclusion
This comparative guide highlights the distinct toxicogenomic profiles of berberine, sanguinarine, and noscapine. Sanguinarine emerges as the most potent cytotoxic agent, with a mechanism of action that involves the broad inhibition of pro-survival pathways like NF-κB. Berberine also exhibits significant cytotoxicity, primarily through the disruption of mitochondrial function and modulation of metabolic and stress-response pathways. In contrast, noscapine displays a more targeted mechanism of action by disrupting microtubule dynamics, leading to mitotic arrest and apoptosis, with a reported lower toxicity to non-cancerous cells.
For drug development professionals, this comparative analysis underscores the importance of understanding the specific molecular targets and pathways affected by these isoquinoline derivatives. While sanguinarine's high potency is promising, its broader impact on cellular signaling may present challenges in terms of off-target effects. Berberine's multifaceted mechanism offers potential for synergistic therapies, while noscapine's targeted action and favorable safety profile make it an attractive candidate for further development as an anticancer agent. Future research should focus on direct comparative toxicogenomic studies to provide a more comprehensive and quantitative understanding of the relative risks and benefits of these promising natural compounds.
References
- 1. Definition of the Neurotoxicity-Associated Metabolic Signature Triggered by Berberine and Other Respiratory Chain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Systems Biology Approach to Berberine Metabolomics and Toxicity: An In Silico Investigation of Bioactive Pathways and Risk Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Noscapine inhibits tumor growth with little toxicity to normal tissues or inhibition of immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Progress Toward the Development of Noscapine and Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Noscapine? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journal.waocp.org [journal.waocp.org]
- 12. Cytotoxic and Proapoptotic Activity of Sanguinarine, Berberine, and Extracts of Chelidonium majus L. and Berberis thunbergii DC. toward Hematopoietic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 5-methoxy-2H-isoquinolin-1-one
For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This document provides a comprehensive guide to the proper disposal of 5-methoxy-2H-isoquinolin-1-one, a heterocyclic compound utilized in various research applications. Due to the absence of a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound, the following procedures are based on best practices for the management of hazardous chemical waste and information derived from structurally similar isoquinoline derivatives.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | Use in a well-ventilated area or under a fume hood. |
II. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to treat it as hazardous chemical waste. Do not attempt to dispose of this compound down the drain or in regular solid waste.
-
Segregation:
-
Keep this compound waste separate from other waste streams to avoid potentially dangerous reactions.
-
Do not mix with incompatible materials such as strong oxidizing agents or strong acids.
-
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is generally suitable.
-
Ensure the container has a secure, tight-fitting lid to prevent spills and the release of vapors.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the approximate quantity of the waste in the container.
-
Include the date when the waste was first added to the container.
-
Note any other components mixed with the waste, if applicable.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
The storage area should be away from heat sources and direct sunlight.
-
Ensure secondary containment is in place to capture any potential leaks.
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, follow your institution's specific procedures for hazardous waste pickup.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for collection and disposal by a licensed hazardous waste contractor.
-
Provide the EHS department with all necessary information about the waste, as indicated on the label.
-
III. Experimental Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
IV. Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate the affected area and restrict access.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large, work under a fume hood.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, following your institution's protocols.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
Essential Safety and Operational Guide for 5-methoxy-2H-isoquinolin-1-one
This guide provides critical safety and logistical information for the handling and disposal of 5-methoxy-2H-isoquinolin-1-one, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established safety protocols for similar chemical compounds and are intended to ensure the safe and compliant management of this substance in a laboratory setting.
Hazard Assessment
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety goggles with side shields or face shield | Chemical-resistant gloves (e.g., nitrile, neoprene) | Laboratory coat | NIOSH-approved respirator (e.g., N95) if not handled in a fume hood |
| Solution Preparation and Transfers | Safety goggles or face shield | Chemical-resistant gloves (e.g., nitrile, neoprene) | Laboratory coat | Not generally required if performed in a certified chemical fume hood |
| Running Reactions and Work-up | Safety goggles and face shield | Chemical-resistant gloves (e.g., nitrile, neoprene) | Laboratory coat or chemical-resistant apron | Not generally required if performed in a certified chemical fume hood |
| Spill Cleanup | Safety goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or coveralls | NIOSH-approved respirator with appropriate cartridges |
| Waste Disposal | Safety goggles and face shield | Chemical-resistant gloves (e.g., nitrile, neoprene) | Laboratory coat | Not generally required if performed in a well-ventilated area or fume hood |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure that a calibrated chemical fume hood is used for all manipulations of solid this compound and its concentrated solutions.[4]
-
Verify that safety showers and eyewash stations are accessible and in good working order.[1]
-
Prepare all necessary equipment and reagents before starting the experiment to minimize movement and potential for spills.
2. Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust particles.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.
-
Close the container tightly after use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][2]
3. Solution Preparation:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
4. Reaction and Work-up:
-
Conduct all reactions in appropriate glassware within a chemical fume hood.
-
Monitor the reaction for any signs of unexpected changes.
-
During work-up procedures, be mindful of potential aerosol formation.
Disposal Plan: Step-by-Step Waste Management
The disposal of this compound and its associated waste must be treated as a hazardous waste procedure.[4][5]
1. Waste Segregation and Collection:
-
Use a dedicated and clearly labeled hazardous waste container for all waste containing this compound.[5] The container must be compatible with the chemical and in good condition with a secure lid.[4][6]
-
Do not mix this waste with other waste streams unless their compatibility has been confirmed.[5]
-
Solid waste (e.g., contaminated gloves, weighing paper) should be collected separately from liquid waste.
2. Labeling:
-
The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from general laboratory traffic.
4. Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[4]
-
Never dispose of this compound down the drain or in the regular trash.[4]
5. Empty Container Disposal:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[4]
-
The rinsate must be collected and disposed of as hazardous waste.[4]
-
After triple-rinsing, the container can be disposed of as non-hazardous waste, with the original label defaced or removed.[4]
Visual Guides
The following diagrams illustrate key workflows for handling this compound.
Caption: Experimental Workflow for this compound.
Caption: PPE Selection Logic for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
